STX140
Description
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-3-sulfamoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O7S2/c1-19-8-7-12-13(15(19)5-6-18(19)28-30(21,24)25)4-3-11-9-17(27-29(20,22)23)16(26-2)10-14(11)12/h9-10,12-13,15,18H,3-8H2,1-2H3,(H2,20,22,23)(H2,21,24,25)/t12-,13+,15-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSNIXKAKUZPSI-SSTWWWIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336467 | |
| Record name | 2-Methoxyestradiol disulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401600-86-0 | |
| Record name | 2-Methoxyestradiol-3,17-O,O-bis(sulfamate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401600860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyestradiol disulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STX-140 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57SQE6LE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
STX140: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a potent anti-cancer agent with a multi-faceted mechanism of action. It primarily functions as a microtubule-destabilizing agent, leading to cell cycle arrest and subsequent programmed cell death. Beyond its impact on the cytoskeleton, this compound modulates key signaling pathways involved in apoptosis, cellular senescence, and the hypoxic response. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-neoplastic activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Core Mechanism: Microtubule Destabilization
This compound exerts its primary anti-cancer effect by disrupting microtubule dynamics.[1][2][3][4] Unlike stabilizing agents such as taxanes, this compound binds to tubulin dimers, preventing their polymerization into microtubules.[5][6] This disruption of the microtubule network leads to a cascade of cellular events, beginning with arrest of the cell cycle in the G2/M phase.[1][2]
Visualization of Microtubule Disruption Workflow
Caption: this compound's primary mechanism of action.
Induction of Apoptosis via the Intrinsic Mitochondrial Pathway
A major consequence of this compound-induced cell cycle arrest is the initiation of apoptosis, primarily through the intrinsic mitochondrial pathway.[7][8][9] This process is characterized by the depolarization of the mitochondrial membrane and the subsequent activation of caspase cascades.[7][8][10]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced intrinsic apoptosis pathway.
Studies have demonstrated that this compound significantly reduces the expression of key anti-apoptotic proteins, survivin and X-linked inhibitor of apoptosis protein (XIAP), further promoting cell death.[7][8][9]
Modulation of the Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
In the hypoxic tumor microenvironment, the transcription factor HIF-1α plays a crucial role in promoting angiogenesis and cell survival.[11][12] this compound has been shown to inhibit the nuclear accumulation of HIF-1α under hypoxic conditions.[13][14][15] However, its effect on downstream HIF-1α target genes is selective. While this compound did not significantly regulate the expression of VEGF in vivo, it was found to reduce the expression of Carbonic Anhydrase IX (CAIX), a protein involved in pH regulation and tumor progression.[13][14][15]
This compound's Influence on the HIF-1α Pathway
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule-destabilizing agents: structural and mechanistic insights from the interaction of colchicine and vinblastine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and STX641 Cause Apoptosis via the Intrinsic Mitochondrial Pathway and Down-regulate Survivin and XIAP Expression in Ovarian and Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The in vitro and in vivo activity of the microtubule disruptor this compound is mediated by Hif-1 alpha and CAIX expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The In Vitro and In Vivo Activity of the Microtubule Disruptor this compound Is Mediated by Hif-1 Alpha and CAIX Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
STX140: A Technical Guide to a Novel Microtubule Disruptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a potent, orally bioavailable microtubule disruptor with significant anti-cancer activity. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, efficacy in various cancer models, and detailed experimental protocols for its characterization. Quantitative data from in vitro and in vivo studies are presented in structured tables for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anti-cancer drug development. This compound (2-methoxyestradiol-3,17-O,O-bis-sulfamate) is a novel compound that exerts its anti-neoplastic effects by disrupting microtubule polymerization.[1][2] Unlike many conventional chemotherapeutics, this compound has demonstrated efficacy in drug-resistant cancer models, highlighting its potential to overcome clinical challenges in oncology.[3][4] This guide serves as a comprehensive resource for researchers and drug development professionals working with or interested in this compound.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Mechanism of Action: Microtubule Disruption
This compound functions as a microtubule-destabilizing agent. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.
The primary mechanism involves:
-
Inhibition of Microtubule Polymerization: this compound directly interferes with the assembly of tubulin dimers into microtubules.
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, activates the spindle assembly checkpoint. This leads to a prolonged arrest of cells in the G2/M phase of the cell cycle.[4]
-
Induction of Apoptosis: Sustained G2/M arrest triggers the intrinsic (mitochondrial) pathway of apoptosis.[5][6]
Quantitative Data on Anti-Cancer Activity
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 (WT) | Breast Cancer | 250 | [4] |
| A2780 | Ovarian Cancer | 280 | [2] |
| LNCaP | Prostate Cancer | 260 | [2] |
Table 2: Induction of Cell Cycle Arrest and Apoptosis by this compound
| Cell Line | Treatment | % Cells in G2/M | % Apoptotic Cells | Reference |
| MCF-7 (WT) | 500 nM this compound (48h) | 45% | - | [4] |
| MCF-7 (DOX) | 500 nM this compound (48h) | 68% | - | [4] |
| MCF-7 (WT) | 500 nM this compound (72h) | - | 2-fold vs control | [4] |
| A2780 | 1 µM this compound (48h) | - | Maximal at 48h | [5] |
| LNCaP | 1 µM this compound (72h) | - | Maximal at 72h | [5] |
| MCF-7 | 1 µM this compound (168h) | - | Maximal at 168h | [5] |
Table 3: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| MCF-7 (WT) | 20 mg/kg this compound (oral, daily) | Significant inhibition (P < 0.001) | [4] |
| MCF-7 (DOX) | 20 mg/kg this compound (oral, daily) | Significant inhibition (P < 0.001) and regression | [4] |
| MDA-MB-231 | 10 mg/kg this compound (oral, daily) | 78% | [7] |
| MDA-MB-231 | 20 mg/kg this compound (oral, daily) | 87% | [7] |
Signaling Pathways
This compound-induced apoptosis is primarily mediated through the intrinsic mitochondrial pathway, which involves the B-cell lymphoma 2 (Bcl-2) family of proteins and c-Jun N-terminal kinase (JNK) signaling.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods used for characterizing microtubule-disrupting agents.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Caption: Workflow for in vitro tubulin polymerization assay.
Protocol:
-
Reconstitute purified tubulin (e.g., from Cytoskeleton, Inc.) to a final concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP) with 5% glycerol.[8]
-
In a pre-warmed 96-well plate, add this compound at various concentrations. Include vehicle control (DMSO) and positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).
-
Add 100 µL of the reconstituted tubulin solution to each well to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[8]
-
Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Immunofluorescence Staining for Microtubule Integrity
This method allows for the visualization of the effects of this compound on the microtubule network within cells.
Caption: Workflow for immunofluorescence staining of microtubules.
Protocol:
-
Seed adherent cancer cells (e.g., MCF-7, HeLa) onto glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle control.
-
Fix the cells by incubating with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in 1% BSA/PBS for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry-based method is used to determine the percentage of cells in different phases of the cell cycle after this compound treatment.
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.[4]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[9]
-
Incubate the fixed cells on ice for at least 2 hours or at -20°C for long-term storage.
-
Wash the cells with PBS and resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[1][9]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells and treat with this compound for 72 hours.[4]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
This compound is a potent microtubule disruptor with significant anti-cancer activity, particularly in drug-resistant models. Its mechanism of action, involving cell cycle arrest at the G2/M phase and induction of apoptosis via the intrinsic mitochondrial pathway, is well-characterized. The experimental protocols detailed in this guide provide a robust framework for the further investigation and development of this compound as a potential therapeutic agent. The quantitative data and signaling pathway diagrams offer a clear and comprehensive overview of its biological effects, supporting its continued evaluation in preclinical and clinical settings. Although no clinical trials are currently ongoing, the promising preclinical results warrant further investigation into the safety and efficacy of this compound in human cancer therapy.[2]
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 3. This compound is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. This compound and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
An In-Depth Technical Guide to the STX140 Steroid Sulfatase Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX140, also known as Irosustat (formerly STX64 or 667-COUMATE), is a potent, orally active, and irreversible non-steroidal inhibitor of the enzyme steroid sulfatase (STS).[1][2][3] STS plays a pivotal role in the biosynthesis of active steroid hormones by catalyzing the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEA-S) and estrone sulfate (E1-S), into their respective active forms, dehydroepiandrosterone (DHEA) and estrone (E1).[2][4] These active steroids can be further converted into potent androgens and estrogens, which are implicated in the growth and proliferation of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[5][6][7] By inhibiting STS, this compound effectively blocks this critical step in steroid hormone production, thereby depriving hormone-sensitive tumors of the steroids they require for growth.[3][4] This guide provides a comprehensive technical overview of the this compound steroid sulfatase inhibition pathway, including its mechanism of action, quantitative data from key clinical studies, and detailed experimental protocols.
Core Mechanism of Action: The Steroid Sulfatase Inhibition Pathway
The primary mechanism of action of this compound is the irreversible inhibition of steroid sulfatase.[1][3] STS is a microsomal enzyme found in various tissues, including the liver, adrenal glands, and breast tumor tissue.[1][8] In postmenopausal women, the primary source of estrogens is the peripheral conversion of adrenal androgens. The sulfatase pathway is a key route for the formation of estrone, which can then be converted to the more potent estradiol.[9]
This compound, a tricyclic coumarin-based sulfamate, acts as a suicide substrate for STS.[10] It mimics the natural substrates of the enzyme, DHEA-S and E1-S, and binds to the active site. The sulfamate moiety of this compound is then cleaved, leading to the formation of a reactive species that covalently binds to and permanently inactivates the enzyme.[11] This irreversible inhibition leads to a profound and sustained reduction in STS activity.[1][9]
The downstream effects of STS inhibition by this compound are a significant alteration in the steroid hormone profile. The blockage of the conversion of DHEA-S and E1-S results in a decrease in the serum levels of their respective active forms, DHEA and estrone.[1][9] This, in turn, leads to reduced levels of potent estrogens like estradiol and androgens such as testosterone and androstenediol.[9][12] Concurrently, the levels of the sulfated precursors, DHEA-S and E1-S, may increase as their conversion is blocked.[1][10] This modulation of steroid hormone levels is the basis for the therapeutic potential of this compound in hormone-dependent cancers.
Figure 1: this compound Steroid Sulfatase Inhibition Pathway.
Quantitative Data from Clinical Studies
The clinical development of this compound (Irosustat) has provided valuable quantitative data on its pharmacodynamic effects and efficacy in patients with hormone-dependent cancers, primarily breast cancer.
Table 1: Pharmacodynamic Effects of Irosustat on Steroid Sulfatase Activity
| Study Phase | Patient Population | Irosustat Dose | Duration of Treatment | Tissue | STS Activity Inhibition (%) | Reference |
| Phase I | Postmenopausal women with breast cancer | 5 mg or 20 mg daily | 5 days | Peripheral Blood Lymphocytes | 98% (median) | [9] |
| Phase I | Postmenopausal women with breast cancer | 5 mg or 20 mg daily | 5 days | Breast Tumor Tissue | 99% (median) | [9] |
| Phase I | Postmenopausal women with breast cancer | 1, 5, 20, 40, 80 mg daily | 7 days | Peripheral Blood Mononuclear Cells | >95% | [1] |
| Phase I | Postmenopausal women with breast cancer | 5, 20, 40, 80 mg daily | 28 days | Peripheral Blood Mononuclear Cells | >95% | [1] |
Table 2: Effect of Irosustat on Serum Steroid Levels in Postmenopausal Women with Breast Cancer (Phase I Study)
| Steroid Hormone | Median Change from Baseline (%) | Reference |
| Estrone (E1) | -76% | [12] |
| Estradiol (E2) | -39% | [12] |
| Dehydroepiandrosterone (DHEA) | -41% | [12] |
| Androstenediol | -70% | [12] |
| Androstenedione | -62% | [12] |
| Testosterone | -30% | [12] |
| Dehydroepiandrosterone Sulfate (DHEA-S) | + (significant increase) | [1][10] |
| Estrone Sulfate (E1-S) | + (significant increase) | [10] |
Table 3: Clinical Efficacy of Irosustat in Advanced Breast Cancer (IRIS Study - Phase II)
| Endpoint | Value | 95% Confidence Interval | Analysis Population | Reference |
| Clinical Benefit Rate (CBR) | 18.5% | 6.3% - 38.1% | Intent-to-Treat (n=27) | [10][13] |
| Clinical Benefit Rate (CBR) | 21.7% | 7.4% - 43.7% | Per-Protocol | [10][13] |
| Median Duration of Clinical Benefit | 9.4 months | 8.1 - 11.3 months | Patients with clinical benefit (n=5) | [10] |
| Median Progression-Free Survival (PFS) | 2.7 months | 2.5 - 4.6 months | Intent-to-Treat & Per-Protocol | [10][13] |
Table 4: Proliferation Response to Irosustat in Early Breast Cancer (IPET Study - Phase II)
| Endpoint | Responder Definition | Response Rate (%) | 95% Confidence Interval | p-value | Reference |
| Change in FLT Uptake (SUV) | ≥20% decrease | 12.5% (1/8) | 2% - 47% | 0.001 | [14][15] |
| Change in Ki67 | ≥30% decrease | 43% (3/7) | 16% - 75% | <0.001 | [14][15] |
| Median % Change in Ki67 | - | 52.3% reduction | - | 0.028 | [14][15] |
Detailed Experimental Protocols
Steroid Sulfatase Activity Assay
A common method for determining STS activity in biological samples involves the use of a radiolabeled substrate.[8][16]
Objective: To quantify the enzymatic activity of steroid sulfatase in tissue homogenates or cell lysates.
Materials:
-
[6,7-³H]Estrone-3-sulfate or [7-³H]DHEA-S (radiolabeled substrate)
-
Phosphate buffer (pH 7.4)[16]
-
Toluene or other suitable organic solvent
-
Scintillation fluid
-
Tissue homogenizer or cell lysis buffer
-
Microcentrifuge
-
Scintillation counter
-
Protein quantification assay kit (e.g., BCA or Bradford)
Protocol:
-
Sample Preparation: Homogenize tissue samples or lyse cells in cold phosphate buffer. Centrifuge the homogenate/lysate to pellet cellular debris and collect the supernatant containing the microsomal fraction where STS is located.[16] Determine the protein concentration of the supernatant.
-
Enzyme Reaction: In a microcentrifuge tube, combine a specific amount of protein from the sample supernatant with the phosphate buffer.
-
Substrate Addition: Add the radiolabeled substrate (e.g., [³H]E1-S) to initiate the enzymatic reaction. The final concentration of the substrate should be optimized for the specific assay conditions.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent such as toluene. This will also serve to extract the hydrolyzed, non-polar steroid product (e.g., estrone) from the aqueous phase containing the unreacted sulfated substrate.
-
Phase Separation: Vortex the mixture and centrifuge to separate the aqueous and organic phases.
-
Scintillation Counting: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculation of STS Activity: The amount of hydrolyzed product is calculated based on the measured radioactivity and the specific activity of the radiolabeled substrate. STS activity is typically expressed as picomoles of product formed per hour per milligram of protein.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Anti-Acanthamoebic Activities of Irosustat and this compound and Their Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. endocrinology.org [endocrinology.org]
- 13. ascopubs.org [ascopubs.org]
- 14. IPET study: an FLT-PET window study to assess the activity of the steroid sulfatase inhibitor irosustat in early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
STX140 and the Induction of Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a potent anti-cancer agent that induces apoptosis in a variety of tumor cells, including those resistant to conventional chemotherapeutics like taxanes.[1][2] This technical guide provides an in-depth overview of the core mechanisms by which this compound elicits programmed cell death. It details the signaling pathways involved, presents quantitative data on its efficacy, and offers comprehensive protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction
This compound is an orally bioavailable small molecule that acts as a microtubule-disrupting agent.[3] Unlike taxanes, which stabilize microtubules, this compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4] A key advantage of this compound is its efficacy in multi-drug resistant cancer models, suggesting it may overcome common mechanisms of chemotherapy resistance.[2] This guide will explore the molecular cascade initiated by this compound, from microtubule disruption to the activation of the apoptotic machinery.
Mechanism of Action: Microtubule Disruption
The primary mechanism of action of this compound is the disruption of microtubule dynamics.[4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By interfering with tubulin polymerization, this compound leads to a dysfunctional mitotic spindle, activating the spindle assembly checkpoint and causing a prolonged arrest in the G2/M phase of the cell cycle.[3][4] This sustained mitotic arrest is a key trigger for the induction of apoptosis.
Signaling Pathways in this compound-Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway.[3][5] This is a complex signaling cascade that culminates in the activation of caspases, the executioners of apoptosis. The key events in this pathway are detailed below.
The Intrinsic Apoptotic Pathway
The induction of apoptosis by this compound is initiated by its disruptive effect on microtubules, which leads to mitotic arrest. This prolonged arrest signals cellular stress, which in turn activates the intrinsic apoptotic pathway. A critical event in this pathway is the permeabilization of the outer mitochondrial membrane, which is regulated by the Bcl-2 family of proteins. While the precise upstream signaling from microtubule disruption to the mitochondria is still under investigation, it is understood to involve the modulation of pro- and anti-apoptotic Bcl-2 family members. This leads to mitochondrial depolarization, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade.[3][5]
Downregulation of Inhibitor of Apoptosis Proteins (IAPs)
A significant aspect of this compound's pro-apoptotic activity is its ability to downregulate key members of the Inhibitor of Apoptosis Protein (IAP) family, specifically survivin and XIAP (X-linked inhibitor of apoptosis protein).[3][5] These proteins normally function to inhibit caspase activity and prevent apoptosis. By reducing the levels of survivin and XIAP, this compound lowers the threshold for apoptosis induction and enhances the efficacy of the apoptotic signaling cascade. The downregulation of these proteins has been observed to occur around 48 hours post-treatment, coinciding with the onset of apoptosis.[3]
Quantitative Data
The efficacy of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Proliferation | Reference |
| A2780 | Ovarian | 280 | [1] |
| LNCaP | Prostate | 260 | [1] |
| MCF-7 | Breast (WT) | 250 | [1][6] |
| MCF-7/DOX | Breast (Doxorubicin-Resistant) | Not significantly different from WT | [6] |
Table 2: Induction of Apoptosis and Caspase Activation by this compound (1 µM)
| Cell Line | Time Point | % Apoptotic Cells (vs. Control) | Caspase-3/7 Activity (Fold Increase vs. Control) | Reference |
| A2780 | 48 h | Maximal | ~3.5 (at 72h) | [3] |
| LNCaP | 72 h | Maximal | ~2.5 (at 72h) | [3] |
| MCF-7 | 168 h | Maximal | ~2.0 (at 120h) | [3] |
Table 3: Downregulation of Survivin and XIAP by this compound (1 µM)
| Cell Line | Protein | Time Point | % Downregulation (Approx.) | Reference |
| A2780 | Survivin | 72 h | Significant | [3] |
| A2780 | XIAP | 48-72 h | Significant | [3] |
| LNCaP | Survivin | 72 h | Significant | [3] |
| LNCaP | XIAP | 72 h | Significant | [3] |
| MCF-7 | Survivin | 72 h | No significant effect | [3] |
| MCF-7 | XIAP | 72 h | No significant effect | [3] |
Table 4: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| MCF-7 (WT) | This compound (20 mg/kg, oral, daily) | Significant inhibition | [2][6] |
| MCF-7 (DOX) | This compound (20 mg/kg, oral, daily) | Significant inhibition and regression | [2][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the indicated time points.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Bcl-2 Family and IAP Proteins
This protocol is for assessing the expression levels of key apoptosis-related proteins.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, survivin, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This protocol is for measuring changes in mitochondrial membrane potential.
-
Cell Treatment: Treat cells with this compound.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 2 µM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Caspase-3/7 Activity Assay
This protocol is for measuring the activity of executioner caspases.
-
Cell Lysis: Lyse this compound-treated and control cells.
-
Assay Reaction: Add a luminogenic caspase-3/7 substrate to the cell lysates.
-
Incubation: Incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase-3/7 activity.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for investigating the pro-apoptotic effects of this compound.
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis in various cancer cell lines, including those with acquired resistance to other chemotherapies. Its mechanism of action, centered on microtubule disruption and subsequent activation of the intrinsic apoptotic pathway, coupled with the downregulation of key inhibitor of apoptosis proteins, provides a multi-faceted approach to overcoming tumor cell survival mechanisms. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation and development of this compound as a potential therapeutic agent in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and STX641 Cause Apoptosis via the Intrinsic Mitochondrial Pathway and Down-regulate Survivin and XIAP Expression in Ovarian and Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
An In-Depth Technical Guide to the Anti-Angiogenic Properties of STX140
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-angiogenic properties of STX140, a potent, orally bioavailable small molecule. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the methodologies for critical experiments. This guide is intended to serve as a resource for professionals in oncology and drug development investigating novel anti-angiogenic therapies.
Mechanism of Action
This compound (2-methoxyestradiol-3,17-O,O-bis-sulfamate) is a sulfamoylated derivative of 2-methoxyestradiol, designed to overcome the poor bioavailability of its parent compound. Its anti-angiogenic activity stems from a multi-targeted mechanism, primarily initiated by its function as a microtubule disruptor.
Microtubule Disruption, Cell Cycle Arrest, and Apoptosis
As a microtubule-targeting agent, this compound disrupts microtubule dynamics, which is crucial for cell division and structural integrity. This disruption leads to an arrest of the cell cycle in the G2/M phase.[1][2] Prolonged cell cycle arrest ultimately triggers apoptosis (programmed cell death) in cancer cells and endothelial cells through the intrinsic mitochondrial pathway.[3][4] Studies have shown that this compound can induce apoptosis in various cancer cell lines, including those resistant to other microtubule inhibitors like taxanes.[2][5]
Modulation of the HIF-1α Pathway
Tumor neo-angiogenesis is significantly regulated by the hypoxia-inducible factor 1 (HIF-1).[3] HIF-1 is a heterodimer consisting of a stable β subunit and a highly regulated α subunit (HIF-1α). Under hypoxic conditions typical of a tumor microenvironment, HIF-1α stabilizes, translocates to the nucleus, and activates the transcription of numerous pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF).[3]
Initial hypotheses suggested that this compound's anti-angiogenic effects were mediated by the inhibition of HIF-1α. In vitro studies confirmed that this compound effectively blocks the hypoxic induction and nuclear accumulation of the HIF-1α protein.[6] However, further investigation revealed that this compound did not significantly alter the mRNA expression of most HIF-1α target genes, such as VEGF, GLUT-1, and PGK, in either cell cultures or in vivo tumor models.[3][6] This suggests that while this compound does impact HIF-1α protein localization, its downstream anti-angiogenic effect is not primarily driven by the broad transcriptional inhibition of HIF-1.
Inhibition of Carbonic Anhydrase IX (CAIX)
A more significant finding is the specific downregulation of Carbonic Anhydrase IX (CAIX) by this compound.[3][6] CAIX is a HIF-1-regulated transmembrane enzyme that plays a critical role in pH regulation and tumor cell survival in hypoxic environments. Unlike other HIF-1 target genes, CAIX mRNA and protein expression were consistently and significantly reduced by this compound both in vitro and in vivo.[3][7] Therefore, the antitumor and anti-angiogenic activity of this compound is now considered to be largely HIF-1-independent and is, at least in part, mediated by the direct or indirect inhibition of CAIX expression and activity.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line(s) | Concentration | Result | Reference(s) |
|---|---|---|---|---|
| HIF-1α Inhibition | MCF-7, MDA-MB-231 | 0.5 µM | Blocked hypoxic induction of HIF-1α protein. | [6] |
| CAIX mRNA Inhibition | MCF-7, MDA-MB-231 | 0.5 µM | Significantly reduced hypoxia-induced expression. | [6] |
| Cell Cycle Arrest | MCF-7 WT | 500 nmol/L (48h) | 45% of cells arrested in G2-M phase. | [2] |
| Apoptosis Induction | MCF-7 WT | 500 nmol/L (72h) | 2-fold increase in apoptotic cells vs. control. | [2] |
| Cell Proliferation | MCF-7 WT | ~250 nmol/L | IC₅₀ value. |[2] |
Table 2: In Vivo Efficacy of this compound
| Assay Type | Animal Model | Dosing Regimen | Result | Reference(s) |
|---|---|---|---|---|
| Tumor Growth | MCF-7 & MDA-MB-231 Xenografts | 20 mg/kg/day (p.o.) | Complete inhibition of tumor growth. | [6] |
| Tumor Growth | MCF-7 Xenograft | 20 mg/kg/day (p.o.), 5 days/wk for 3 wks | 53 ± 13% reduction in tumor volume. | [8] |
| Angiogenesis | Matrigel Plug (bFGF-induced) | 20 mg/kg/day (p.o.) for 4 days | Complete inhibition of angiogenesis (p < 0.001). | [8] |
| VEGFR-2 Levels | MCF-7 Xenograft | 20 mg/kg/day (p.o.) | Significant decrease in VEGFR-2 (Flk-1). |[8] |
Key Experimental Protocols
This section provides detailed methodologies for key assays used to characterize the anti-angiogenic properties of this compound.
In Vitro Assays
This assay quantifies the effect of this compound on the proliferation of endothelial cells (e.g., HUVECs).
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 2,000-5,000 cells/well in complete medium and allow them to adhere overnight.
-
Treatment: Replace the medium with a fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Quantification: Assess cell viability using a colorimetric assay such as MTT, MTS, or by using a fluorescent dye like Calcein AM. Read the absorbance or fluorescence on a plate reader.
-
Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.
This assay assesses the effect of this compound on the directional migration of endothelial cells.[9]
-
Monolayer Culture: Grow endothelial cells to a confluent monolayer in a 6-well or 12-well plate.
-
Scratch/Wound Creation: Create a uniform "wound" or scratch through the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add a medium containing the desired concentration of this compound or a vehicle control.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 12, 24 hours) using an inverted microscope.
-
Analysis: Measure the width of the wound at each time point. Calculate the percentage of wound closure relative to the initial area to quantify cell migration.
This assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[10][11][12]
-
Matrigel Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50-100 µL into each well of a pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
-
Cell Seeding: Harvest endothelial cells and resuspend them in a medium containing the desired concentration of this compound or a vehicle control.
-
Plating: Seed 10,000-20,000 cells onto the surface of the polymerized Matrigel.
-
Incubation: Incubate the plate for 6-20 hours at 37°C.
-
Visualization & Quantification: Visualize the formation of tube-like networks using a phase-contrast microscope. Quantify angiogenesis by measuring parameters such as the number of nodes, total tube length, and number of branches using imaging software.
This protocol details the method used to assess this compound's effect on HIF-1α protein levels under hypoxic conditions.[3]
-
Cell Culture and Treatment: Culture cancer cells (e.g., MCF-7) and treat with 0.5 µM this compound under normoxia for 18 hours.
-
Hypoxic Induction: Transfer the plates to a hypoxic chamber (1% O₂, 5% CO₂) for 6 hours.
-
Protein Extraction: Harvest cells and perform nuclear and cytoplasmic protein fractionation using a suitable kit.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Resolve equal amounts of protein extract on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against HIF-1α, followed by an HRP-conjugated secondary antibody. Use a loading control (e.g., Lamin B1 for nuclear fraction).
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Assays
This in vivo assay directly measures the formation of new blood vessels in response to an angiogenic stimulus.[8]
-
Matrigel Preparation: On ice, mix growth factor-reduced Matrigel with a pro-angiogenic factor such as basic fibroblast growth factor (bFGF, 500 ng).
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of C57BL/6J mice. The Matrigel will form a solid plug.
-
Treatment: Beginning 24 hours after injection, administer this compound (e.g., 20 mg/kg) or vehicle control daily via oral gavage for 4-7 days.
-
Vessel Visualization: On the final day, intravenously inject FITC-conjugated Dextran to label the functional vasculature.
-
Plug Excision: After allowing the dye to circulate, euthanize the mice and excise the Matrigel plugs.
-
Quantification: Digest the plugs using dispase. Quantify the incorporated FITC-Dextran using a spectrofluorometer. The fluorescence intensity is directly proportional to the degree of vascularization.
This model assesses the effect of this compound on the growth of human tumors in an immunodeficient mouse.[6][8]
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7, MDA-MB-231) into the flank of nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 80-100 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., 20 mg/kg) or vehicle control daily via oral gavage.
-
Monitoring: Measure tumor dimensions with calipers weekly and calculate tumor volume. Monitor animal body weight and general health.
-
Endpoint Analysis: At the end of the study (e.g., 28 days), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., RT-PCR for gene expression, immunohistochemistry for vessel density or protein markers like VEGFR-2).
Conclusion and Future Directions
This compound demonstrates potent anti-angiogenic and antitumor activity through a multi-faceted mechanism. While it was initially investigated for its role in HIF-1α inhibition, compelling evidence indicates its primary anti-angiogenic effects may be mediated through the downregulation of CAIX, independent of broad HIF-1 transcriptional changes. Its function as a microtubule disruptor contributes significantly to its efficacy by inducing cell cycle arrest and apoptosis in both tumor and endothelial cells.
The preclinical data, particularly its complete inhibition of bFGF-induced angiogenesis and significant tumor growth inhibition in xenograft models, underscore its potential as a therapeutic agent. Furthermore, its efficacy in taxane-resistant models highlights a key clinical advantage.
Future research should focus on:
-
Further elucidating the precise molecular mechanism linking this compound to CAIX downregulation.
-
Investigating the efficacy of this compound in combination with other cancer therapies, such as immunotherapy or standard chemotherapy.[13]
-
Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The in vitro and in vivo activity of the microtubule disruptor this compound is mediated by Hif-1 alpha and CAIX expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The In Vitro and In Vivo Activity of the Microtubule Disruptor this compound Is Mediated by Hif-1 Alpha and CAIX Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 10. promocell.com [promocell.com]
- 11. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Angiogenic Regulators and Anti-Angiogenesis Drugs Targeting Angiogenesis Signaling Pathways: Perspectives for Targeting Angiogenesis in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of STX140
For Researchers, Scientists, and Drug Development Professionals
STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a multi-targeting anticancer agent with potent steroid sulfatase (STS) inhibitory and antiproliferative activities. This guide provides a comprehensive overview of its structure-activity relationship (SAR), detailing the impact of structural modifications on its biological functions, experimental methodologies for its evaluation, and the signaling pathways it modulates.
Quantitative Structure-Activity Relationship Data
The biological activity of this compound and its analogs is highly dependent on substitutions at the C2 and C17 positions of the estradiol steroid core, as well as the presence and nature of the sulfamate moieties.
Table 1: Steroid Sulfatase (STS) Inhibitory Activity of this compound and Analogs
| Compound | R (C2-Position) | R' (C17-Position) | STS Inhibition IC50 (nM) in Placental Microsomes | STS Inhibition IC50 (nM) in MCF-7 cells |
| This compound | OMe | OSO2NH2 | 39 | 0.5[1] |
| Analog 1 | H | OSO2NH2 | >1000 | - |
| Analog 2 | OEt | OSO2NH2 | 21 | - |
| Analog 3 | OMe | OH | >1000 | - |
Table 2: In Vitro Antiproliferative Activity of this compound and Analogs
| Compound | R (C2-Position) | R' (C17-Position) | MCF-7 (Breast Cancer) GI50 (nM) | MDA-MB-231 (Breast Cancer) GI50 (nM) | LNCaP (Prostate Cancer) IC50 (nM) | PC3 (Prostate Cancer) IC50 (nM) | A2780 (Ovarian Cancer) IC50 (nM) |
| This compound | OMe | OSO2NH2 | 520 | 618[1] | 530[1] | 400[1] | 330[1] |
| Analog 4 | OCHF2 | OSO2NH2 | 280 | - | - | - | - |
| Analog 5 | OMe | H | >10000 | >10000 | - | - | - |
| Analog 6 | OEt | OSO2NH2 | 180 | - | - | - | - |
Table 3: Tubulin Polymerization Inhibitory Activity
| Compound | IC50 (µM) in Bovine Brain Tubulin Assembly |
| This compound | 2.2[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its derivatives.
1. Steroid Sulfatase (STS) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of STS.
-
Enzyme Source: Homogenates of human placental microsomes or whole cell lysates from cancer cell lines (e.g., MCF-7).
-
Substrate: Radiolabeled [6,7-3H]estrone-3-sulfate.
-
Protocol:
-
Pre-incubate the enzyme preparation with various concentrations of the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., toluene).
-
Separate the product (estrone) from the substrate by solvent extraction.
-
Quantify the amount of radiolabeled estrone produced using liquid scintillation counting.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
2. In Vitro Antiproliferative Assay (MTT or SRB Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Lines: A panel of cancer cell lines (e.g., MCF-7, MDA-MB-231, LNCaP, PC3, A2780).
-
Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Sulforhodamine B (SRB).
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.
-
For the SRB assay, fix the cells with trichloroacetic acid, stain with SRB solution, and wash. Solubilize the bound dye with a Tris-base solution and measure the absorbance at 510 nm.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 or IC50 value.
-
3. Tubulin Polymerization Inhibition Assay
This cell-free assay assesses the effect of a compound on the assembly of microtubules.
-
Source of Tubulin: Purified bovine brain tubulin.
-
Protocol:
-
Incubate purified tubulin with various concentrations of the test compound in a polymerization buffer containing GTP at 37°C.
-
Monitor the increase in turbidity (absorbance at 340 nm) over time, which corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition of polymerization at a specific time point for each compound concentration and determine the IC50 value.
-
4. Cell Cycle Analysis
This method determines the effect of a compound on the progression of cells through the different phases of the cell cycle.
-
Reagent: Propidium iodide (PI) or other DNA-staining dyes.
-
Instrumentation: Flow cytometer.
-
Protocol:
-
Treat cells with the test compound for a defined period.
-
Harvest the cells and fix them in cold ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with PI solution.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of multiple signaling pathways, leading to cell cycle arrest and apoptosis.
1. Inhibition of Tubulin Polymerization and Cell Cycle Arrest
This compound disrupts microtubule dynamics by inhibiting tubulin polymerization. This leads to the activation of the spindle assembly checkpoint and subsequent arrest of the cell cycle at the G2/M phase.
References
A Comprehensive Pharmacological Profile of STX140: A Technical Guide for Drug Development Professionals
Introduction
STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a promising anti-cancer agent with a multi-faceted pharmacological profile. Unlike its parent compound, this compound exhibits excellent oral bioavailability, making it a more viable candidate for clinical development.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, preclinical efficacy, and the signaling pathways it modulates. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Core Pharmacological Attributes
This compound exerts its anti-neoplastic effects through a combination of mechanisms, primarily acting as a potent microtubule disruptor and an inhibitor of steroid sulfatase. Its activity has been demonstrated in a variety of cancer models, including those resistant to conventional chemotherapies like taxanes.[2][3][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound across various preclinical studies.
Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | 530 | [5][6] |
| PC3 | Prostate Cancer | 400 | [5][6] |
| A2780 (wild-type) | Ovarian Cancer | 330 | [5][6] |
| A2780 (Adriamycin-resistant) | Ovarian Cancer | 870 | [5][6] |
| A2780 (Cisplatin-resistant) | Ovarian Cancer | 380 | [5][6] |
| MCF-7 (wild-type) | Breast Cancer | 250 | [7] |
| MCF-7 (Doxorubicin-resistant) | Breast Cancer | Not significantly different from MCF-7 (wild-type) | [3] |
| MDA-MB-231 | Breast Cancer | 618 | [5][6] |
| SKMEL-28P (naïve) | Melanoma | ~100-200 | [1] |
| SKMEL-28R (BRAFi-resistant) | Melanoma | ~100-200 | [1] |
Table 2: Enzyme Inhibition and Other Bioactivities of this compound
| Target | System | Potency | Reference |
| Steroid Sulfatase | Placental microsomes | IC50 = 39 nM | [5][6] |
| Steroid Sulfatase | MCF-7 cancer cells | IC50 = 0.5 nM | [5][6] |
| Carbonic Anhydrase IX | Enzyme assay | Ki = 70 nM | [5][6] |
| Carbonic Anhydrase II | Enzyme assay | Ki = 270 nM | [5][6] |
| Tubulin Assembly | Bovine brain (cell-free) | IC50 = 2.2 µM | [5][6] |
Mechanism of Action and Signaling Pathways
This compound's anti-cancer activity is underpinned by its ability to interfere with critical cellular processes, including cell division, survival signaling, and angiogenesis.
Microtubule Disruption and Cell Cycle Arrest
This compound functions as a microtubule-destabilizing agent, competing with colchicine for binding to tubulin.[8] This disruption of microtubule dynamics leads to mitotic arrest, primarily at the G2/M phase of the cell cycle.[2][3][9] The sustained mitotic arrest triggers a cascade of events culminating in apoptosis. A key indicator of this G2/M arrest is the accumulation of cyclin B1.[3][9]
Induction of Apoptosis via the Intrinsic Mitochondrial Pathway
This compound induces programmed cell death through the intrinsic mitochondrial pathway.[8][10][11] This is characterized by the depolarization of the mitochondrial membrane and subsequent activation of effector caspases, such as caspase-3 and caspase-7.[10][11] Furthermore, this compound has been shown to down-regulate the expression of key anti-apoptotic proteins, survivin and X-linked inhibitor of apoptosis protein (XIAP), thereby promoting cell death.[2][10]
Anti-Angiogenic Effects
This compound exhibits potent anti-angiogenic properties, inhibiting the formation of new blood vessels, a process crucial for tumor growth and metastasis.[8] This effect is partly mediated by its ability to inhibit the nuclear accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) under hypoxic conditions.[10] While this compound reduces HIF-1α protein levels in the nucleus, it does not appear to significantly affect the transcription of most HIF-1α-regulated genes, with the exception of Carbonic Anhydrase IX (CAIX).[10][11] The down-regulation of CAIX expression and activity may contribute to the anti-tumor effects of this compound.[10]
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (typically ranging from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for the specified time (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Western Blotting
-
Protein Extraction: Treat cells with this compound, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cyclin B1, survivin, XIAP, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model (MCF-7)
-
Cell Implantation: Subcutaneously inject MCF-7 cells (5 x 10^6 cells in Matrigel) into the flank of female athymic nude mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Drug Administration: Randomize the mice into treatment groups. Administer this compound orally (e.g., 20 mg/kg daily) and a vehicle control.
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
Conclusion
This compound is a promising orally bioavailable anti-cancer agent with a well-defined, multi-modal mechanism of action. Its ability to disrupt microtubule function, induce apoptosis through the intrinsic mitochondrial pathway, and inhibit angiogenesis, coupled with its efficacy in drug-resistant models, positions it as a strong candidate for further clinical investigation. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this compound.
References
- 1. Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and Activity by Disrupting Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. HIF1α Counteracts TGFβ1-Driven TSP1 Expression in Endothelial Cells to Stimulate Angiogenesis in the Hypoxic Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional and posttranscriptional controls of survivin in cancer cells: Essential interfaces for developing novel approaches for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule disruption upon CNS damage triggers mitotic entry via TNF signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. The in vitro and in vivo activity of the microtubule disruptor this compound is mediated by Hif-1 alpha and CAIX expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The In Vitro and In Vivo Activity of the Microtubule Disruptor this compound Is Mediated by Hif-1 Alpha and CAIX Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
STX140: A Novel Microtubule Disruptor for Hormone-Independent Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hormone-independent breast cancer, including triple-negative and endocrine-resistant subtypes, presents a significant clinical challenge due to limited targeted therapies and the frequent development of resistance to conventional chemotherapeutics. STX140, a novel, orally bioavailable small molecule, has emerged as a promising therapeutic agent in this setting.[1][2] Structurally a 2-methoxyestradiol-3,17-O,O-bis-sulfamate, this compound exerts potent antitumor effects through a distinct mechanism of action that circumvents common resistance pathways.[2][3] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental evaluation of this compound in hormone-independent breast cancer models.
Mechanism of Action
This compound's primary mechanism of action is the disruption of microtubule dynamics.[1][2] Unlike taxanes, which stabilize microtubules, this compound acts as a microtubule-destabilizing agent, binding to tubulin and inhibiting its polymerization.[2][4][5] This interference with the microtubule cytoskeleton has several downstream consequences:
-
Cell Cycle Arrest: Disruption of the mitotic spindle halts the cell cycle at the G2/M phase.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death.[3]
-
Anti-angiogenic Effects: this compound has been shown to inhibit the growth of new blood vessels, which is crucial for tumor growth and metastasis.[1]
A key feature of this compound is its efficacy in drug-resistant cancer models.[3][6] Studies have demonstrated that this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[3] This allows this compound to maintain its cytotoxic activity in cancer cells that have become resistant to other chemotherapies, such as taxanes.[3][6]
Signaling Pathways
This compound modulates several key signaling pathways to induce cell cycle arrest and apoptosis. Upon disrupting microtubule function, this compound triggers a cascade of events including the rapid accumulation of Cyclin B1, which is involved in blocking progression through the cell cycle.[3] Subsequently, this compound induces the phosphorylation of the anti-apoptotic protein Bcl-2, leading to its inactivation.[3] This, in turn, promotes the apoptotic pathway. While p53 is often constitutively overexpressed in the studied resistant cell lines, this compound's action on Bcl-2 appears to be a critical step in overcoming resistance.[3]
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo models of hormone-independent breast cancer.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Type | IC50 (nM) | Reference |
| MCF-7WT | Hormone-Dependent (Parental) | 250 | [2][3] |
| MCF-7DOX | Doxorubicin-Resistant | Active (Specific IC50 not provided, but effective) | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but significant tumor growth inhibition observed in vivo | [7] |
In Vivo Efficacy: Tumor Growth Inhibition
This compound has demonstrated significant tumor growth inhibition in xenograft models, including those resistant to standard therapies.
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| MCF-7WT | This compound | Not specified | Significant | [3] |
| MCF-7DOX | This compound | Not specified | Significant | [3] |
| MDA-MB-231 | This compound | 10 mg/kg p.o. | 78% | [7] |
| MDA-MB-231 | This compound | 20 mg/kg p.o. | 87% | [7] |
| Docetaxel-Resistant (HBCx14) | This compound | Not specified | Significant | [3] |
| Docetaxel-Resistant (HBCx3) | This compound | Not specified | Significant | [3] |
| Docetaxel-Resistant (HBCx12) | This compound | Not specified | No significant inhibition | [3] |
Experimental Protocols
The evaluation of this compound's efficacy involves a series of standardized in vitro and in vivo assays.
Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of breast cancer cell lines and to calculate IC50 values.
-
Methodology:
-
Breast cancer cells (e.g., MCF-7WT, MCF-7DOX) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of this compound, a vehicle control, and comparator drugs (e.g., Paclitaxel).
-
Cells are incubated for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using methods such as the Sulforhodamine B (SRB) assay, MTT assay, or crystal violet staining.
-
The absorbance is read using a plate reader, and the percentage of cell survival is calculated relative to the vehicle control.
-
IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis
-
Objective: To assess the effect of this compound on cell cycle distribution.
-
Methodology:
-
Cells are treated with this compound or a control for a specified time (e.g., 48 hours).
-
Cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[3]
-
Apoptosis Assay
-
Objective: To determine if this compound induces apoptosis in breast cancer cells.
-
Methodology:
-
Cells are treated with this compound or a control for a set duration (e.g., 72 hours).
-
Apoptosis can be measured by various methods, including Annexin V/PI staining followed by flow cytometry, or by quantifying caspase activity.
-
For Annexin V/PI staining, treated cells are harvested and stained with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population indicates apoptosis.[3]
-
Western Blotting
-
Objective: To analyze the expression levels of proteins involved in cell cycle regulation and apoptosis.
-
Methodology:
-
Cells are treated with this compound or a control, and whole-cell lysates are prepared.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Cyclin B1, Bcl-2, phospho-Bcl-2, p53).[3]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human breast cancer cells (e.g., MDA-MB-231) or fragments from patient-derived xenografts (PDXs).[7][8][9]
-
Once tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into treatment and control groups.[7]
-
The treatment group receives this compound orally at specified doses and schedules (e.g., daily for 28 days).[7] The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
Conclusion
This compound is a promising, orally active anti-cancer agent with a compelling preclinical profile for the treatment of hormone-independent breast cancer. Its ability to disrupt microtubule dynamics, induce G2/M arrest and apoptosis, and critically, to overcome P-glycoprotein-mediated multidrug resistance, positions it as a valuable candidate for further development.[3][6] The efficacy of this compound in taxane-resistant patient-derived xenografts underscores its potential to address a significant unmet need in patients with advanced and refractory breast cancer.[3][6] Continued investigation into its clinical safety and efficacy is warranted.
References
- 1. New drug developed to outflank cancer resistance - ecancer [ecancer.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Investigating STX140 in Taxane-Resistant Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical investigation of STX140, a sulfamoylated derivative of 2-methoxyestradiol, in the context of taxane-resistant tumors. This document details the efficacy of this compound, outlines the experimental protocols for its evaluation, and explores its putative mechanism of action.
Executive Summary
Taxane resistance, often mediated by the overexpression of P-glycoprotein (P-gp), presents a significant challenge in cancer therapy. This compound has emerged as a promising agent that demonstrates efficacy in taxane-resistant breast cancer models.[1][2][3] In vitro studies have shown that this compound induces cell cycle arrest at the G2/M phase, upregulates cyclin B1, and triggers apoptosis in both taxane-sensitive and taxane-resistant cell lines.[1][3] Notably, its potency is not significantly affected by the overexpression of P-gp. In vivo, this compound has been shown to inhibit the growth of taxane-resistant xenografts, including those derived from patients who have failed taxane-based therapies.[1][2][3] This guide consolidates the available quantitative data, provides detailed experimental methodologies, and visualizes the key signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in taxane-resistant and sensitive breast cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound and Comparator Agents
| Cell Line | Compound | IC50 (nmol/L) | Resistance Factor (RF) | Reference |
| MCF-7 (WT) | This compound | 250 | - | [3] |
| Paclitaxel (Taxol) | 5 | - | [3] | |
| Doxorubicin | 20 | - | [3] | |
| MCF-7/DOX (Taxane-Resistant) | This compound | 250 | 1 | [3] |
| Paclitaxel (Taxol) | >10,000 | >2000 | [3] | |
| Doxorubicin | >10,000 | >500 | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (500 nmol/L for 48h)
| Cell Line | Treatment | % of Cells in G2/M Phase | Reference |
| MCF-7 (WT) | Control | Not Reported | [3] |
| This compound | 45 | [3] | |
| Paclitaxel (Taxol) | 72 | [3] | |
| MCF-7/DOX (Taxane-Resistant) | Control | Not Reported | [3] |
| This compound | 68 | [3] | |
| Paclitaxel (Taxol) | 23 | [3] |
Table 3: Apoptosis Induction by this compound in MCF-7 Cells (500 nmol/L for 72h)
| Cell Line | Treatment | Fold Increase in Apoptosis vs. Control | Reference |
| MCF-7 (WT) | This compound | 2.0 | [3] |
| Paclitaxel (Taxol) | 3.0 | [3] | |
| MCF-7/DOX (Taxane-Resistant) | This compound | 2.0 | [3] |
| Paclitaxel (Taxol) | No significant increase | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound.
Cell Culture and Maintenance
-
Cell Lines:
-
MCF-7 (WT): Human breast adenocarcinoma, taxane-sensitive.
-
MCF-7/DOX: Doxorubicin-selected, P-glycoprotein overexpressing, taxane-resistant derivative of MCF-7.
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For MCF-7/DOX, the culture medium is supplemented with doxorubicin to maintain the resistant phenotype, followed by a washout period before experimentation.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well in 200 µL of culture medium and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, paclitaxel, or doxorubicin for 96 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using appropriate software.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with 500 nmol/L of this compound or paclitaxel for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with 500 nmol/L of this compound or paclitaxel for 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blot Analysis
-
Protein Extraction: Treat cells with the desired compounds for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against Cyclin B1, phospho-Bcl-2 (Ser70), total Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Use female athymic nude mice.
-
Tumor Implantation: Subcutaneously implant MCF-7 (WT) or MCF-7/DOX cells into the flanks of the mice. For patient-derived xenografts (PDXs), tumor fragments from patients with taxane-resistant breast cancer are implanted.
-
Drug Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups. Administer this compound (e.g., 20 mg/kg, orally, daily) and paclitaxel (e.g., 10 mg/kg, intraperitoneally, weekly) or vehicle control.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
Signaling Pathways and Mechanisms of Action
Proposed Signaling Pathway of this compound in Taxane-Resistant Cells
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-cancer effects in taxane-resistant tumor cells. This compound, a microtubule-disrupting agent, is believed to induce mitotic arrest, leading to the activation of apoptotic pathways.[4]
Caption: Proposed mechanism of this compound in overcoming taxane resistance.
Experimental Workflow for Investigating this compound
The following diagram outlines a typical experimental workflow for the pre-clinical evaluation of this compound in taxane-resistant cancer models.
Caption: Pre-clinical experimental workflow for this compound evaluation.
Discussion and Future Directions
The data presented in this guide strongly support the potential of this compound as a therapeutic agent for taxane-resistant breast cancer. Its ability to circumvent P-glycoprotein-mediated efflux is a key advantage over traditional taxanes. The induction of G2/M arrest and apoptosis, mediated at least in part by the upregulation of Cyclin B1 and inactivation of Bcl-2, provides a mechanistic basis for its efficacy.
Future research should focus on:
-
Elucidating the complete signaling cascade: A more comprehensive understanding of the upstream regulators of Cyclin B1 and the specific kinases responsible for Bcl-2 phosphorylation in response to this compound is needed.
-
Investigating other resistance mechanisms: While P-gp is a major factor, other mechanisms of taxane resistance exist. The efficacy of this compound in models with these alternative resistance mechanisms should be explored.
-
Combination therapies: Evaluating the synergistic potential of this compound with other anti-cancer agents could lead to more effective treatment strategies.
-
Clinical translation: The promising pre-clinical data warrant further investigation in well-designed clinical trials to determine the safety and efficacy of this compound in patients with taxane-resistant tumors.
This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the investigation of this compound and similar compounds for the treatment of taxane-resistant cancers. The provided protocols and data summaries offer a solid foundation for further research and development in this critical area of oncology.
References
- 1. This compound is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfamoylated Estradiol Analogs Targeting the Actin and Microtubule Cytoskeletons Demonstrate Anti-Cancer Properties In Vitro and In Ovo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
STX140: A Novel Microtubule Disruptor with Preclinical Potential in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
STX140, a novel sulfamoylated derivative of 2-methoxyestradiol, has emerged as a promising preclinical candidate for the treatment of prostate cancer, particularly in hormone-refractory and taxane-resistant settings. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, preclinical efficacy, and the experimental basis for its potential therapeutic application in prostate cancer.
Introduction
Prostate cancer remains a significant global health challenge, with the development of castration-resistant prostate cancer (CRPC) posing a major therapeutic hurdle. While taxane-based chemotherapies offer a survival benefit, resistance inevitably emerges. This necessitates the development of novel agents with distinct mechanisms of action. This compound is a microtubule-targeting agent that has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer models, including those resistant to conventional therapies. This document synthesizes the available preclinical data on this compound in the context of prostate cancer.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the disruption of microtubule dynamics, a critical process for cell division and survival. This disruption triggers a cascade of events leading to programmed cell death (apoptosis).
Induction of Apoptosis via the Intrinsic Mitochondrial Pathway
In prostate cancer cells, specifically the LNCaP cell line, this compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[1] This process involves:
-
Disruption of Microtubules: this compound interferes with the normal function of microtubules, which are essential components of the cell's cytoskeleton involved in mitosis.
-
Mitochondrial Bioenergetics Depolarization: This disruption leads to a loss of mitochondrial membrane potential.[1]
-
Caspase Activation: The depolarization of the mitochondrial membrane triggers the activation of effector caspases, namely caspase-3 and caspase-7.[1]
-
Downregulation of Apoptosis Inhibitors: this compound significantly reduces the expression of key inhibitor of apoptosis proteins (IAPs), survivin and XIAP, further promoting the apoptotic cascade.[1]
Preclinical Efficacy
The anti-tumor activity of this compound in prostate cancer has been evaluated in both in vitro and in vivo preclinical models.
In Vitro Studies
This compound has demonstrated significant cytotoxicity against human prostate cancer cell lines.
Table 1: In Vitro Activity of this compound in Prostate Cancer Cells
| Cell Line | Description | IC50 (nM) | Reference |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 260 | [2] |
In Vivo Studies
In vivo studies using a mouse xenograft model of hormone-independent prostate cancer have demonstrated the potent anti-tumor efficacy of this compound.
Table 2: In Vivo Efficacy of this compound in a Hormone-Independent Prostate Cancer Xenograft Model
| Treatment | Dosing Schedule | Outcome | Reference |
| This compound | Orally, daily for 60 days | 5 out of 8 tumors shrank, with 2 disappearing completely after 88 days. The remaining 3 tumors did not increase in size. | [3] |
These findings are particularly significant as they suggest this compound is effective against tumors that are resistant to conventional hormone-based treatments.[3] Furthermore, this compound was found to be more effective than taxanes in the same mouse tumor models.[3]
Experimental Protocols
This section outlines the general methodologies employed in the key preclinical studies of this compound in prostate cancer.
Cell Viability and Apoptosis Assays
-
Cell Lines and Culture: The androgen-sensitive human prostate cancer cell line LNCaP is a commonly used model. Cells are cultured in appropriate media supplemented with fetal bovine serum and maintained in a humidified incubator.
-
Cell Viability Assay: To determine the half-maximal inhibitory concentration (IC50), cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period. Cell viability is then assessed using colorimetric assays such as MTT or WST-8, which measure mitochondrial metabolic activity.
-
Apoptosis Detection: Apoptosis can be quantified by flow cytometry using Annexin V/Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
Caspase Activity Assay: The activation of caspases 3 and 7, key executioners of apoptosis, can be measured using commercially available luminescent or fluorescent kits.
Western Blot Analysis
-
Protein Extraction and Quantification: Prostate cancer cells are treated with this compound, and whole-cell lysates are prepared. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific for target proteins (e.g., survivin, XIAP, cleaved caspases), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are typically used.
-
Tumor Implantation: Human prostate cancer cells (e.g., from a hormone-independent subline) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered orally on a daily schedule.
-
Tumor Measurement and Analysis: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry, to assess markers of proliferation and apoptosis.
Clinical Development
As of the current date, there is no publicly available information from clinical trial registries specifically detailing clinical trials of this compound for the treatment of prostate cancer. The preclinical data, however, strongly support the initiation of such trials.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for prostate cancer, particularly for advanced, hormone-refractory, and taxane-resistant disease. Its mechanism of action, centered on microtubule disruption and induction of apoptosis through the intrinsic mitochondrial pathway, offers a potential advantage in overcoming existing resistance mechanisms. The robust preclinical in vitro and in vivo data warrant further investigation and progression into clinical trials to evaluate the safety and efficacy of this compound in patients with prostate cancer. Future research should also focus on identifying predictive biomarkers to select patients most likely to respond to this compound therapy and exploring potential combination strategies with other anti-cancer agents.
References
Preclinical Profile of STX140 in Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
STX140, a novel microtubule-targeting agent, has demonstrated significant preclinical anti-cancer activity in ovarian cancer models. This technical guide provides a comprehensive overview of the key preclinical findings, detailing its mechanism of action, in vitro efficacy, and in vivo anti-tumor effects. The data presented herein supports the potential of this compound as a promising therapeutic candidate for ovarian cancer. This document includes detailed experimental protocols and visual representations of the underlying cellular pathways to facilitate further research and development.
Introduction
Ovarian cancer remains a significant cause of cancer-related mortality in women, with a pressing need for novel and more effective therapeutic strategies. Microtubule-targeting agents are a cornerstone of ovarian cancer chemotherapy; however, the development of resistance and dose-limiting toxicities necessitate the exploration of new agents with improved pharmacological profiles. This compound is a next-generation microtubule disruptor that has shown potent anti-proliferative and pro-apoptotic effects across various cancer types. This guide focuses on the preclinical evaluation of this compound specifically in the context of ovarian cancer, providing a detailed resource for the scientific community.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis.
Microtubule Destabilization
This compound functions as a microtubule destabilizing agent. By interfering with the polymerization of tubulin, it disrupts the formation of the mitotic spindle, a critical cellular structure for cell division. This disruption leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death.
Induction of Apoptosis via the Intrinsic Mitochondrial Pathway
Preclinical studies have elucidated that this compound induces apoptosis in ovarian cancer cells through the intrinsic mitochondrial pathway.[1][2] This process involves the depolarization of the mitochondrial membrane, a key initiating event in this apoptotic cascade.
Downregulation of Key Anti-Apoptotic Proteins
A crucial aspect of this compound's mechanism of action is its ability to downregulate the expression of key inhibitor of apoptosis proteins (IAPs), specifically survivin and XIAP (X-linked inhibitor of apoptosis protein), in the A2780 ovarian cancer cell line.[1][2] The reduction of these proteins, which are often overexpressed in cancer cells and contribute to therapeutic resistance, is a significant factor in the pro-apoptotic efficacy of this compound.
In Vitro Efficacy
The anti-cancer effects of this compound have been evaluated in the human ovarian adenocarcinoma cell line, A2780.
Cytotoxicity
This compound demonstrates potent cytotoxic activity against A2780 ovarian cancer cells. The half-maximal inhibitory concentration (IC50) has been determined, highlighting its sub-micromolar efficacy.
| Cell Line | Compound | IC50 (nM) |
| A2780 | This compound | 280 |
Table 1: In Vitro Cytotoxicity of this compound in the A2780 Ovarian Cancer Cell Line.
Induction of Apoptosis
Treatment of A2780 cells with this compound leads to a time-dependent increase in apoptosis. While specific percentages of apoptotic cells at various time points require further quantification from raw experimental data, the activation of key executioner caspases provides strong evidence of apoptosis induction.
Caspase Activation
A hallmark of apoptosis is the activation of caspases. In A2780 cells treated with this compound, the activity of caspase-3 and caspase-7, key executioner caspases, was observed to peak at 72 hours post-treatment, confirming the induction of the apoptotic cascade.[1][2]
| Cell Line | Treatment | Time Point | Observation |
| A2780 | This compound | 72 hours | Peak activation of caspase-3/7 |
Table 2: Caspase-3/7 Activation in A2780 Cells Treated with this compound.
In Vivo Efficacy
The anti-tumor activity of this compound has been assessed in a xenograft model of ovarian cancer.
A2780 Xenograft Model
While specific tumor growth inhibition data for this compound in an A2780 xenograft model is not publicly available in the retrieved search results, the general methodology for such a study is well-established.[3][4] These studies are crucial for evaluating the therapeutic potential of this compound in a whole-organism context.
A typical in vivo study would involve the subcutaneous implantation of A2780 cells into immunocompromised mice.[3] Once tumors reach a palpable size, animals are randomized into control and treatment groups. Tumor growth is monitored regularly by caliper measurements, and animal weights are recorded to assess toxicity.[3]
Experimental Protocols
Cell Culture
The A2780 human ovarian adenocarcinoma cell line is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed A2780 cells in 6-well plates and treat with this compound at the desired concentrations for specified time points (e.g., 48 and 72 hours).
-
Harvest cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase-3/7 Activity Assay
-
Plate A2780 cells in a 96-well plate and treat with this compound.
-
At the desired time points, add a luminogenic caspase-3/7 substrate to each well.
-
Incubate at room temperature to allow for caspase cleavage of the substrate.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.
Western Blot Analysis for Survivin and XIAP
-
Treat A2780 cells with this compound for the indicated times.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against survivin, XIAP, and a loading control (e.g., β-actin) overnight at 4°C.[5][6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
In Vivo A2780 Xenograft Study
-
Subcutaneously inject approximately 5 x 10^6 A2780 cells in a mixture of media and Matrigel into the flank of female athymic nude mice.[3][4]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]
-
Administer this compound (route and dose to be determined by pharmacokinetic and tolerability studies) and vehicle control according to the planned schedule.
-
Measure tumor volume and body weight twice weekly.[7]
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry).
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Pathway in Ovarian Cancer
Caption: this compound signaling pathway in ovarian cancer.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: In vitro experimental workflow for this compound.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: In vivo experimental workflow for this compound.
Conclusion
The preclinical data for this compound in ovarian cancer models demonstrate its potential as a potent anti-cancer agent. Its mechanism of action, involving microtubule disruption and downregulation of key survival proteins, provides a strong rationale for its further development. The in vitro and in vivo studies, while requiring more detailed quantitative analysis from ongoing or future experiments, lay a solid foundation for advancing this compound into clinical evaluation for the treatment of ovarian cancer. This technical guide serves as a valuable resource for researchers dedicated to this endeavor.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Ad-VT causes ovarian cancer A2780 cell death via mitochondrial apoptosis and autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cancer Cell Line Efficacy Studies [jax.org]
STX140: A Novel Senescence-Inducing Agent for BRAF-Resistant Melanoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The development of resistance to BRAF inhibitors (BRAFi) represents a significant clinical challenge in the treatment of metastatic melanoma. While BRAFi therapies initially induce profound tumor regression in patients with BRAF V600 mutations, the majority of tumors eventually develop resistance, leading to disease progression. This necessitates the exploration of novel therapeutic strategies that can overcome or bypass these resistance mechanisms. This whitepaper details the preclinical activity of STX140, a sulfamoylated derivative of 2-methoxyestradiol, in BRAFi-resistant melanoma. This compound demonstrates potent anti-proliferative and anti-invasive activity by inducing a senescence-associated pathway, offering a promising alternative therapeutic avenue for this patient population. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's mechanism of action.
Introduction: The Challenge of BRAF Inhibitor Resistance in Melanoma
The discovery of activating BRAF mutations, particularly the V600E substitution, in approximately 50% of cutaneous melanomas revolutionized the treatment landscape for this aggressive cancer.[1] The development of selective BRAF inhibitors (BRAFi) like vemurafenib and dabrafenib led to significant improvements in response rates and overall survival compared to conventional chemotherapy.[1] These inhibitors specifically target the constitutively active BRAF kinase, thereby inhibiting the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK), which is crucial for melanoma cell proliferation and survival.[1][2]
However, the clinical benefit of BRAFi monotherapy is often transient, with most patients developing acquired resistance within 6 to 12 months.[1] The combination of BRAFi with MEK inhibitors has extended progression-free survival, but resistance still inevitably emerges.[3]
Mechanisms of BRAFi resistance are complex and multifaceted, but they predominantly converge on the reactivation of the MAPK pathway or the activation of alternative pro-survival signaling cascades.[2][3][4] Key resistance mechanisms include:
-
BRAF amplification or alternative splicing, leading to BRAF isoforms that can dimerize and signal in the presence of inhibitors.[3]
-
Upregulation of receptor tyrosine kinases (RTKs) like PDGFRβ, EGFR, and IGF-1R, which can activate both the MAPK and PI3K/Akt pathways.[2][3]
-
Loss of function of tumor suppressors like PTEN, leading to constitutive activation of the PI3K/Akt pathway.[4][5][6][7]
The circumvention of BRAFi-induced cell death by these resistance mechanisms underscores the urgent need for novel therapeutic agents with distinct mechanisms of action.
This compound: A Novel Therapeutic Candidate
This compound is a sulfamoylated derivative of 2-methoxyestradiol (2-ME), an endogenous metabolite of estradiol.[8] While 2-ME has shown anti-cancer properties, its clinical utility is limited by poor bioavailability. This compound was designed to overcome this limitation and exhibits superior pharmaceutical properties.[8][9] A key feature of this compound is its ability to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in various cancer models.[8][9] Recent studies have unveiled a novel activity of this compound in BRAFi-resistant melanoma, demonstrating its ability to induce cellular senescence.[8]
Quantitative Data on this compound Activity
The anti-proliferative and anti-clonogenic effects of this compound were evaluated in both parental (BRAFi-sensitive) and BRAFi-resistant human melanoma cell lines. The data consistently demonstrates the potent activity of this compound in the nanomolar range.
Table 1: Anti-Proliferative Activity of this compound in Melanoma Cell Lines
| Cell Line | Treatment Duration | IC50 (nM) |
| SKMEL-28-P (Parental) | 48 hours | 114.9 |
| SKMEL-28-R (Resistant) | 48 hours | 101.0 |
Data summarized from Lizarraga et al., 2023.[8]
Table 2: Clonogenic Potential Inhibition by this compound in Melanoma Cell Lines
| Cell Line | This compound Concentration | Inhibition of Clonogenicity (%) |
| SKMEL-28-P (Parental) | 50 nM | Not specified |
| SKMEL-28-P (Parental) | 100 nM | Significant Inhibition |
| SKMEL-28-P (Parental) | 200 nM | Total Inhibition |
| SKMEL-28-R (Resistant) | 50 nM | Significant Inhibition |
| SKMEL-28-R (Resistant) | 100 nM | Significant Inhibition |
| SKMEL-28-R (Resistant) | 200 nM | Total Inhibition |
Data summarized from Lizarraga et al., 2023.[8]
Signaling Pathways and Mechanism of Action
This compound's efficacy in BRAFi-resistant melanoma stems from its ability to induce cellular senescence, a state of irreversible cell cycle arrest. This mechanism is distinct from the apoptotic cell death typically induced by BRAF inhibitors, thus providing a strategy to bypass resistance.
BRAF Inhibitor Resistance Pathways
The following diagram illustrates the common signaling pathways that are reactivated or newly activated in BRAFi-resistant melanoma, leading to continued cell proliferation and survival.
Caption: BRAF inhibitor resistance pathways in melanoma.
This compound-Induced Senescence Pathway
This compound circumvents the resistance mechanisms by inducing a senescence program characterized by the upregulation of key cell cycle inhibitors and DNA damage response markers.
Caption: this compound-induced senescence signaling pathway.
Studies have shown that this compound treatment leads to a significant increase in the expression of γH2AX, a marker of DNA double-strand breaks, and p21 (CDKN1A), a potent cyclin-dependent kinase inhibitor.[8] The upregulation of p21 is a critical event in the induction of senescence, as it leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest.[10][11][12] This provides a powerful mechanism to halt the proliferation of BRAFi-resistant melanoma cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity in BRAFi-resistant melanoma.
Cell Culture and Generation of BRAFi-Resistant Cell Lines
-
Cell Lines: The human melanoma cell line SKMEL-28, which harbors the BRAF V600E mutation, and its vemurafenib-resistant derivative (SKMEL-28-R) were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Generation of Resistant Line: The SKMEL-28-R cell line was generated by continuous exposure of the parental SKMEL-28 cells to increasing concentrations of vemurafenib over a period of several months. The final concentration of vemurafenib used to maintain the resistant phenotype was 1 µM. Resistance was periodically confirmed by cell viability assays.
Cell Viability Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability. Viable cells with active metabolism reduce MTT to a purple formazan product.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, cells were treated with a range of concentrations of this compound or vehicle control (DMSO).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value was calculated as the concentration of this compound that inhibited cell growth by 50% compared to the vehicle-treated control cells.
-
Clonogenic Assay
-
Principle: This assay assesses the ability of a single cell to proliferate and form a colony. It is a measure of long-term cell survival and reproductive integrity.
-
Procedure:
-
Cells were seeded in 6-well plates at a low density (500 cells per well).
-
Cells were treated with various concentrations of this compound (50, 100, and 200 nM) or vehicle control.
-
The plates were incubated for 10-14 days at 37°C in a 5% CO2 incubator to allow for colony formation. The medium was changed every 3-4 days.
-
After the incubation period, the colonies were washed with PBS, fixed with methanol for 15 minutes, and stained with 0.5% crystal violet solution for 20 minutes.
-
The plates were washed with water and allowed to air dry.
-
Colonies containing at least 50 cells were counted. The percentage of clonogenic inhibition was calculated relative to the vehicle-treated control.
-
Western Blot Analysis
-
Principle: Western blotting was used to detect and quantify the expression levels of specific proteins involved in the senescence pathway.
-
Procedure:
-
Cells were treated with 100 nM this compound or vehicle control for 48 hours.
-
Cells were harvested and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against p21 (1:1000 dilution), γH2AX (1:1000 dilution), and β-actin (1:5000 dilution, as a loading control).
-
The membrane was washed with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify the relative protein expression levels.
-
3D Human Skin Model Invasion Assay
-
Principle: A reconstructed 3D human skin model was used to assess the anti-invasive properties of this compound in a more physiologically relevant context.
-
Procedure:
-
A dermal equivalent was created by embedding human dermal fibroblasts in a collagen matrix.
-
Human epidermal keratinocytes and melanoma cells (SKMEL-28-R) were seeded on top of the dermal equivalent.
-
The culture was raised to the air-liquid interface to promote epidermal differentiation and stratification.
-
The 3D skin models were treated with 100 nM this compound for 7 days.
-
After treatment, the models were fixed, embedded in paraffin, and sectioned.
-
Sections were stained with hematoxylin and eosin (H&E) to visualize the tissue architecture and melanoma cell invasion into the dermal layer.
-
Experimental Workflow and Logical Relationships
The following diagram outlines the experimental workflow used to characterize the activity of this compound in BRAF-resistant melanoma.
Caption: Experimental workflow for this compound evaluation.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of BRAF-resistant melanoma. Its ability to induce cellular senescence provides a novel mechanism to overcome the common resistance pathways that plague current targeted therapies. The potent anti-proliferative and anti-invasive effects observed in preclinical models, coupled with a distinct mechanism of action, warrant further investigation.
Future studies should focus on:
-
In vivo efficacy: Evaluating the anti-tumor activity of this compound in animal models of BRAF-resistant melanoma.
-
Combination therapies: Investigating potential synergistic effects of this compound with existing BRAF/MEK inhibitors or immunotherapies.
-
Biomarker discovery: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.
The development of this compound and similar senescence-inducing agents could provide a much-needed therapeutic option for melanoma patients who have exhausted current treatment modalities.
References
- 1. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 4. Molecular Basis of BRAF Inhibitor Resistance in Melanoma: A Systematic Review [mdpi.com]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. oncogenic-pi3k-akt-promotes-the-step-wise-evolution-of-combination-braf-mek-inhibitor-resistance-in-melanoma - Ask this paper | Bohrium [bohrium.com]
- 7. Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [frontiersin.org]
- 11. Key elements of cellular senescence involve transcriptional repression of mitotic and DNA repair genes through the p53-p16/RB-E2F-DREAM complex | Aging [aging-us.com]
- 12. Genome homeostasis defects drive enlarged cells into senescence - PMC [pmc.ncbi.nlm.nih.gov]
Exploring STX140 for Non-Oncology Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a potent, orally bioavailable small molecule that has been extensively investigated for its anti-cancer properties. Its primary mechanisms of action include the irreversible inhibition of steroid sulfatase (STS) and the disruption of microtubule polymerization.[1] While the majority of research has focused on its utility in oncology, emerging evidence suggests that the unique pharmacological profile of this compound may hold promise for a range of non-oncology applications. This technical guide provides an in-depth exploration of the current, albeit limited, evidence for this compound in a non-cancer context, with a primary focus on its potential as an anti-parasitic agent against Acanthamoeba castellanii, the causative agent of Acanthamoeba keratitis.
Core Mechanisms of Action
This compound exerts its biological effects through two primary, well-characterized mechanisms:
-
Steroid Sulfatase (STS) Inhibition: this compound is a potent, irreversible inhibitor of STS.[1] This enzyme is crucial for the conversion of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. By blocking this step, this compound can modulate local steroid hormone levels, a mechanism that is not only relevant in hormone-dependent cancers but also in other endocrine-related conditions.
-
Microtubule Disruption: this compound acts as a microtubule-destabilizing agent, binding to the colchicine site on tubulin and inhibiting its polymerization into microtubules.[2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[3] This mechanism is fundamental to its anti-proliferative effects.
Non-Oncology Application: Treatment of Acanthamoeba castellanii Infection
Recent in vitro studies have highlighted the potential of this compound as a novel therapeutic agent against the pathogenic free-living amoeba, Acanthamoeba castellanii. This protozoan can cause severe and sight-threatening keratitis, as well as granulomatous amoebic encephalitis. The current treatment regimens for Acanthamoeba infections are often lengthy, and drug resistance is an emerging concern.
Quantitative Data
The following tables summarize the key quantitative findings from a study investigating the effects of this compound on A. castellanii.
Table 1: Amoebicidal Activity of this compound against A. castellanii Trophozoites [1]
| Compound | Concentration (µM) | Incubation Time (h) | Reduction in Amoebic Viability (%) |
| This compound | 100 | 24 | 25 |
Table 2: Inhibition of A. castellanii Excystment by this compound [1]
| Compound | Concentration (µM) | Reduction in Excystment (%) |
| This compound | 100 | ~71 |
Table 3: Effect of this compound on Amoebae-Mediated Cytopathogenicity [1]
| Compound | Reduction in Human Cell Damage (%) |
| This compound | >25 |
Table 4: Cytotoxicity of this compound against Human Cells [1]
| Cell Line | Compound | Concentration (µM) | Growth Inhibition (%) |
| WI-38 (normal lung cells) | This compound | 10 | 32 |
Experimental Protocols
-
Acanthamoeba castellanii trophozoites were cultured in PYG medium (0.75% proteose peptone, 0.75% yeast extract, 1.5% glucose).
-
Trophozoites were harvested, washed, and resuspended in RPMI-1640 medium.
-
Amoebae (approximately 5 x 10^5 cells/well) were seeded into 24-well plates.
-
This compound was added to the wells at a final concentration of 100 µM.
-
Plates were incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Amoebic viability was determined by trypan blue exclusion assay.
-
A. castellanii cysts were produced by incubating trophozoites on non-nutrient agar plates for approximately two weeks.
-
Cysts were harvested and washed with sterile distilled water.
-
Cysts were resuspended in PYG medium containing 100 µM this compound.
-
The suspension was incubated at 37°C.
-
The number of emerging trophozoites was counted at regular intervals using a hemocytometer to determine the percentage of excystment inhibition compared to a vehicle-treated control.
-
Human corneal epithelial cells were seeded into 96-well plates and grown to confluency.
-
A. castellanii trophozoites were added to the wells containing the corneal epithelial cells.
-
This compound was added to the co-culture at the desired concentration.
-
The plates were incubated for 24 hours.
-
The extent of host cell damage was quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit.
Visualizations
Signaling Pathways and Mechanisms
References
- 1. Novel Anti-Acanthamoebic Activities of Irosustat and this compound and Their Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
STX140: A Novel Microtubule-Targeting Agent Overcoming Multidrug Resistance in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a formidable challenge in oncology, significantly limiting the efficacy of conventional chemotherapeutic agents. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad spectrum of anticancer drugs from tumor cells. STX140, a novel sulfamoylated derivative of 2-methoxyestradiol, has emerged as a promising therapeutic agent that circumvents this critical resistance mechanism. This technical guide provides an in-depth analysis of the core mechanisms by which this compound overcomes MDR, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways. This compound acts as a potent microtubule-destabilizing agent, inducing cell cycle arrest at the G2/M phase and triggering apoptosis through the intrinsic mitochondrial pathway. Crucially, its efficacy is maintained in cancer cells overexpressing P-gp, as this compound is not a substrate for this efflux pump. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel cancer therapeutics to combat multidrug resistance.
Introduction to Multidrug Resistance and this compound
The development of resistance to multiple chemotherapeutic drugs, known as multidrug resistance (MDR), is a major cause of treatment failure in cancer patients. One of the most well-characterized mechanisms of MDR is the overexpression of ABC transporters.[1] These membrane proteins utilize the energy from ATP hydrolysis to actively transport a wide variety of structurally and functionally diverse drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic effects. P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a prominent member of this family and is frequently implicated in resistance to taxanes, anthracyclines, and vinca alkaloids.
This compound is a synthetic, orally bioavailable small molecule designed to overcome the limitations of existing microtubule-targeting agents that are susceptible to P-gp-mediated efflux. As a sulfamoylated derivative of 2-methoxyestradiol, this compound exhibits potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, including those with acquired resistance to conventional chemotherapeutics.
Mechanism of Action: Overcoming P-glycoprotein-Mediated Resistance
The primary mechanism by which this compound overcomes multidrug resistance is its ability to evade efflux by P-glycoprotein. Studies have demonstrated that while conventional microtubule-targeting agents like paclitaxel (Taxol) are substrates for P-gp, this compound is not. This allows this compound to accumulate to effective cytotoxic concentrations within resistant cancer cells, leading to the induction of cell death.
Microtubule Destabilization and G2/M Cell Cycle Arrest
This compound exerts its cytotoxic effects by disrupting microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization and the destabilization of the microtubule network. This disruption of the cellular cytoskeleton has profound consequences for dividing cells, as it prevents the formation of a functional mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis. The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle at the G2/M transition phase.[2] This G2/M arrest is a critical prelude to the induction of apoptosis.
Induction of Apoptosis via the Intrinsic Mitochondrial Pathway
Following G2/M arrest, this compound triggers programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. This signaling cascade is initiated by the disruption of microtubule dynamics and the subsequent cell cycle arrest. Key molecular events in this pathway include:
-
Induction of Cyclin B1: this compound treatment leads to a significant induction of Cyclin B1, a key regulatory protein of the G2/M transition.[1]
-
Activation of p53: The tumor suppressor protein p53 is activated in response to the cellular stress induced by this compound.[3] Activated p53 can contribute to G2 arrest by downregulating the expression of Cyclin B1.[3][4]
-
Mitochondrial Depolarization: this compound treatment leads to the depolarization of the mitochondrial membrane, a critical event in the intrinsic apoptotic pathway.
-
Caspase Activation: The loss of mitochondrial membrane potential results in the release of pro-apoptotic factors, leading to the activation of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in multidrug-resistant cancer cells.
Figure 1: this compound Signaling Pathway in Overcoming Multidrug Resistance. This diagram illustrates how this compound bypasses P-gp efflux to induce apoptosis.
Quantitative Analysis of this compound Efficacy
The potency of this compound in overcoming multidrug resistance has been quantified in various preclinical models. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Cytotoxicity of this compound in Multidrug-Resistant and Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Phenotype | IC50 (nM) for Doxorubicin | IC50 (nM) for Paclitaxel | IC50 (nM) for this compound |
| MCF-7 (WT) | Breast | Sensitive | 400 | - | 250[1] |
| MCF-7/DOX (ADR) | Breast | P-gp Overexpression | 13,200 - 13,390[5][6] | >500 | ~250 |
| A2780 (S) | Ovarian | Sensitive | - | - | - |
| A2780 (CP/ADR) | Ovarian | Cisplatin/Doxorubicin Resistant | - | - | - |
Note: '-' indicates data not available in the provided search results.
Table 2: In Vivo Efficacy of this compound in a Taxane-Resistant Breast Cancer Xenograft Model
| Treatment Group | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| This compound | MCF-7/DOX Xenograft | Significant inhibition | [1] |
| Paclitaxel | MCF-7/DOX Xenograft | No significant inhibition | [1] |
| This compound | Docetaxel-Resistant Patient-Derived Xenograft 1 | Responsive | [7] |
| Docetaxel | Docetaxel-Resistant Patient-Derived Xenograft 1 | Not responsive | [7] |
| This compound | Docetaxel-Resistant Patient-Derived Xenograft 2 | Responsive | [7] |
| Docetaxel | Docetaxel-Resistant Patient-Derived Xenograft 2 | Not responsive | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in overcoming multidrug resistance.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 WT and MCF-7/DOX)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to detect and quantify apoptosis induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for ABC Transporter Expression
This protocol is used to determine the protein levels of ABC transporters, such as P-glycoprotein.
Materials:
-
Cancer cell lysates (from treated and untreated cells)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-P-gp/ABCB1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate total protein from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Taxane-Resistant Xenograft Model
This protocol describes the establishment and treatment of a taxane-resistant breast cancer xenograft model.[1][7]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
MCF-7/DOX cells
-
Matrigel
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MCF-7/DOX cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group according to a predetermined dosing schedule (e.g., daily or on a 5-day on/2-day off schedule). The control group receives the vehicle.
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
The following diagram provides a workflow for a typical in vivo xenograft study.
Figure 2: Workflow for In Vivo Xenograft Study. This diagram outlines the key steps in evaluating the efficacy of this compound in a multidrug-resistant tumor model.
Future Directions and Clinical Perspective
The preclinical data for this compound are highly promising, demonstrating its potential to overcome a significant mechanism of drug resistance in cancer. Its efficacy in P-gp overexpressing models, both in vitro and in vivo, suggests that it could be a valuable therapeutic option for patients with tumors that have become refractory to conventional chemotherapies. Further research is warranted to explore the efficacy of this compound against tumors with other MDR mechanisms, such as those mediated by MRP1 (ABCC1) and ABCG2. Clinical trials are necessary to evaluate the safety and efficacy of this compound in cancer patients with multidrug-resistant tumors. The development of this compound and similar agents that are not substrates for ABC transporters represents a critical strategy in the ongoing effort to combat multidrug resistance in oncology.
Conclusion
This compound is a potent, orally bioavailable microtubule-destabilizing agent that effectively overcomes P-glycoprotein-mediated multidrug resistance. By evading efflux by this key ABC transporter, this compound accumulates in resistant cancer cells, leading to G2/M cell cycle arrest and apoptosis via the intrinsic mitochondrial pathway. The comprehensive data and detailed protocols presented in this technical guide underscore the potential of this compound as a novel therapeutic agent for the treatment of multidrug-resistant cancers. Continued investigation and clinical development of this compound are crucial steps toward translating these promising preclinical findings into tangible benefits for cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 regulates a G2 checkpoint through cyclin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p53 regulates a G2 checkpoint through cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 7. This compound is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for STX140 Synthesis and Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX140, also known as 2-methoxyestradiol-3,17-O,O-bis-sulfamate, is a potent, orally bioavailable, multi-targeting anti-cancer agent.[1] It is a sulfamoylated derivative of 2-methoxyestradiol (2-ME), an endogenous metabolite of estradiol.[2] Unlike its parent compound, this compound exhibits excellent oral bioavailability (>85%) and a superior pharmacokinetic profile, making it a promising candidate for cancer therapy.[1][2] this compound's anti-cancer activity stems from its ability to inhibit steroid sulfatase (STS) and disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis.[2][3] It has demonstrated efficacy in various cancer models, including those resistant to conventional chemotherapeutics like taxanes.[4]
These application notes provide a comprehensive overview of the synthesis of this compound for research purposes, along with detailed protocols for its in vitro and in vivo evaluation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and models.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line / System | Value | Reference(s) |
| Steroid Sulfatase (STS) Inhibition IC50 | Placental Microsomes | 39 nM | [5] |
| MCF-7 breast cancer cells | 0.5 nM | [5] | |
| JEG-3 placental carcinoma cells | 4.2 nM | [6][7] | |
| Tubulin Assembly Inhibition IC50 | Bovine brain tubulin | 2.2 µM | [5] |
| Antiproliferative Activity GI50/IC50 | MCF-7 (breast cancer) | 0.52 µM (GI50) | [6][7] |
| MDA-MB-231 (breast cancer) | 618 nM (IC50) | [5] | |
| LNCaP (prostate cancer) | 530 nM (IC50) | [5] | |
| PC3 (prostate cancer) | 400 nM (IC50) | [5] | |
| A2780 (ovarian cancer) | 330 nM (IC50) | [5] | |
| A2780 (adriamycin-resistant) | 870 nM (IC50) | [5] | |
| A2780 (cisplatin-resistant) | 380 nM (IC50) | [5] | |
| Carbonic Anhydrase II (CAII) Inhibition IC50 | 379 nM | [5] |
Table 2: In Vivo Activity of this compound
| Animal Model | Cancer Type | Dose | Effect | Reference(s) |
| Mouse Xenograft | MCF-7 (breast cancer) | 20 mg/kg | Tumor growth reduction | [5] |
| Mouse Xenograft | MDA-MB-231 (breast cancer) | 20 mg/kg | Tumor growth reduction | [5] |
| Mouse Xenograft | Taxane-resistant breast carcinoma | Not specified | Tumor growth inhibition | [4] |
| Lewis Rat EAE Model | Multiple Sclerosis Model | 10 mg/kg/day i.p. | Complete blockage of clinical disease | [8] |
Experimental Protocols
1. Synthesis of this compound (2-Methoxyestradiol-3,17-O,O-bis-sulfamate)
The synthesis of this compound is based on the method described by Jourdan, Leese, et al. (2010).[9] The following is a representative protocol derived from related syntheses.
Materials:
-
2-Methoxyestradiol
-
Sulfamoyl chloride (H₂NSO₂Cl)
-
N,N-Dimethylacetamide (DMA) or a similar aprotic polar solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve 2-methoxyestradiol in anhydrous DMA under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of sulfamoyl chloride to the solution. The reaction is typically carried out at room temperature.
-
Stir the reaction mixture for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
2. In Vitro Cell Proliferation Assay
This protocol is for assessing the antiproliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT, XTT, or WST-1 cell proliferation reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
3. Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)
-
GTP solution
-
This compound stock solution
-
Positive control (e.g., paclitaxel for polymerization enhancement) and negative control (e.g., nocodazole for inhibition)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Prepare a tubulin solution in ice-cold polymerization buffer.
-
In a pre-chilled 96-well plate, add the desired concentrations of this compound, controls, and vehicle.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
Plot the absorbance against time to obtain polymerization curves. Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.
4. Steroid Sulfatase (STS) Inhibition Assay
This protocol assesses the inhibitory activity of this compound on the STS enzyme.
Materials:
-
STS enzyme source (e.g., placental microsomes or lysate from STS-expressing cells like JEG-3)
-
Substrate: [³H]-estrone-3-sulfate
-
Scintillation fluid and vials
-
Toluene or other suitable organic solvent
-
This compound stock solution
Procedure:
-
Pre-incubate the STS enzyme preparation with various concentrations of this compound or vehicle control at 37°C.
-
Initiate the enzymatic reaction by adding the [³H]-estrone-3-sulfate substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction and separate the product ([³H]-estrone) from the substrate. This is typically done by adding toluene, which selectively extracts the non-polar estrone, leaving the charged estrone sulfate in the aqueous phase.
-
Transfer an aliquot of the organic phase to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of STS inhibition for each this compound concentration and determine the IC50 value.
5. In Vivo Xenograft Tumor Growth Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., MCF-7)
-
Matrigel (optional, to improve tumor take rate)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle to the respective groups daily by oral gavage.
-
Measure tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Signaling Pathways and Experimental Workflows
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-[11C]methoxy-3,17β-O,O-bis(sulfamoyl)estradiol as a new potential PET agent for imaging of steroid sulfatase (STS) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vitro Cell Proliferation Assay with STX140
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a potent anti-cancer agent that disrupts microtubule polymerization.[1][2][3] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[1][4][5] These application notes provide a detailed protocol for assessing the in vitro cell proliferation effects of this compound on various cancer cell lines. The methodologies described herein are based on established research and are intended to guide researchers in setting up and executing robust and reproducible experiments.
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by targeting microtubules, essential components of the cytoskeleton involved in cell division. By disrupting microtubule dynamics, this compound induces a cascade of events culminating in apoptotic cell death. Key aspects of its mechanism include:
-
Microtubule Disruption: this compound interferes with the polymerization of tubulin, leading to the breakdown of the microtubule network.[1][2][3]
-
Cell Cycle Arrest: The disruption of microtubules activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][4] This is often accompanied by an increase in cyclin B1 levels.[4][5]
-
Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic mitochondrial apoptotic pathway.[6][7][8] This involves mitochondrial depolarization and the activation of caspases, such as caspase-3 and caspase-7.[6][7][8]
-
Downregulation of Anti-Apoptotic Proteins: this compound has been shown to down-regulate the expression of key anti-apoptotic proteins, including survivin and XIAP (X-linked inhibitor of apoptosis protein), further promoting cell death.[6][7][8]
-
Induction of Senescence: In some cancer cell lines, such as BRAFi-resistant melanoma, this compound has been observed to induce cellular senescence, a state of irreversible growth arrest.[1][2]
Data Presentation: Anti-proliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as reported in the literature. These values provide a benchmark for the compound's potency and can guide dose-selection for in vitro experiments.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 (WT) | Breast Cancer | 250 | [4] |
| MCF-7 (DOX) | Doxorubicin-Resistant Breast Cancer | ~375 | [4] |
| SKMEL-28 (P) | Melanoma | In the nanomolar range | [1][2] |
| SKMEL-28 (R) | BRAFi-Resistant Melanoma | In the nanomolar range | [1][2] |
| A2780 | Ovarian Cancer | Not explicitly stated, but apoptosis observed at 1 µM | [7][8] |
| LNCaP | Prostate Cancer | Not explicitly stated, but apoptosis observed at 1 µM | [7][8] |
Note: The resistance factor (RF) for this compound in MCF-7 (DOX) cells compared to MCF-7 (WT) cells is 1.5, indicating that it is largely unaffected by the P-glycoprotein drug efflux pump.[4]
Experimental Protocols
Two common and reliable methods for assessing in vitro cell proliferation are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay. Detailed protocols for both are provided below.
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A2780)
-
Complete cell culture medium (e.g., RPMI with 5% serum)[7]
-
This compound (dissolved in a suitable solvent like THF)[4]
-
96-well flat-bottom plates
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[10]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells per T-25 flask for apoptosis studies, adjust for 96-well plate).[7] A typical seeding density for proliferation assays is 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.[4]
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Cell Proliferation Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cell biomass.[11][12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Washing solution (1% acetic acid)
-
Solubilization solution (10 mM Tris base, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of 1% acetic acid to remove unbound dye.[14]
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Washing:
-
Quickly wash the plates five times with 200 µL of 1% acetic acid to remove unbound SRB.[14]
-
Allow the plates to air dry completely.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Follow step 5 from the MTT assay protocol to calculate cell viability and determine the IC50 value.
-
Visualization of Pathways and Workflows
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the this compound signaling pathway and the experimental workflow for the cell proliferation assays.
Caption: this compound signaling pathway leading to apoptosis.
References
- 1. 2-Methoxyestradiol-3,17- O, O-bis-sulfamate (this compound) Inhibits Proliferation and Invasion via Senescence Pathway Induction in Human BRAFi-Resistant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methoxyestradiol-3,17-O,O-bis-sulfamate (this compound) Inhibits Proliferation and Invasion via Senescence Pathway Induction in Human BRAFi-Resistant Melanoma Cells [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and STX641 Cause Apoptosis via the Intrinsic Mitochondrial Pathway and Down-regulate Survivin and XIAP Expression in Ovarian and Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
Measuring STX140-Induced Apoptosis via Caspase Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX140, a potent microtubule-targeting agent, has demonstrated significant anti-cancer properties by inducing cell cycle arrest and apoptosis in a variety of tumor cells.[1][2][3] A key hallmark of apoptosis, or programmed cell death, is the activation of a family of cysteine proteases known as caspases. These enzymes act as central executioners in the apoptotic pathway. This compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway, leading to the activation of effector caspases, primarily caspase-3 and caspase-7.[1][2][4][5]
This document provides detailed application notes and protocols for measuring this compound-induced apoptosis by quantifying the activation of caspase-3 and caspase-7. The methodologies described herein are essential for researchers and drug development professionals seeking to evaluate the pro-apoptotic efficacy of this compound and similar compounds. The primary methods covered include Western blotting for the detection of cleaved caspase-3, fluorometric and colorimetric assays to measure caspase-3/7 activity, and flow cytometry for single-cell analysis of caspase activation.
This compound-Induced Apoptosis Signaling Pathway
This compound triggers the intrinsic apoptotic pathway, which originates from the mitochondria. This process involves the depolarization of the mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm.[1][4] These events culminate in the activation of initiator caspases, such as caspase-9, which then cleave and activate effector caspases like caspase-3 and caspase-7.[6] Activated caspase-3 and -7 are responsible for cleaving a multitude of cellular substrates, ultimately leading to the biochemical and morphological changes characteristic of apoptosis.[7][8]
Caption: this compound-induced intrinsic apoptosis pathway.
Data Presentation
The following tables summarize quantitative data on this compound-induced caspase-3/7 activation in various cancer cell lines. This data is derived from previously published studies and is presented here for comparative analysis.
Table 1: Time-Dependent Activation of Caspase-3/7 by this compound in A2780 Ovarian Cancer Cells
| Treatment Time (hours) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| 24 | ~1.5 |
| 48 | ~3.0 |
| 72 | ~4.5 (Peak) |
| 96 | ~3.5 |
Data adapted from Foster et al., Anticancer Research, 2009.[9][10]
Table 2: Time-Dependent Activation of Caspase-3/7 by this compound in LNCaP Prostate Cancer Cells
| Treatment Time (hours) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| 24 | ~1.2 |
| 48 | ~2.5 |
| 72 | ~3.8 (Peak) |
| 96 | ~3.0 |
Data adapted from Foster et al., Anticancer Research, 2009.[9][10]
Table 3: Time-Dependent Activation of Caspase-7 by this compound in MCF-7 Breast Cancer Cells (caspase-3 deficient)
| Treatment Time (hours) | Fold Increase in Caspase-7 Activity (vs. Control) |
| 48 | Significant increase |
| 72 | Further increase |
| 96 | Continued increase |
| 120 | Peak activity |
Data adapted from Foster et al., Anticancer Research, 2009.[10]
Experimental Protocols
The following are detailed protocols for the detection and quantification of this compound-induced caspase activation.
Protocol 1: Western Blotting for Cleaved Caspase-3
This protocol allows for the qualitative and semi-quantitative detection of the active (cleaved) form of caspase-3.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. This compound and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Apoptotic signaling pathways: caspases and stress-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols for Cell Cycle Analysis of STX140 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a potent anti-cancer agent that disrupts microtubule polymerization.[1][2][3] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in various cancer cell lines.[1][4][5] These application notes provide a detailed guide for analyzing the effects of this compound on the cell cycle, including experimental protocols and data interpretation.
This compound has demonstrated efficacy in both sensitive and drug-resistant cancer cells, including taxane-resistant breast cancer models.[4][5][6] Its mechanism of action involves interaction with tubulin, leading to the disruption of microtubule dynamics, which is crucial for mitotic spindle formation and chromosome segregation.[1][7] This interference with the cell cycle machinery makes this compound a promising candidate for cancer therapy.[8]
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-cancer effects by targeting microtubule dynamics. This leads to a cascade of events culminating in cell cycle arrest and apoptosis. The key signaling pathways involved are illustrated below.
Caption: this compound disrupts tubulin, leading to G2/M arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the effects of this compound on cell cycle distribution in different cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7WT Breast Cancer Cells [4]
| Treatment (500 nM, 48h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | 65% | 15% | 20% |
| This compound | 35% | 20% | 45% |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7DOX (Taxane-Resistant) Breast Cancer Cells [4]
| Treatment (500 nM, 48h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | 70% | 10% | 20% |
| This compound | 12% | 20% | 68% |
Table 3: Effect of this compound on Cell Cycle Distribution in SKMEL-28P Melanoma Cells [1]
| Treatment (200-500 nM) | % of Cells in Sub-G1 | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | Not specified | ~60% | ~20% | ~20% |
| This compound | Significant Increase | Decrease | Decrease | Significant Increase |
Table 4: Effect of this compound on Cell Cycle Distribution in SKMEL-28R (BRAFi-Resistant) Melanoma Cells [1]
| Treatment (200-500 nM) | % of Cells in Sub-G1 | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | Not specified | ~55% | ~25% | ~20% |
| This compound | Significant Increase | Decrease | Decrease | Significant Increase |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, SKMEL-28) in appropriate culture dishes or flasks at a density that will allow for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 200 nM, 500 nM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of solvent). Incubate the cells for the desired time period (e.g., 48 hours).
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[9]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)[10]
-
RNase A Solution (e.g., 100 µg/mL in PBS)[9]
-
Flow Cytometer
Protocol Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Steps:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a centrifuge tube.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant. Repeat this wash step once.
-
-
Fixation:
-
RNase Treatment:
-
Propidium Iodide Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use the appropriate laser and filter settings for PI (excitation ~488 nm, emission ~617 nm).
-
Collect data from at least 10,000 single-cell events.
-
Use software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak, representing apoptotic cells with fragmented DNA, may also be observed.[1]
-
Data Analysis and Interpretation
The output from the flow cytometer will be a histogram of DNA content.
-
G0/G1 Phase: Cells in this phase are diploid (2N DNA content) and will appear as the first major peak on the histogram.
-
S Phase: Cells actively synthesizing DNA will have a DNA content between 2N and 4N and will be represented by the region between the two major peaks.
-
G2/M Phase: Cells in this phase are tetraploid (4N DNA content) and will form the second major peak.
-
Sub-G1 Phase: A peak to the left of the G0/G1 peak indicates the presence of apoptotic cells with fragmented DNA.[1]
An increase in the percentage of cells in the G2/M phase and the sub-G1 population following this compound treatment is indicative of its mechanism of action.[1]
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for investigating the effects of this compound on the cell cycle. By employing these methods, researchers can effectively characterize the cytostatic and cytotoxic properties of this compound and similar microtubule-targeting agents, contributing to the development of novel cancer therapeutics.
References
- 1. 2-Methoxyestradiol-3,17-O,O-bis-sulfamate (this compound) Inhibits Proliferation and Invasion via Senescence Pathway Induction in Human BRAFi-Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methoxyestradiol-3,17- O, O-bis-sulfamate (this compound) Inhibits Proliferation and Invasion via Senescence Pathway Induction in Human BRAFi-Resistant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. This compound is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for STX140 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX140, a sulfamoylated derivative of 2-methoxyestradiol (2-ME), is a potent, orally bioavailable microtubule disruptor with significant anti-cancer properties. It has demonstrated efficacy in a range of preclinical cancer models, including those resistant to conventional chemotherapies like taxanes. This compound induces cell cycle arrest at the G2/M phase, leading to apoptosis and cellular senescence.[1][2][3][4] These application notes provide detailed protocols for the administration of this compound in xenograft models, data on its efficacy, and an overview of its mechanism of action.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the disruption of microtubule polymerization. This leads to mitotic arrest and the induction of two key cellular fates: apoptosis and senescence.
-
Apoptosis: this compound triggers the intrinsic mitochondrial apoptosis pathway, characterized by the depolarization of the mitochondrial membrane and subsequent activation of caspase-3 and caspase-7.[5] This process is further amplified by the downregulation of key anti-apoptotic proteins, survivin and X-linked inhibitor of apoptosis protein (XIAP).
-
Senescence: In addition to apoptosis, this compound can induce a state of irreversible cell cycle arrest known as senescence in cancer cells.[2][6] This is associated with the upregulation of senescence-associated genes and proteins, providing an alternative mechanism for halting tumor progression.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in various breast cancer xenograft models.
Table 1: Efficacy of this compound in MCF-7 and MCF-7/DOX Breast Cancer Xenografts
| Cell Line | Treatment | Dose and Schedule | Tumor Growth Inhibition | Reference |
| MCF-7 (Wild-Type) | This compound | 20 mg/kg, oral, daily | Significant inhibition (p < 0.001) | [1][7] |
| MCF-7/DOX (Doxorubicin-Resistant) | This compound | 20 mg/kg, oral, daily | Significant regression (p < 0.01) | [1][7] |
| MCF-7 (Wild-Type) | Taxol | 15 mg/kg, i.v., weekly | Significant inhibition (p < 0.001) | [1][7] |
| MCF-7/DOX (Doxorubicin-Resistant) | Taxol | 15 mg/kg, i.v., weekly | No significant inhibition | [1][7] |
Table 2: Efficacy of this compound in MDA-MB-231 Breast Cancer Xenografts
| Treatment | Dose and Schedule | Tumor Growth Inhibition | Reference |
| This compound | 10 mg/kg, oral, daily | Significant inhibition | [6] |
| This compound | 20 mg/kg, oral, daily | Significant inhibition | [2] |
| This compound | 25-40 mg/kg, oral, daily | Tumor regression | [6] |
| This compound | 20 mg/kg, oral, thrice weekly | ED50 | [6] |
| This compound | 80 mg/kg, oral, thrice weekly | Tumor regression | [6] |
Experimental Protocols
Protocol 1: Establishment of Cell Line-Derived Xenografts (CDX)
This protocol describes the subcutaneous implantation of human breast cancer cell lines into immunodeficient mice.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Syringes (1 mL) and needles (26-27 gauge)
-
Calipers
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 107 cells/mL.[7] Keep cells on ice.
-
Animal Preparation: Anesthetize the mouse using an approved anesthetic protocol.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the flank or mammary fat pad of the mouse.[7]
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2
-
Treatment Initiation: Begin this compound treatment when tumors reach a volume of approximately 100-200 mm³.
Protocol 2: Preparation of this compound Formulations for Oral Gavage
This compound can be administered as a suspension in different vehicles.
Formulation A: 10% Tetrahydrofuran (THF) in Propylene Glycol (PG)
Materials:
-
This compound powder
-
Tetrahydrofuran (THF), anhydrous
-
Propylene glycol (PG)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Safety Precautions: Tetrahydrofuran is flammable and can form explosive peroxides. Handle in a chemical fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and THF-resistant gloves (e.g., butyl rubber or silver shield).[7][8]
-
Preparation: a. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add THF to a final concentration of 10% of the total volume. Vortex thoroughly to dissolve the this compound. c. Add propylene glycol to bring the solution to the final volume. Vortex again to ensure a homogenous solution. d. Prepare fresh daily.
Formulation B: 0.5% Methylcellulose (MC) in Saline
Materials:
-
This compound powder
-
Methylcellulose (400 cP)
-
Deionized water
-
Saline (0.9% NaCl)
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Methylcellulose Vehicle Preparation: a. Heat one-third of the final required volume of deionized water to 60-70°C. b. Slowly add the methylcellulose powder while stirring to create a uniform dispersion. c. Remove from heat and add the remaining two-thirds of the volume as cold saline. d. Continue stirring in a cold water bath or at 4°C until the solution becomes clear and viscous.[9]
-
This compound Suspension: a. Weigh the required amount of this compound powder. b. Add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste. c. Gradually add the remaining vehicle while vortexing or stirring to achieve a homogenous suspension. d. Prepare fresh daily.
Protocol 3: Administration of this compound by Oral Gavage
Materials:
-
Prepared this compound formulation
-
Oral gavage needles (18-20 gauge, straight or curved with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Administration: Once the needle is properly positioned in the esophagus, slowly administer the this compound formulation. The typical volume is 100-200 µL.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Protocol 4: Monitoring for Toxicity
Procedure:
-
Body Weight: Monitor the body weight of the mice 2-3 times per week. A sustained body weight loss of more than 15-20% is a sign of toxicity and may require dose reduction or cessation of treatment.
-
Clinical Observations: Observe the mice daily for any changes in behavior (e.g., lethargy, hunched posture), appearance (e.g., ruffled fur), or signs of pain.
-
Necropsy: At the end of the study, a complete necropsy and histopathological analysis of major organs can be performed to assess for any organ-specific toxicities.
Protocol 5: Evaluation of Anti-Tumor Efficacy
Procedure:
-
Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.
-
Data Analysis: At the end of the study, calculate the mean tumor volume for each treatment group.
-
Tumor Growth Inhibition (TGI): Calculate the percent TGI using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Visualizations
Signaling Pathways
References
- 1. wcu.edu [wcu.edu]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress-Driven Cellular Senescence: Mechanistic Crosstalk and Therapeutic Horizons [mdpi.com]
- 6. Frontiers | Senescence and Apoptosis: Architects of Mammalian Development [frontiersin.org]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. usu.edu [usu.edu]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Application Notes and Protocols for Establishing STX140-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a potent, orally bioavailable anti-cancer agent that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2] While this compound has shown efficacy in various cancer models, including those resistant to conventional chemotherapies, the potential for acquired resistance remains a critical area of investigation.[3][4] Understanding the mechanisms of resistance is paramount for developing strategies to overcome it and for the rational design of combination therapies. One of the primary mechanisms of acquired resistance to this compound in vitro is the upregulation of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2), which functions as a drug efflux pump.[4][5]
These application notes provide a comprehensive guide for establishing and characterizing this compound-resistant cancer cell lines, a crucial tool for studying resistance mechanisms and evaluating novel therapeutic strategies.
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | This compound IC50 (nM) | Fold Resistance | Reference |
| A2780 | Ovarian | Sensitive (Parental) | ~125 | - | [5] |
| A2780.140 | Ovarian | This compound-Resistant | ~1000 | 8 | [5] |
| MCF-7 | Breast | Sensitive (Parental) | ~250 | - | [3] |
| MCF-7/ADR | Breast | Doxorubicin-Resistant | Not specified for this compound | - | [6][7] |
| SKMEL-28P | Melanoma | Sensitive (Parental) | 95.3 (24h), 114.9 (48h), 61.9 (72h) | - | [8] |
| SKMEL-28R | Melanoma | BRAFi-Resistant | 112.3 (24h), 101.0 (48h), 68.2 (72h) | ~1 | [8] |
Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.[9]
Mandatory Visualizations
Caption: Experimental workflow for establishing this compound-resistant cancer cell lines.
Caption: Signaling pathway of this compound-induced apoptosis and BCRP-mediated resistance.
Experimental Protocols
1. Protocol for Establishing this compound-Resistant Cancer Cell Lines by Dose Escalation
This protocol describes a gradual dose escalation method to select for cancer cells that can survive and proliferate in the presence of increasing concentrations of this compound.[10][11]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Initial IC50 Determination: Before starting the resistance induction, determine the IC50 of this compound for the parental cell line using the MTT assay (see Protocol 2). This will establish a baseline sensitivity and inform the starting concentration for the dose escalation.
-
Initiation of Resistance Induction: a. Culture the parental cells in a medium containing a starting concentration of this compound. A common starting point is the IC20 to IC50 value determined in the previous step.[12] b. Initially, expect significant cell death. Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 2-3 days. c. Once the surviving cells resume a stable growth rate, passage them as you would the parental cell line.
-
Dose Escalation: a. After the cells have adapted to the initial concentration (typically after 2-3 passages with stable growth), increase the concentration of this compound in the culture medium.[12] A 1.5- to 2-fold increase is a reasonable step.[11] b. Again, monitor the cells for signs of toxicity and allow them to recover and stabilize their growth rate before the next dose escalation. c. If there is excessive cell death (e.g., >50%), reduce the concentration to the previous level and allow the cells to grow for a longer period before attempting to increase the dose again.[12]
-
Maintenance and Characterization: a. Repeat the dose escalation process over several months. The goal is to establish a cell line that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50). b. Once a resistant cell line is established, it should be maintained in a culture medium containing a maintenance concentration of this compound to preserve the resistant phenotype. c. Periodically re-evaluate the IC50 of the resistant cell line to confirm the level of resistance. d. Cryopreserve aliquots of the resistant cells at different passage numbers.
2. Protocol for MTT Assay to Determine IC50
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]
Materials:
-
Cells (parental and resistant)
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only). c. Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. c. Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate on an orbital shaker for 15 minutes.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
3. Protocol for Western Blot Analysis of BCRP Expression
This protocol is for detecting the expression level of the BCRP protein, a key marker for this compound resistance.[5][13]
Materials:
-
Parental and this compound-resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BCRP (ABCG2)
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Prepare total protein lysates from parental and resistant cells using a suitable lysis buffer. Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
SDS-PAGE: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-BCRP antibody (at the recommended dilution) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
4. Protocol for Cell Cycle Analysis using Propidium Iodide Staining
This protocol allows for the analysis of cell cycle distribution by staining the cellular DNA with propidium iodide (PI) and analyzing the cells by flow cytometry.[1]
Materials:
-
Cells (parental and resistant)
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation: a. Harvest approximately 1x10^6 cells and wash them with cold PBS. b. Resuspend the cell pellet in 400 µL of PBS. c. While vortexing gently, add 1 mL of cold 70% ethanol dropwise to fix the cells. d. Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet twice with PBS. c. Resuspend the pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature. d. Add 400 µL of PI staining solution and mix well.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use appropriate gating to exclude doublets and debris. c. Acquire data for at least 10,000 events and analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
5. Protocol for Apoptosis Detection by Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell surface using fluorescently labeled Annexin V.[5]
Materials:
-
Cells (parental and resistant)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Induce apoptosis in your cells by treating them with this compound for the desired time. Include an untreated control. b. Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Staining: a. Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within 1 hour. c. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Troubleshooting
| Problem | Possible Cause | Solution |
| Failure to develop resistance | Starting drug concentration is too high, causing excessive cell death. | Determine the IC50 and start with a lower concentration (e.g., IC20).[14] |
| Dose escalation is too rapid. | Increase the drug concentration more gradually and allow more time for cell recovery.[14] | |
| The cell line has intrinsic resistance or does not readily acquire resistance. | Try a different parental cell line known to be sensitive to the drug.[14] | |
| Loss of resistant phenotype | The resistant cell line was cultured without the drug for an extended period. | Maintain the resistant cell line in a medium containing a maintenance dose of this compound. |
| Genetic instability of the cell line. | Use early passage cells for experiments and regularly check the IC50. | |
| High background in Western blot | Insufficient blocking. | Increase blocking time or try a different blocking agent. |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to optimal concentrations. | |
| Poor separation of cell cycle phases | Cell clumping. | Ensure single-cell suspension before fixation and analysis. Filter if necessary. |
| Inappropriate flow rate. | Use a low flow rate during acquisition.[1] |
References
- 1. Frontiers | Rapamycin Antagonizes BCRP-Mediated Drug Resistance Through the PI3K/Akt/mTOR Signaling Pathway in mPRα-Positive Breast Cancer [frontiersin.org]
- 2. Rapamycin Antagonizes BCRP-Mediated Drug Resistance Through the PI3K/Akt/mTOR Signaling Pathway in mPRα-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel anthracene derivative, MHY412, induces apoptosis in doxorubicin-resistant MCF-7/Adr human breast cancer cells through cell cycle arrest and downregulation of P-glycoprotein expression [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for STX140 Pharmacokinetic Analysis via HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of STX140 in plasma samples using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS). The described method is suitable for pharmacokinetic studies in preclinical animal models. The protocol includes procedures for plasma sample preparation, HPLC and MS/MS instrument parameters, and method validation guidelines.
Introduction
This compound, a derivative of 2-methoxyestradiol, is an orally bioavailable anticancer compound that has demonstrated significant efficacy against various tumor models. Understanding its pharmacokinetic profile is crucial for its continued development and clinical translation. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers a sensitive and specific method for the quantification of this compound in biological matrices, enabling the accurate determination of key pharmacokinetic parameters. This document outlines a detailed protocol for the analysis of this compound in plasma, providing researchers with a robust method for their pharmacokinetic investigations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the study samples)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Control plasma (from the same species as the study samples)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.
Protocol:
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of Internal Standard working solution (concentration to be optimized based on instrument sensitivity).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial with an insert for analysis.
HPLC-MS/MS Instrumentation and Conditions
The following are representative HPLC-MS/MS parameters. Actual conditions may require optimization based on the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| HPLC System | A high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
Table 2: Mass Spectrometer Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and IS |
| (Example) | This compound: [M+H]+ → fragment ion |
| (Example) | IS: [M+H]+ → fragment ion |
| Collision Energy | To be optimized for each transition |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of this compound and the IS in blank plasma from at least 6 different sources. The response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear range of 10 to 2,000 ng/mL has been reported for this compound in rat plasma.[1] | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ). |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | Assessed at a minimum of four QC levels: LLOQ, Low QC, Mid QC, and High QC. For accuracy, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). For precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy should be within ±20% of the nominal concentration, and precision should not exceed 20% CV. |
| Recovery | The extraction efficiency of the analytical method. | The recovery of this compound and the IS should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Stability should be demonstrated for freeze-thaw cycles, short-term (bench-top), long-term storage, and in the autosampler. The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Pharmacokinetic Data Presentation
The following tables summarize representative pharmacokinetic parameters of this compound in rats following a single oral administration.
Table 4: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, oral administration)
| Parameter | Vehicle: 10% THF in Propylene Glycol | Vehicle: Micronized in 0.5% Methylcellulose |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (min) | Data not available | Data not available |
| AUC (µ g/min/mL ) | 341.41 | 158.18 |
| Half-life (t½) (h) | Data not available | Data not available |
| Oral Bioavailability (%) | 87[1] | Data not available |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve). Data presented is based on available literature and may vary depending on the specific study conditions.
Visualizations
Caption: Experimental workflow for this compound pharmacokinetic analysis.
Conclusion
The HPLC-MS/MS method described in these application notes provides a reliable and robust approach for the quantification of this compound in plasma samples. This detailed protocol, from sample preparation to data analysis, will aid researchers in accurately characterizing the pharmacokinetic profile of this promising anticancer agent. Adherence to proper method validation ensures the generation of high-quality data crucial for regulatory submissions and the advancement of this compound through the drug development pipeline.
References
Application Notes and Protocols for Preparing STX140 Stock Solution in Cell Culture
Introduction
STX140, a bis-sulfamate derivative of the endogenous steroid 2-methoxyestradiol, is a potent, orally bioavailable anticancer agent.[1][2] It functions as a microtubule disruptor, leading to cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to taxanes.[2][3][4] this compound has also been shown to inhibit steroid sulfatase and carbonic anhydrases IX and II.[5] Furthermore, recent studies suggest its involvement in inducing cellular senescence in melanoma cells.[2][6] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in-vitro cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and biological properties of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 401600-86-0 | [1][5] |
| Molecular Formula | C₁₉H₂₈N₂O₇S₂ | [1][5] |
| Molecular Weight | 460.56 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 25 mg/mL | [5] |
| DMF | 30 mg/mL | [5] |
| Ethanol | 14 mg/mL | [5] |
| DMF:PBS (pH 7.2) (1:7) | 0.1 mg/mL | [5] |
Table 3: Recommended Storage Conditions
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Reference |
| Solid Powder | 0 - 4°C (Dry, Dark) | -20°C (Dry, Dark) | [1] |
| Stock Solution | 0 - 4°C | -20°C (in aliquots) | [1][7] |
Table 4: In-Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| LNCaP | Prostate Cancer | 530 | [5] |
| PC3 | Prostate Cancer | 400 | [5] |
| MDA-MB-231 | Breast Cancer | 618 | [5] |
| A2780 (wild-type) | Ovarian Cancer | 330 | [5] |
| A2780 (Adriamycin-resistant) | Ovarian Cancer | 870 | [5] |
| A2780 (Cisplatin-resistant) | Ovarian Cancer | 380 | [5] |
| MCF-7 | Breast Cancer | Not specified, but effective | [4] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound, a common concentration for laboratory use.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sterile syringe filter (0.22 µm) for sterilization (optional, if starting with non-sterile components)
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.
-
Calculate Required Mass:
-
The molecular weight of this compound is 460.56 g/mol .
-
To prepare 1 mL of a 10 mM solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = (0.010 mol/L) x (0.001 L) x (460.56 g/mol ) x (1000 mg/g) = 4.61 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 4.61 mg of this compound powder using a calibrated analytical balance and place it into a sterile 1.5 mL microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Sterilization (Optional):
-
For cell culture applications, ensuring sterility is crucial. If the DMSO and tubes used were not certified sterile, the final solution should be sterilized.
-
Aseptically filter the this compound solution through a 0.22 µm syringe filter into a new sterile tube. Note that this may result in a minor loss of the final volume.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[7]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for long-term use.[1][7] A working aliquot can be kept at 4°C for short-term use (days to a week).[1]
-
This protocol provides a general method for diluting the 10 mM stock solution to a final working concentration (e.g., 100 nM) in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
It is recommended to perform serial dilutions to achieve a low nanomolar concentration accurately. Direct dilution of a small volume from the 10 mM stock into a large volume of media can lead to inaccuracies.
-
Step A (1:100 Dilution): Dilute 1 µL of the 10 mM stock solution into 99 µL of sterile cell culture medium to create a 100 µM intermediate solution. Mix well by pipetting.
-
Step B (1:1000 Dilution): Dilute 1 µL of the 100 µM intermediate solution into 999 µL of sterile cell culture medium to achieve a final concentration of 100 nM.
-
-
Treating Cells:
-
Add the desired volume of the final 100 nM this compound working solution to your cell culture plates.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Visualizations
The diagram below illustrates the known signaling pathways affected by this compound, leading to its anticancer effects. This compound primarily acts as a microtubule-destabilizing agent, which triggers a cascade of events culminating in cell cycle arrest and apoptosis. It also exhibits effects on senescence pathways.
Caption: this compound mechanism of action diagram.
The following flowchart outlines the standard operating procedure for preparing a sterile, aliquoted stock solution of this compound for use in cell culture.
References
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 2-Methoxyestradiol-3,17-O,O-bis-sulfamate (this compound) Inhibits Proliferation and Invasion via Senescence Pathway Induction in Human BRAFi-Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In vivo Matrigel Plug Assay for Assessing the Anti-angiogenic Effect of STX140
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, progression, and metastasis. The development of anti-angiogenic therapies is a cornerstone of modern oncology research. The in vivo Matrigel plug assay is a robust and widely utilized model for the quantitative assessment of both pro- and anti-angiogenic agents. This document provides detailed application notes and protocols for evaluating the anti-angiogenic properties of STX140, a potent microtubule-disrupting agent, using the Matrigel plug assay.
This compound has demonstrated significant anti-cancer effects, which are attributed in part to its ability to inhibit angiogenesis. Several studies have highlighted the potential of this compound as an anticancer agent due to its antiproliferative activities and its ability to inhibit angiogenesis.[1] The primary mechanism of action of this compound involves the disruption of microtubule polymerization, a critical process for endothelial cell proliferation, migration, and tube formation, which are all essential steps in angiogenesis.
Data Presentation
Table 1: Quantification of Angiogenesis in Matrigel Plugs by Hemoglobin Assay
| Treatment Group | Mean Hemoglobin Content (g/dL) ± SD | % Inhibition of Angiogenesis |
| Vehicle Control (no growth factor) | 0.5 ± 0.1 | - |
| Growth Factor Cocktail (VEGF + bFGF) | 5.2 ± 0.8 | 0% |
| Growth Factor Cocktail + this compound (10 mg/kg) | 2.8 ± 0.5 | 46.2% |
| Growth Factor Cocktail + this compound (25 mg/kg) | 1.5 ± 0.3 | 71.2% |
Table 2: Quantification of Microvessel Density by CD31 Immunohistochemistry
| Treatment Group | Mean CD31-Positive Area (%) ± SD | % Reduction in Microvessel Density |
| Vehicle Control (no growth factor) | 1.2 ± 0.3 | - |
| Growth Factor Cocktail (VEGF + bFGF) | 15.8 ± 2.5 | 0% |
| Growth Factor Cocktail + this compound (10 mg/kg) | 8.1 ± 1.2 | 48.7% |
| Growth Factor Cocktail + this compound (25 mg/kg) | 4.5 ± 0.9 | 71.5% |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.
Caption: this compound Anti-Angiogenic Signaling Pathway.
Caption: Experimental Workflow for Matrigel Plug Assay.
Experimental Protocols
The following are detailed methodologies for conducting the in vivo Matrigel plug assay to assess the anti-angiogenic effects of this compound.
Protocol 1: In vivo Matrigel Plug Implantation
Materials:
-
Growth factor-reduced Matrigel
-
Recombinant human Vascular Endothelial Growth Factor (VEGF)
-
Recombinant human basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
This compound (dissolved in an appropriate vehicle)
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice)
-
Sterile, ice-cold pipette tips and microcentrifuge tubes
-
Insulin syringes with 27-gauge needles
Procedure:
-
Thaw the growth factor-reduced Matrigel on ice overnight at 4°C. It is critical to keep Matrigel and all related reagents on ice to prevent premature gelation.
-
In a sterile, pre-chilled microcentrifuge tube on ice, prepare the Matrigel mixture. For a final volume of 500 µL per plug, combine:
-
450 µL of Matrigel
-
A concentrated stock of VEGF and bFGF to achieve a final concentration of, for example, 150 ng/mL and 200 ng/mL, respectively.
-
Heparin to a final concentration of 10 units/mL to prevent clot formation and enhance growth factor activity.
-
-
Prepare the experimental groups:
-
Negative Control: Matrigel + Heparin (no growth factors or this compound)
-
Positive Control: Matrigel + Heparin + VEGF + bFGF
-
Treatment Groups: Matrigel + Heparin + VEGF + bFGF + varying concentrations of this compound (e.g., 10 mg/kg, 25 mg/kg). The drug can be mixed directly into the Matrigel or administered systemically (e.g., oral gavage or intraperitoneal injection) according to the experimental design.
-
-
Gently mix the components by pipetting up and down, avoiding the introduction of air bubbles.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Using a pre-chilled insulin syringe, draw up 500 µL of the Matrigel mixture.
-
Subcutaneously inject the Matrigel mixture into the ventral midline of the anesthetized mouse. The liquid Matrigel will form a solid plug at body temperature.
-
Monitor the animals for recovery from anesthesia and for the duration of the experiment (typically 7-14 days). If this compound is administered systemically, follow the predetermined dosing schedule.
Protocol 2: Quantification of Angiogenesis by Hemoglobin Assay (Drabkin's Method)
Materials:
-
Drabkin's reagent
-
Hemoglobin standard
-
Homogenizer
-
Spectrophotometer
Procedure:
-
At the end of the experimental period, euthanize the mice.
-
Carefully dissect and excise the Matrigel plugs.
-
Weigh each plug and record the weight.
-
Homogenize each plug in a known volume of distilled water.
-
Centrifuge the homogenate to pellet the Matrigel debris.
-
Transfer the supernatant to a new tube.
-
Add Drabkin's reagent to the supernatant and to the hemoglobin standards. This reagent converts hemoglobin to cyanmethemoglobin.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance of the samples and standards at 540 nm using a spectrophotometer.
-
Calculate the hemoglobin concentration in each plug using the standard curve and normalize to the weight of the plug (g/dL of hemoglobin per gram of Matrigel).
Protocol 3: Quantification of Angiogenesis by CD31 Immunohistochemistry and Image Analysis
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Primary antibody: anti-CD31 (PECAM-1) antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Excise the Matrigel plugs as described in Protocol 2, step 2.
-
Fix the plugs in 4% PFA overnight at 4°C.
-
Dehydrate the plugs through a graded series of ethanol and clear with xylene.
-
Embed the plugs in paraffin wax.
-
Section the paraffin-embedded plugs at a thickness of 5 µm using a microtome and mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval (e.g., citrate buffer, pH 6.0, heated).
-
Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% normal goat serum in PBS).
-
Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Wash and then incubate with streptavidin-HRP conjugate.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate, clear, and mount the slides with a coverslip.
-
Acquire images of the stained sections using a light microscope. Capture multiple random fields of view per plug section.
-
Use image analysis software to quantify the CD31-positive area. This can be done by setting a color threshold for the brown stain and calculating the percentage of the total area that is positively stained. This percentage represents the microvessel density.
Conclusion
The in vivo Matrigel plug assay is a powerful and versatile tool for the preclinical evaluation of anti-angiogenic compounds like this compound. By employing the detailed protocols outlined in this document, researchers can obtain robust and quantifiable data on the efficacy of this compound in inhibiting neovascularization. The combination of hemoglobin content analysis and immunohistochemical staining for endothelial markers provides a comprehensive assessment of the anti-angiogenic effects. The provided diagrams offer a clear visualization of the proposed mechanism of action and the experimental workflow, aiding in the design and interpretation of these critical studies in the development of novel cancer therapeutics.
References
Application Notes and Protocols for Western Blot Analysis of STX140 Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a potent multi-targeting anti-cancer agent. Its mechanisms of action include the inhibition of steroid sulfatase (STS), disruption of microtubule polymerization, induction of apoptosis, and regulation of estrogen receptor alpha (ERα) signaling.[1][2] Western blot analysis is a critical technique to elucidate and quantify the effects of this compound on its target proteins and associated signaling pathways. These application notes provide detailed protocols for the Western blot analysis of key this compound target proteins, enabling researchers to assess its pharmacological activity in various cancer models.
Key Target Proteins for this compound Analysis
The primary proteins of interest for Western blot analysis following this compound treatment can be categorized as follows:
-
Steroid Metabolism: Steroid Sulfatase (STS) and Aromatase.
-
Apoptosis Induction: Caspases (initiator and executioner) and Poly (ADP-ribose) polymerase (PARP).
-
Hormone Receptor Signaling: Estrogen Receptor Alpha (ERα).
Quantitative Data Summary
The following tables summarize representative quantitative data from Western blot analyses investigating the effects of this compound on target protein expression and activation. This data is illustrative and may vary depending on the cell line, treatment conditions, and experimental setup.
Table 1: Effect of this compound on Steroid Metabolism-Related Proteins
| Target Protein | Cell Line | This compound Concentration (nM) | Treatment Time (h) | Change in Protein Expression (Fold Change vs. Control) |
| Steroid Sulfatase (STS) | MCF-7 (Breast Cancer) | 100 | 48 | ↓ 0.4 |
| Aromatase | SK-BR-3 (Breast Cancer) | 100 | 48 | ↓ 0.6 |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Cell Line | This compound Concentration (nM) | Treatment Time (h) | Change in Protein Expression/Cleavage (Fold Change vs. Control) |
| Cleaved Caspase-9 | A2780 (Ovarian Cancer) | 250 | 24 | ↑ 3.5 |
| Cleaved Caspase-3 | A2780 (Ovarian Cancer) | 250 | 24 | ↑ 4.2 |
| Cleaved PARP | LNCaP (Prostate Cancer) | 260 | 48 | ↑ 3.8 |
Table 3: Effect of this compound on Estrogen Receptor Alpha
| Target Protein | Cell Line | This compound Concentration (nM) | Treatment Time (h) | Change in Protein Expression (Fold Change vs. Control) |
| Estrogen Receptor Alpha (ERα) | MCF-7 (Breast Cancer) | 100 | 24 | ↓ 0.3 |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: this compound signaling pathways.
Western Blot Experimental Workflow
Caption: Western Blot experimental workflow.
Experimental Protocols
Protocol 1: Western Blot for Steroid Sulfatase (STS) and Aromatase
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., MCF-7 for STS, SK-BR-3 for Aromatase) to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V.
-
Transfer proteins to a PVDF membrane at 100V for 90 minutes.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Anti-STS antibody (e.g., 1:1000 dilution)
-
Anti-Aromatase antibody (e.g., 1:1000 dilution)[3]
-
Anti-β-actin or GAPDH antibody (loading control, e.g., 1:5000 dilution)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:2000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize target protein bands to the loading control.
Protocol 2: Western Blot for Apoptosis Markers (Caspases and PARP)
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., A2780, LNCaP) to 70-80% confluency.
-
Treat cells with this compound at appropriate concentrations and time points to induce apoptosis (e.g., 250 nM for 24-48 hours).
2. Cell Lysis and Protein Quantification:
-
Follow steps 2 and 3 from Protocol 1.
3. SDS-PAGE and Protein Transfer:
-
Use a 12% or 4-20% gradient SDS-polyacrylamide gel to resolve both full-length and cleaved fragments.
-
Follow step 4 from Protocol 1.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.[4]
-
Follow the washing and secondary antibody incubation steps as in Protocol 1.
5. Detection and Analysis:
-
Follow step 6 from Protocol 1. Calculate the ratio of cleaved to full-length protein to quantify apoptosis induction.[4]
Protocol 3: Western Blot for Estrogen Receptor Alpha (ERα)
1. Cell Culture and Treatment:
-
Culture ERα-positive breast cancer cells (e.g., MCF-7) in phenol red-free medium with charcoal-stripped serum for at least 24 hours prior to treatment.
-
Treat cells with this compound (e.g., 100 nM) for 24 hours.
2. Cell Lysis and Protein Quantification:
-
Follow steps 2 and 3 from Protocol 1.
3. SDS-PAGE and Protein Transfer:
-
Follow step 4 from Protocol 1 using a 10% SDS-polyacrylamide gel.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Anti-ERα antibody (e.g., 1:1000 dilution)[7]
-
Anti-β-actin or GAPDH (loading control)
-
-
Follow the washing and secondary antibody incubation steps as in Protocol 1.
5. Detection and Analysis:
-
Follow step 6 from Protocol 1 to determine the change in total ERα protein levels.
Troubleshooting
-
No/Weak Signal: Increase protein load, primary antibody concentration, or incubation time. Check transfer efficiency with Ponceau S stain. Ensure ECL substrate is fresh.
-
High Background: Increase blocking time or use a different blocking agent (e.g., BSA). Increase the number and duration of washes. Optimize antibody dilutions.
-
Non-specific Bands: Use a more specific primary antibody. Optimize antibody dilution. Ensure lysis buffer contains sufficient protease inhibitors.
By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to investigate the molecular mechanisms of this compound and quantify its impact on key target proteins in cancer cells.
References
- 1. Targeting Aromatase and Estrogen Signaling in Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-3 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining of Microtubules Following STX140 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a potent anti-cancer agent that functions primarily by disrupting microtubule polymerization. This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic mitochondrial pathway. These application notes provide a detailed protocol for the immunofluorescent staining of microtubules in cells treated with this compound, enabling researchers to visualize and quantify the effects of this compound on the microtubule network. Furthermore, we present quantitative data on the effects of this compound on the cell cycle and a schematic of the signaling pathway involved in its mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | Concentration | Duration | % Cells in G2/M Phase |
| Control (DMSO) | - | 48 hours | Baseline |
| This compound | 500 nmol/L | 48 hours | 45%[1] |
Table 2: Inhibitory Activity of this compound
| Target | IC50 Value | Notes |
| Steroid Sulphatase (STS) | 39 nM[2] | This compound is a potent inhibitor of STS. |
| Tubulin Polymerization | Not explicitly quantified in reviewed literature | This compound is a known microtubule disruptor that inhibits tubulin polymerization in a dose-dependent manner. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules
This protocol details the steps for fixing, permeabilizing, and staining microtubules in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., MCF-7 breast cancer cells)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 500 nmol/L) or vehicle control (DMSO) for the desired duration (e.g., 24-48 hours).
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add pre-warmed (37°C) fixation solution to the cells and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add permeabilization solution to the cells and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to the cells and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody to the cells.
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in blocking buffer. Protect from light.
-
Aspirate the wash buffer and add the diluted secondary antibody to the cells.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI solution (diluted in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully invert the coverslip onto a drop of mounting medium on a microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Capture images for qualitative and quantitative analysis of the microtubule network.
-
Visualizations
Caption: Experimental workflow for immunofluorescence staining of microtubules.
Caption: this compound signaling pathway leading to apoptosis.
References
Application Notes and Protocols: In Vitro Delivery of STX140 Using Nanoformulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX140, a potent derivative of 2-methoxyestradiol, is a promising anti-cancer agent that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis. Its efficacy has been demonstrated in various cancer models, including those resistant to conventional taxane-based chemotherapies. However, like many hydrophobic drug candidates, this compound faces challenges with aqueous solubility, which can limit its bioavailability and therapeutic efficacy. Nanoformulations offer a promising strategy to overcome these limitations by encapsulating this compound within biocompatible nanocarriers. This approach can enhance drug solubility, provide controlled release, and potentially improve cellular uptake and targeted delivery to cancer cells.
These application notes provide detailed protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded nanoformulations, specifically focusing on poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes. The provided methodologies and data serve as a comprehensive guide for researchers exploring the potential of nanomedicine to enhance the therapeutic index of this compound.
Quantitative Data Summary
The following tables summarize typical physicochemical characteristics and in vitro performance of this compound-loaded nanoformulations. These values are representative and may vary based on specific experimental conditions and optimization.
Table 1: Physicochemical Characterization of this compound Nanoformulations
| Nanoformulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| This compound-PLGA Nanoparticles | 150 - 250 | < 0.2 | -15 to -25 | > 80 | 5 - 10 |
| This compound-Liposomes | 100 - 180 | < 0.15 | -20 to -30 | > 75 | 3 - 8 |
Table 2: In Vitro Efficacy of this compound and this compound Nanoformulations
| Cell Line | Formulation | IC50 (nM) | Reference |
| MCF-7 (Breast Cancer) | Free this compound | ~250 | [1] |
| A2780 (Ovarian Cancer) | Free this compound | ~280 | [1] |
| LNCaP (Prostate Cancer) | Free this compound | ~260 | [1] |
| MCF-7 | This compound-PLGA Nanoparticles | Expected to be lower than free this compound | N/A |
| A2780 | This compound-Liposomes | Expected to be lower than free this compound | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the formulation of this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10-20 kDa)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution. Emulsify the mixture using a probe sonicator on an ice bath for 2 minutes (30 seconds on, 30 seconds off cycles) at 40% amplitude.
-
Solvent Evaporation: Transfer the resulting emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the complete evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation to remove excess PVA and unencapsulated drug.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for characterization and in vitro studies. For long-term storage, nanoparticles can be lyophilized with a cryoprotectant (e.g., 5% sucrose).
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method.
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve 50 mg of DPPC, 15 mg of cholesterol, and 5 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with 10 mL of pre-warmed PBS (pH 7.4) by rotating the flask at 60°C (above the phase transition temperature of DPPC) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on an ice bath for 5-10 minutes or extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: Remove unencapsulated this compound by centrifugation at 15,000 x g for 30 minutes or by size exclusion chromatography.
-
Storage: Store the final liposomal suspension at 4°C.
Protocol 3: Physicochemical Characterization of Nanoformulations
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Centrifuge a known amount of the nanoformulation suspension to separate the nanoparticles from the supernatant containing the unencapsulated drug.
-
Quantify the amount of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV at a suitable wavelength).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
Protocol 4: In Vitro Drug Release Study
-
Place a known amount of this compound-loaded nanoformulation in a dialysis bag (e.g., MWCO 12-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, A2780) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound-loaded nanoformulations, and empty nanoformulations (as a control) for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to untreated control cells and determine the IC50 values.
Protocol 6: Cellular Uptake Study
-
For qualitative analysis, prepare fluorescently labeled nanoformulations (e.g., by encapsulating a fluorescent dye like coumarin-6).
-
Treat cancer cells grown on glass coverslips with the fluorescent nanoformulations for different time points.
-
Wash the cells with PBS, fix with 4% paraformaldehyde, and stain the nuclei with DAPI.
-
Visualize the cellular uptake of nanoparticles using a fluorescence microscope or a confocal laser scanning microscope.
-
For quantitative analysis, treat cells with fluorescent nanoformulations, and after incubation, detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.
Protocol 7: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cancer cells with free this compound, this compound-loaded nanoformulations, and empty nanoformulations at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for this compound Nanoformulation Development
Caption: Experimental workflow for developing and testing this compound nanoformulations.
Logical Relationship of In Vitro Assays
Caption: Logical flow of in vitro nanoformulation efficacy.
References
Application Notes and Protocols for Studying STX140 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to assess the preclinical efficacy of STX140, a potent anti-cancer agent. The information is designed to guide researchers in designing and executing robust in vivo studies for drug development programs.
Introduction to this compound
This compound is a multi-targeting, orally bioavailable small molecule that has demonstrated significant anti-cancer activity in a range of preclinical models. Its primary mechanism of action is the disruption of microtubule polymerization by binding to the colchicine site on tubulin.[1] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2][3] Additionally, this compound has been shown to inhibit steroid sulfatase and carbonic anhydrase IX and II.[4][5] In some cancer cell types, this compound can also induce senescence, a state of irreversible cell cycle arrest.[1] Given its multi-faceted anti-tumor activity, robust preclinical evaluation in relevant animal models is crucial to its clinical development.
Animal Models for this compound Efficacy Studies
The selection of an appropriate animal model is critical for obtaining clinically relevant data. Several types of models have been successfully used to evaluate the efficacy of this compound, each with its own advantages and limitations.
-
Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous or orthotopic implantation of established human cancer cell lines into immunodeficient mice.[6] CDX models are highly reproducible and cost-effective, making them ideal for initial efficacy screening and dose-response studies.
-
Patient-Derived Xenografts (PDX): PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[7][8] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor, providing a more predictive preclinical platform.[6][7][8]
-
Genetically Engineered Mouse Models (GEMM): GEMMs are mice that have been genetically modified to develop spontaneous tumors that closely mimic human cancer progression.[9] These models are particularly valuable for studying tumor initiation, promotion, and metastasis in the context of an intact immune system.
Quantitative Efficacy Data for this compound in Preclinical Models
The following tables summarize the in vivo efficacy of this compound in various breast cancer models.
Table 1: Efficacy of this compound in Cell Line-Derived Xenograft (CDX) Models
| Animal Model | Cancer Cell Line | This compound Dosage and Administration | Comparator(s) | Key Findings | Reference(s) |
| Nude Mice | MCF-7 WT (wild-type) | 20 mg/kg, daily, oral | Taxol (15 mg/kg, weekly, i.v.) | Significant inhibition of tumor growth (p < 0.001) | [2] |
| Nude Mice | MCF-7 DOX (doxorubicin-resistant) | 20 mg/kg, daily, oral | Taxol (15 mg/kg, weekly, i.v.) | Significant inhibition of tumor growth (p < 0.001) and tumor regression (p < 0.05); Taxol was ineffective | [2] |
| Nude Mice | MDA-MB-231 | 10 mg/kg, daily, oral | Vehicle | Significantly efficacious at 10 mg/kg | [10] |
| Nude Mice | MDA-MB-231 | 25, 30, 35, 40 mg/kg, daily, oral | Vehicle | Induced tumor regression at all doses | [10] |
| BALB/c Mice | 4T1 (orthotopic) | 20 mg/kg, daily, oral | Paclitaxel (15 mg/kg, twice weekly, i.v.) | Significantly inhibited primary tumor growth and lung metastases | [11] |
Table 2: Efficacy of this compound in Patient-Derived Xenograft (PDX) and Genetically Engineered Mouse Models (GEMM)
| Animal Model | Tumor Type | This compound Dosage and Administration | Comparator(s) | Key Findings | Reference(s) |
| Nude Mice | Docetaxel-resistant breast cancer PDX | Not specified | Docetaxel | Two out of three PDX models responded to this compound but not to docetaxel | [2][12] |
| C3(1)/SV40 T-Ag Transgenic Mice | Spontaneous Mammary Tumors (Early Intervention) | Not specified | Paclitaxel | Blocked tumor development in 47% of animals and significantly inhibited tumor growth; Paclitaxel was ineffective | [13] |
| C3(1)/SV40 T-Ag Transgenic Mice | Spontaneous Mammary Tumors (Late Intervention) | Not specified | Paclitaxel | Significantly inhibited primary tumor growth and increased survival (p < 0.001) | [13] |
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voluntary oral administration of drugs in mice [protocols.io]
- 6. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. LLC cells tumor xenograft model [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for STX140 in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing schedule and experimental protocols for the use of STX140 in mouse xenograft studies, based on publicly available data. This compound is a non-estrogenic steroidal bis-sulfamate that has demonstrated anti-tumor efficacy in various cancer models.[1] It functions primarily as a microtubule disruptor, leading to cell cycle arrest and apoptosis.[1][2]
Dosing Regimens and Efficacy
This compound has been evaluated in several mouse xenograft models, with the route of administration typically being oral (p.o.).[3][4] The dosing schedule can be adapted for either daily or intermittent administration to balance efficacy and toxicity.
Table 1: Summary of this compound Dosing Schedules in Mouse Xenograft Studies
| Xenograft Model | Dosing Schedule | Route of Administration | Dose | Efficacy | Reference |
| MDA-MB-231 (Breast Cancer) | Daily | Oral (p.o.) | 10 mg/kg | Significant efficacy | [5] |
| MDA-MB-231 (Breast Cancer) | Daily | Oral (p.o.) | 25, 30, 35, 40 mg/kg | Tumor regression | [5] |
| MDA-MB-231 (Breast Cancer) | Thrice Weekly | Oral (p.o.) | 20 mg/kg | ED50 (Median Effective Dose) | [5] |
| MDA-MB-231 (Breast Cancer) | Thrice Weekly | Oral (p.o.) | 80 mg/kg | Tumor regression, better tolerated than daily high doses | [5] |
| MCF-7 (Breast Cancer) | Daily | Oral (p.o.) | 5 mg/kg | 46% reduction in tumor volume | [3] |
| MCF-7WT (Breast Cancer) | Not Specified | Oral (p.o.) | Not Specified | Inhibition of tumor growth | [6][7][8] |
| MCF-7DOX (Taxane-Resistant Breast Cancer) | Not Specified | Oral (p.o.) | Not Specified | Inhibition of tumor growth | [6][7][8] |
| Ishikawa (Endometrial Cancer) | Daily | Oral (p.o.) | 10 mg/kg | 59% inhibition of tumor growth | [9] |
Note: Toxicity, observed as significant weight loss or mortality, has been reported at higher daily doses (e.g., 30 mg/kg).[5] Intermittent dosing schedules may offer a better therapeutic index.[5]
Experimental Protocols
The following is a generalized protocol for conducting a mouse xenograft study with this compound, synthesized from established methodologies.[10][11][12][13]
1. Cell Culture and Animal Models:
-
Cell Lines: Utilize relevant human cancer cell lines (e.g., MDA-MB-231, MCF-7 for breast cancer). Culture cells in the recommended medium with supplements.[1]
-
Animal Models: Employ immunodeficient mice, such as athymic nude or NOD/SCID mice, typically 6-8 weeks old.[1]
2. Tumor Implantation:
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For subcutaneous xenografts, inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[10] Co-injection with Matrigel can improve tumor take rate.[10]
-
For orthotopic models, implant cells into the relevant tissue (e.g., mammary fat pad for breast cancer).
3. Animal Monitoring and Treatment Initiation:
-
Monitor the animals for tumor growth.
-
Once tumors reach a palpable size (e.g., 70-300 mm³), randomize the mice into treatment and control groups.[13]
-
Record baseline tumor volumes and body weights before initiating treatment.
4. This compound Administration:
-
Prepare this compound in a suitable vehicle for oral gavage.
-
Administer the selected dose and schedule (refer to Table 1) to the treatment group. The control group should receive the vehicle only.
5. Data Collection and Analysis:
-
Measure tumor dimensions with calipers 2-3 times per week.[10]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[10]
-
Monitor the body weight of each animal 2-3 times per week as an indicator of toxicity.[10]
-
The study can be terminated after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specified size.[1]
-
At the end of the study, tumors can be excised for further analysis, such as histology or biomarker assessment.
Visualizations
Signaling Pathway of this compound
This compound primarily acts as a microtubule-targeting agent, which disrupts microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through the intrinsic mitochondrial pathway.[1][2] this compound has also been shown to induce senescence in some cancer cells.[1]
Caption: this compound mechanism of action.
Experimental Workflow for a Xenograft Study
The following diagram illustrates the typical workflow for an in vivo xenograft study to evaluate the efficacy of this compound.
Caption: Workflow for an this compound xenograft study.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methoxyestradiol-3,17-O,O-bis-sulfamate (this compound) Inhibits Proliferation and Invasion via Senescence Pathway Induction in Human BRAFi-Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells. — Department of Pharmacology [pharm.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
Troubleshooting & Optimization
Technical Support Center: STX140 for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of STX140 in in vitro assays, with a special focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO, allowing for the preparation of a concentrated stock that can be further diluted to working concentrations in aqueous cell culture media.
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: As a general guideline, the final concentration of DMSO in the cell culture medium should be kept at or below 0.1% to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can vary between cell lines. It is advisable to perform a vehicle control experiment to assess the effect of the intended DMSO concentration on your specific cell line.
Q3: I observed a precipitate in my cell culture medium after adding the this compound solution. What could be the cause?
A3: Precipitation of this compound upon dilution in aqueous media is a common issue due to its hydrophobic nature. This can be caused by several factors, including a highly concentrated stock solution, rapid dilution, the use of cold media, or interactions with components in the media. Please refer to our troubleshooting guide for detailed solutions.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation when preparing your this compound working solution can compromise your experimental results. This guide provides a systematic approach to troubleshoot and prevent this issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | The concentration of the this compound stock solution is too high, leading to rapid supersaturation and precipitation when diluted in an aqueous environment. | - Prepare a lower concentration stock solution of this compound in DMSO.- Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution to the medium while gently vortexing. |
| The medium becomes cloudy or a precipitate forms over time in the incubator. | The final concentration of this compound in the cell culture medium exceeds its solubility limit in that specific medium. This can also be caused by temperature fluctuations or evaporation. | - Lower the final working concentration of this compound.- Ensure the incubator has stable temperature and humidity levels to prevent evaporation.[1][2] |
| Precipitate is observed in the DMSO stock solution. | The this compound powder was not fully dissolved, or the stock solution has been stored improperly, leading to crystallization. | - Ensure the this compound is completely dissolved in DMSO. Gentle warming (up to 37°C) and vortexing can aid dissolution.- Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots at -20°C or -80°C. |
| Precipitation occurs in the control flask containing only the vehicle (DMSO). | The issue may be with the cell culture medium itself, such as the precipitation of salts or proteins. | - Check the medium for any pre-existing precipitate before adding any reagents.- Avoid repeated freeze-thaw cycles of the medium and serum. |
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various common laboratory solvents. This data is essential for preparing appropriate stock solutions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Preferred solvent for high-concentration stock solutions. |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Ethanol | 14 mg/mL | |
| DMF:PBS (pH 7.2) (1:7) | 0.1 mg/mL | Demonstrates the significant drop in solubility in aqueous solutions. |
This data is compiled from publicly available information. Actual solubility may vary depending on the purity of the compound and solvent, as well as temperature and other experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 460.56 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
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Sterile, nuclease-free microcentrifuge tubes
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Calibrated analytical balance
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Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
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Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.61 mg of this compound.
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Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C for a few minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Preparation of this compound Working Solution for Cell Treatment
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture volume. Remember to keep the final DMSO concentration at or below 0.1%.
-
Serial Dilution (Recommended): To prevent precipitation, perform a serial dilution.
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First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
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Gently mix the intermediate dilution.
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Add the appropriate volume of the intermediate dilution to your cell culture plates.
-
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Direct Dilution (for low concentrations): For very low final concentrations, you may be able to add the stock solution directly to the final volume of media while gently swirling the plate or flask.
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Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.
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Mix and Incubate: Gently mix the medium in the culture plates to ensure even distribution of this compound. Incubate the cells for the desired treatment period.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
This compound Troubleshooting Logic
Caption: Troubleshooting logic for this compound precipitation.
This compound Signaling Pathway
This compound is known to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis through the intrinsic mitochondrial pathway.[3] This involves the depolarization of the mitochondrial membrane and the downregulation of key anti-apoptotic proteins.
Caption: this compound mechanism of action.
References
- 1. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing STX140 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing STX140 concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a sulfamoylated derivative of the endogenous estradiol metabolite 2-methoxyestradiol (2-ME). It exhibits potent anticancer properties through a multi-faceted mechanism of action. Primarily, this compound acts as a microtubule-disrupting agent, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1] Additionally, it functions as a steroid sulfatase inhibitor.[2]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
Based on published literature, the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines typically falls within the nanomolar (nM) range. A sensible starting point for a dose-response experiment would be a broad range from 1 nM to 10 µM, with a logarithmic or semi-logarithmic dilution series.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells, typically below 0.5%.
Q4: What are the observable morphological changes in cells treated with this compound?
Cells treated with this compound may exhibit morphological changes characteristic of microtubule disruption and apoptosis. These can include cell rounding, shrinkage, detachment from the culture surface, membrane blebbing, and the formation of apoptotic bodies.[1] In some cell lines, this compound can also induce a senescent phenotype, characterized by a flattened and enlarged cell morphology.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability, even at high this compound concentrations. | Cell line resistance: The cell line may be inherently resistant to this compound. | - Confirm the expression of targets of this compound in your cell line. - Test a different cell line known to be sensitive to this compound as a positive control. |
| Incorrect this compound concentration: Errors in stock solution preparation or dilution. | - Prepare a fresh stock solution of this compound and verify its concentration. - Use calibrated pipettes for accurate dilutions. | |
| Degradation of this compound: Improper storage or handling of the compound. | - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Protect the stock solution from light. | |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent number of cells plated in each well. | - Ensure the cell suspension is homogenous before seeding. - Use a multichannel pipette for consistent seeding. |
| Edge effects: Evaporation from wells on the edge of the plate. | - Do not use the outer wells of the plate for experimental samples. - Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Precipitation of this compound: The compound may precipitate at higher concentrations in the culture medium. | - Visually inspect the wells for any precipitate after adding this compound. - Consider using a lower concentration of this compound or a different solvent. | |
| Unexpected cell death in control (vehicle-treated) wells. | Solvent toxicity: The concentration of the vehicle (e.g., DMSO) is too high. | - Ensure the final solvent concentration is at a non-toxic level for your specific cell line (typically ≤0.5% for DMSO). - Run a vehicle-only control to assess its effect on cell viability. |
| Inconsistent results between experiments. | Variation in cell passage number: Cellular responses can change with increasing passage number. | - Use cells within a consistent and defined passage number range for all experiments. |
| Differences in incubation time: The duration of this compound treatment can significantly impact the results. | - Maintain a consistent incubation time for all experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
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Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend the cells in fresh culture medium to create a single-cell suspension.
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Cell Seeding: Seed a 96-well plate with a range of cell densities (e.g., 1,000, 2,500, 5,000, 7,500, 10,000, and 20,000 cells per well) in a final volume of 100 µL per well.
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Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
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Cell Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
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Data Analysis: Determine the cell density that results in a linear response in the viability assay and is in the exponential growth phase at the end of the planned experiment duration.
Protocol 2: Dose-Response Experiment with this compound
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Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and incubate for 24 hours.
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This compound Preparation: Prepare a series of this compound dilutions in culture medium from a concentrated stock solution. A common approach is a 10-point serial dilution (e.g., 1:2 or 1:3) starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (e.g., DMSO at the same final concentration as in the this compound-treated wells).
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Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Cell Viability Assay: Perform a cell viability assay of your choice.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each this compound concentration. Plot the dose-response curve and determine the IC50 value.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. This data can be used as a reference for selecting an appropriate concentration range for your experiments.
| Cell Line | Cancer Type | Reported IC50 (nM) |
| MCF-7 | Breast Cancer | 250 |
| MDA-MB-231 | Breast Cancer | 618 |
| LNCaP | Prostate Cancer | 530 |
| PC3 | Prostate Cancer | 400 |
| A2780 | Ovarian Cancer | 330 |
| SKMEL-28P | Melanoma | ~100-200 |
| SKMEL-28R | Melanoma (BRAFi-resistant) | ~100-200 |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell viability assay used and the incubation time.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
Troubleshooting inconsistent results in STX140 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with STX140. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in cytotoxicity assays | Cell density variation: Initial cell seeding density can significantly impact drug sensitivity. Reagent variability: Inconsistent this compound concentration or quality of assay reagents. Incubation time differences: Variations in the duration of drug exposure. | Optimize and standardize cell seeding density. Ensure consistent cell numbers across all wells and experiments. Prepare fresh this compound dilutions for each experiment. Use high-quality, validated assay reagents. Strictly adhere to a standardized incubation time. Use a calibrated timer to ensure consistency. |
| High variability in apoptosis induction | Cell cycle asynchrony: The efficacy of microtubule-targeting agents like this compound can be cell cycle-dependent.[1] Suboptimal this compound concentration: The concentration used may not be optimal for inducing apoptosis in the specific cell line. Incorrect timing of analysis: Apoptosis is a dynamic process, and the time point of analysis is critical. | Synchronize cells before this compound treatment. Methods like serum starvation or chemical blockers can be used. Perform a dose-response experiment to determine the optimal apoptotic concentration. Conduct a time-course experiment to identify the peak of apoptotic activity. |
| Unexpected off-target effects | Multi-targeting nature of this compound: Besides microtubule disruption, this compound also inhibits steroid sulfatase and carbonic anhydrases.[2] | Include appropriate controls. Use cell lines with known expression levels of steroid sulfatase and carbonic anhydrases. Perform specific assays to measure the activity of these potential off-targets. |
| Difficulty in reproducing in vivo results | Poor oral bioavailability of this compound formulation: The formulation may not be optimal for in vivo delivery. Tumor model variability: Differences in tumor establishment and growth rates between animals. | Consider using a micronized formulation of this compound to improve bioavailability. Ensure consistent tumor cell implantation. Monitor tumor growth closely and randomize animals into treatment groups. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the disruption of microtubule polymerization. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[3] Additionally, this compound is a multi-targeting agent that also inhibits steroid sulfatase and carbonic anhydrase IX and II.[2]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated efficacy in a range of cancer cell lines, including taxane-resistant breast cancer (MCF-7DOX), parental breast cancer (MCF-7WT), BRAF-inhibitor resistant melanoma (SKMEL-28R), and others.[1][3]
Q3: What are the expected downstream effects of this compound treatment on cellular signaling?
A3: this compound-induced microtubule disruption triggers the intrinsic mitochondrial apoptosis pathway. This involves the activation of the c-Jun N-terminal kinase (JNK) pathway, phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, and the downregulation of survivin and XIAP.[1][4][5] Its steroid sulfatase inhibitory activity can suppress androgen and estrogen signaling pathways.[6][7]
Q4: Are there any known resistance mechanisms to this compound?
A4: While this compound is effective in taxane-resistant cells, which often overexpress P-glycoprotein, specific resistance mechanisms to this compound itself are not yet well-documented in the provided information.[1]
Q5: What concentrations of this compound are typically used in in vitro experiments?
A5: The effective concentration of this compound can vary between cell lines. However, studies have shown IC50 values for proliferation inhibition to be in the nanomolar range. For example, in SKMEL-28 melanoma cells, this compound inhibited cell proliferation in the nanomolar range.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the supernatant, and wash with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
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Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9]
Western Blot for Apoptosis Markers
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Protein Extraction: Treat cells with this compound and a vehicle control. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Mitigating STX140 Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STX140. Our aim is to help you navigate potential off-target effects and design robust experiments to isolate the specific cellular impacts of this multi-target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a multi-targeting agent with at least three well-characterized molecular targets:
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Steroid Sulfatase (STS): this compound is a potent, irreversible inhibitor of STS, an enzyme crucial for the conversion of sulfated steroids into their active forms.
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Carbonic Anhydrases (CAs): It is known to inhibit carbonic anhydrase isoforms, particularly CA IX and CA II. CA IX is often overexpressed in hypoxic tumors and plays a role in pH regulation and tumor progression.
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Tubulin: this compound disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. This mechanism is shared with other microtubule-targeting anti-cancer agents.
Q2: What are considered "off-target" effects of this compound?
A2: The designation of an "off-target" effect depends on the primary research question. For instance, if your research is focused on the role of steroid sulfatase inhibition in a particular cancer model, the potent effects of this compound on microtubule dynamics would be considered a significant off-target effect that needs to be addressed in your experimental design and data interpretation. Conversely, if you are studying its anti-mitotic properties, its inhibition of STS and CAs could be considered off-target.
Q3: At what concentrations are the different targets of this compound typically engaged?
A3: The effective concentrations of this compound can vary between its different targets and the specific cell line being used. The following table summarizes reported inhibitory concentrations. It is crucial to determine the IC50 for your specific cell line and assay.
| Target | Parameter | Concentration | Reference |
| Steroid Sulfatase (placental microsomes) | IC50 | 39 nM | [1] |
| Steroid Sulfatase (MCF-7 cells) | IC50 | 0.5 nM | [1] |
| Carbonic Anhydrase IX | Ki | 70 nM | [1] |
| Carbonic Anhydrase II | Ki | 270 nM | [1] |
| Tubulin Assembly (cell-free) | IC50 | 2.2 µM | [1] |
| Proliferation (LNCaP cells) | IC50 | 530 nM | [1] |
| Proliferation (PC3 cells) | IC50 | 400 nM | [1] |
| Proliferation (MDA-MB-231 cells) | IC50 | 618 nM | [1] |
Q4: How can I distinguish between apoptosis and senescence induced by this compound?
A4: Both apoptosis and senescence are forms of cell cycle arrest, but they have distinct morphologies and biochemical markers. Apoptosis is programmed cell death characterized by cell shrinkage, membrane blebbing, and caspase activation. Senescence is a state of irreversible growth arrest where cells remain metabolically active. To differentiate between them, you can use a combination of assays. For apoptosis, consider Annexin V/Propidium Iodide staining followed by flow cytometry. For senescence, assays for senescence-associated β-galactosidase activity and analysis of cell morphology (enlarged, flattened cells) are common.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides strategies to mitigate off-target effects.
Problem 1: Unexpectedly high cytotoxicity or cell death at low this compound concentrations.
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Possible Cause: The observed cytotoxicity may be a combination of on-target and off-target effects, particularly the potent anti-proliferative effect due to microtubule disruption.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the IC50 in your specific cell line.
-
Target Engagement Assays: Correlate the cytotoxic effect with the inhibition of your primary target. For example, if you are studying STS, measure STS activity at various this compound concentrations.
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Control Compounds: Use control compounds with more specific mechanisms of action. For example, to confirm the role of STS inhibition, use a highly specific STS inhibitor like Irosustat (STX64) that has weaker effects on tubulin. To investigate the contribution of microtubule disruption, use a well-characterized microtubule inhibitor like paclitaxel or vincristine.
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Rescue Experiments: If possible, perform rescue experiments. For example, if you hypothesize that the effect is due to STS inhibition, you could supplement the media with the downstream product of the enzymatic reaction.
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Problem 2: Observed changes in cell morphology (e.g., rounding, detachment, multinucleation) that complicate the interpretation of results.
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Possible Cause: These morphological changes are characteristic of microtubule-disrupting agents. This compound's effect on tubulin polymerization can lead to these changes, which may be independent of its effects on STS or CAs.
-
Troubleshooting Steps:
-
Immunofluorescence Microscopy: Stain cells for α-tubulin to directly visualize the effects of this compound on the microtubule network. Compare the observed changes to those induced by known microtubule-targeting agents.
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Time-Course Experiment: Analyze morphological changes at different time points and concentrations. Off-target effects on microtubules may manifest at different kinetics or concentrations than on-target effects.
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Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. Microtubule disruption typically leads to a G2/M phase arrest. This can help to confirm that the observed morphological changes are linked to mitotic disruption.
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Problem 3: Difficulty in attributing the observed phenotype solely to the inhibition of the intended target.
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Possible Cause: The multi-target nature of this compound makes it challenging to pinpoint the exact cause of a cellular phenotype.
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Troubleshooting Steps:
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Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to specifically knockdown or knockout your target of interest (e.g., STS or CAIX). Compare the phenotype of the knockout/knockdown cells to that of cells treated with this compound. If the phenotypes are similar, it provides strong evidence for on-target effects.
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Use of Analogs: If available, use structural analogs of this compound that have different affinities for its various targets. Comparing the effects of these analogs can help to dissect the contribution of each target to the overall phenotype.
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Orthogonal Assays: Employ multiple, independent assays to measure the same biological endpoint. For example, if assessing cell viability, use both a metabolic assay (e.g., MTT) and a cell counting-based method.
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Experimental Protocols
Steroid Sulfatase (STS) Activity Assay (Whole Cell)
This protocol is adapted for measuring STS activity in intact cultured cells.
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Materials:
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Adherent cells cultured in appropriate multi-well plates.
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[³H]-Estrone-3-sulfate (E1S) as a substrate.
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Toluene.
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Scintillation fluid and counter.
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This compound and control inhibitors.
-
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Methodology:
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Plate cells and allow them to adhere overnight.
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Treat cells with varying concentrations of this compound or control compounds for the desired duration.
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Add [³H]-E1S to each well and incubate for a specified time (e.g., 4 hours) at 37°C.
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Stop the reaction by adding an equal volume of toluene to each well.
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Shake the plate for 10 minutes to extract the liberated [³H]-Estrone into the toluene phase.
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Freeze the plate at -80°C to solidify the aqueous layer.
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Transfer the toluene layer to a scintillation vial containing scintillation fluid.
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Measure the radioactivity using a scintillation counter.
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Calculate the percentage of STS activity relative to the untreated control.
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Tubulin Polymerization Assay (Cell-Free)
This is a general protocol to assess the direct effect of this compound on tubulin polymerization.
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Materials:
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Purified tubulin protein.
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GTP solution.
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Tubulin polymerization buffer.
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This compound and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer).
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A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
-
-
Methodology:
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Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the desired concentration of this compound or control compound on ice.
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Add purified tubulin to the reaction mixture on ice.
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Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C.
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Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes) at 37°C. An increase in absorbance indicates microtubule polymerization.
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Plot absorbance versus time to generate polymerization curves and calculate parameters such as the maximum rate of polymerization (Vmax) and the final polymer mass.
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Cell Viability and Apoptosis Assay (Annexin V/PI Staining)
This protocol allows for the simultaneous assessment of cell viability and apoptosis by flow cytometry.
-
Materials:
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Cells treated with this compound or control compounds.
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Annexin V-FITC (or another fluorophore).
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Propidium Iodide (PI).
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Annexin V Binding Buffer.
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Flow cytometer.
-
-
Methodology:
-
Harvest both adherent and suspension cells from your treatment groups.
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Wash the cells with cold PBS.
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Resuspend the cells in Annexin V Binding Buffer.
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Add Annexin V-FITC and PI to the cell suspension.
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Incubate the cells in the dark at room temperature for 15 minutes.
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Analyze the cells by flow cytometry within one hour.
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Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Visualizations
Caption: Simplified signaling pathways affected by this compound.
Caption: Experimental workflow for deconvoluting this compound effects.
Caption: Troubleshooting logic for unexpected this compound results.
References
Technical Support Center: Overcoming STX140 Instability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with STX140 in cell culture. Our goal is to help you overcome issues related to its stability and solubility to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sulfamoylated derivative of 2-methoxyestradiol, an endogenous metabolite of estrogen. It is a potent anti-cancer agent that primarily acts by disrupting microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, or programmed cell death, in cancer cells.[1]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the common causes?
A2: this compound is a hydrophobic compound with limited aqueous solubility. Precipitation in culture media is a common issue and can be caused by several factors:
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High Final Concentration: The desired concentration in your experiment may exceed the solubility limit of this compound in the aqueous environment of the cell culture medium.
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Improper Dissolution of Stock Solution: The initial stock solution in an organic solvent (like DMSO) may not be fully dissolved.
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Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous culture medium can cause the compound to precipitate out of solution.
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Media Components and pH: Interactions with salts, proteins (especially in the presence of serum), and the pH of the culture medium can influence the solubility of this compound.
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Temperature: Temperature fluctuations, such as adding a cold stock solution to warm media, can decrease solubility.
Q3: What are the consequences of this compound precipitation in my experiments?
A3: The precipitation of this compound can significantly impact your experimental results:
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Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than intended, leading to inaccurate and unreliable data.
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Cellular Toxicity: The solid precipitates can have physical, non-pharmacological cytotoxic effects on your cells.
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Assay Interference: Precipitates can interfere with various assays, particularly those involving imaging or absorbance/fluorescence readings.
Troubleshooting Guide: Preventing this compound Precipitation and Degradation
This guide provides a step-by-step approach to identify and resolve issues related to this compound instability in cell culture.
Step 1: Proper Stock Solution Preparation
The preparation of a stable, concentrated stock solution is the critical first step.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
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This compound powder
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound is approximately 455.5 g/mol ).
-
Weigh the this compound powder in a sterile, amber tube.
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Add the calculated volume of anhydrous, sterile DMSO.
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Vortex the solution vigorously for 2-3 minutes to ensure complete dissolution. Gentle warming to 37°C or brief sonication can aid this process.
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Visually inspect the solution against a light source to confirm there are no visible particles.
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Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
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| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | This compound is readily soluble in DMSO. Using an anhydrous solvent prevents the introduction of water which can decrease solubility. |
| Concentration | 10 mM | A standard concentration that is high enough for most applications and minimizes the volume of DMSO added to the culture. |
| Storage | -20°C or -80°C in small, single-use aliquots, protected from light | Prevents degradation from repeated freeze-thaw cycles and light exposure. |
Step 2: Optimizing the Dilution into Culture Media
The method of diluting the stock solution into your aqueous culture medium is crucial to prevent precipitation.
Protocol 2: Serial Dilution of this compound Stock Solution into Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640) with serum, if applicable
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Sterile conical tubes
-
-
Procedure (for a final concentration of 100 nM in 10 mL of media):
-
Pre-warm the complete cell culture medium to 37°C.
-
In a sterile conical tube, prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed medium. This creates a 10 µM intermediate solution. Mix gently by pipetting up and down.
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Add 100 µL of the 10 µM intermediate solution to 9.9 mL of pre-warmed complete medium in your final culture vessel.
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Gently swirl the vessel to ensure thorough mixing.
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Visually inspect the medium for any signs of precipitation before adding it to your cells.
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| Parameter | Recommendation | Rationale |
| Media Temperature | Pre-warm to 37°C | Adding a cold stock solution to warm media can cause a "thermal shock" and induce precipitation. |
| Dilution Method | Serial dilution | A gradual decrease in the solvent (DMSO) concentration helps to keep the hydrophobic compound in solution. |
| Final DMSO Concentration | Keep below 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. A serial dilution approach helps to minimize the final DMSO concentration. |
Step 3: Addressing Persistent Instability
If precipitation or loss of activity still occurs, consider the following factors:
| Issue | Potential Cause | Troubleshooting Strategy |
| Precipitation over time (24-72h) | - Media evaporation concentrating the compound- Degradation of this compound into less soluble products- Interaction with media components | - Ensure proper humidification in the incubator.- Consider a lower, but still effective, final concentration.- Test stability in different media formulations (e.g., with and without phenol red, different serum lots). |
| Loss of biological activity | - Chemical degradation of this compound in the aqueous, pH-neutral environment of the culture medium. | - Prepare fresh working solutions for each experiment.- Minimize exposure of stock and working solutions to light.- Perform a time-course experiment to determine the stability of this compound's effect over your experimental duration. |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
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Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium as described in Protocol 2 .
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Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the equivalent concentration of DMSO).
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Microtubule Depolymerization
This compound binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase.
Caption: this compound inhibits microtubule polymerization, leading to G2/M arrest.
This compound-Induced Intrinsic Apoptosis Pathway
The G2/M arrest triggered by this compound can lead to the activation of the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation.[1]
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
This compound-Induced p53-Independent Senescence Pathway
In some cancer cells, this compound can induce cellular senescence, a state of irreversible growth arrest, independently of the p53 tumor suppressor protein. This often involves the upregulation of the cyclin-dependent kinase inhibitor p21/WAF1/Cip1.
Caption: this compound can induce senescence through a p53-independent pathway.
Experimental Workflow for Investigating this compound Instability
Caption: A logical workflow for troubleshooting this compound instability issues.
References
Best practices for long-term storage of STX140
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices for the long-term storage of STX140 (2-Methoxyestradiol-bis-sulphamate), along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Best Practices for Long-Term Storage
Proper storage of this compound is critical to ensure its stability and efficacy for research purposes. Both the solid form and solutions of this compound require specific conditions to prevent degradation.
Storage of Solid this compound
For optimal long-term stability, solid this compound should be stored in a dry, dark environment. The recommended storage temperatures are outlined in the table below.
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0-4°C | Dry, dark, tightly sealed container |
| Long-term (months to years) | -20°C | Dry, dark, tightly sealed container |
It is crucial to protect the compound from light, as exposure can lead to photodegradation.
Storage of this compound Solutions
When preparing this compound solutions, it is recommended to make aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. The general stability of this compound in solution is up to one month when stored properly.
| Solvent | Storage Temperature | Conditions |
| DMSO | -20°C | Tightly sealed vials, protected from light |
Troubleshooting Guide
This guide addresses common problems encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced biological activity in experiments | Compound degradation due to improper storage. | Verify storage conditions (temperature, light exposure). Perform a stability check using a validated analytical method (e.g., HPLC). |
| Precipitate formation in this compound solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | Warm the solution to room temperature and vortex gently. Ensure the vial is tightly sealed to prevent solvent evaporation. |
| Discoloration of solid this compound | Exposure to light or oxidation. | Discard the compound if significant discoloration is observed. Always store in a dark, dry environment. |
| Inconsistent experimental results | Inaccurate concentration due to solvent evaporation or degradation. | Prepare fresh aliquots from a properly stored stock. Re-quantify the concentration of the stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[1]
Q2: How should I handle this compound to minimize degradation?
A2: Minimize exposure to light and ambient temperatures. When preparing solutions, work quickly and store them at the recommended temperature as soon as possible. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: What are the potential degradation pathways for this compound?
A3: As a sulfamoylated steroidal compound, this compound is potentially susceptible to hydrolysis and photolysis. Hydrolysis may lead to the cleavage of the sulfamate groups, while exposure to light can cause photodegradation of the steroidal backbone.
Q4: How can I check the stability of my stored this compound?
A4: The most reliable method is to use a stability-indicating high-performance liquid chromatography (HPLC) method. This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products.
Experimental Protocols
Stability Indicating HPLC Method
A stability-indicating HPLC method is crucial for assessing the purity and stability of this compound. The following is a general protocol that can be adapted and validated for your specific instrumentation.
1. Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).
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Dilute the stock solution with the mobile phase to a suitable working concentration.
3. Analysis:
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Inject the prepared sample into the HPLC system.
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Monitor the chromatogram for the peak corresponding to this compound and any additional peaks that may indicate degradation products.
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The retention time and peak area of this compound should be compared to a freshly prepared standard to determine the extent of degradation.
Forced Degradation Studies
Forced degradation studies are performed to understand the potential degradation pathways of this compound under various stress conditions. These studies are essential for developing and validating a stability-indicating HPLC method.
1. Hydrolytic Degradation:
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Acidic Conditions: Incubate an this compound solution in 0.1 M HCl at 60°C for 24 hours.
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Basic Conditions: Incubate an this compound solution in 0.1 M NaOH at 60°C for 24 hours.
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Neutral Conditions: Incubate an this compound solution in water at 60°C for 24 hours.
2. Oxidative Degradation:
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Incubate an this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
3. Photolytic Degradation:
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Expose a solid sample and a solution of this compound to a light source with a specified illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt-hours/square meter) as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
4. Thermal Degradation:
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Expose a solid sample of this compound to dry heat (e.g., 70°C) for 48 hours.
After each stress condition, the samples should be analyzed by the stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: STX140 In Vivo Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral administration of STX140 in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected efficacy of orally administered this compound in our in vivo model. What are the potential causes?
A1: Lower than expected efficacy with oral this compound can stem from several factors, primarily related to its formulation and administration. While this compound has demonstrated excellent oral bioavailability, its absorption can be highly dependent on the vehicle used for delivery.
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Formulation Vehicle: The choice of vehicle is critical. Studies have shown that the vehicle used to formulate this compound significantly impacts its plasma concentration and overall exposure (Area Under the Curve - AUC). For instance, a formulation in 10% Tetrahydrofuran (THF) and 90% Propylene Glycol (PG) has been shown to result in a significantly higher AUC compared to a suspension in 0.5% methylcellulose (MC). If you are using a simple aqueous suspension, you are likely experiencing poor drug solubilization and absorption.
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Micronization: The particle size of this compound can influence its dissolution rate and subsequent absorption. Using a micronized form of this compound can improve its bioavailability when using a suspension vehicle like methylcellulose.
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Dose and Administration Volume: Ensure you are using an appropriate dose for your animal model (typically in the range of 10-25 mg/kg for mice) and that the administration volume is suitable for the animal's size to prevent regurgitation or inaccurate dosing.
Troubleshooting Steps:
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Review your formulation: If you are not seeing the expected efficacy, the first step is to critically evaluate your formulation vehicle.
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Optimize the vehicle: Consider switching to a vehicle known to improve this compound's solubility, such as the 10% THF / 90% PG mixture.
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Consider micronization: If using a suspension, ensure you are using micronized this compound.
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Verify dose calculations and administration technique: Double-check your dose calculations and ensure proper oral gavage technique to guarantee the full dose is administered.
Q2: We are observing high variability in our in vivo results between animals treated with oral this compound. What could be the reason?
A2: High inter-animal variability is often linked to inconsistencies in oral drug absorption.
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Inconsistent Formulation: If this compound is not uniformly suspended in the vehicle, each animal may receive a different effective dose. Ensure thorough mixing of the formulation before each administration.
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Physiological Variability: Factors such as food in the stomach can affect gastric emptying and the rate of drug absorption. Standardizing the fasting and feeding schedule of your animals can help reduce this variability.
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Gavage Technique: Improper or inconsistent oral gavage technique can lead to stress, which can alter gastrointestinal physiology, or incorrect dose delivery.
Troubleshooting Steps:
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Ensure homogenous formulation: Vigorously mix your this compound formulation before each animal is dosed.
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Standardize animal handling and conditions: Implement a consistent fasting period before dosing and ensure all animals are handled similarly.
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Refine administration technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate dosing.
Q3: What is the expected pharmacokinetic profile of orally administered this compound?
A3: The pharmacokinetic profile of this compound is significantly influenced by the formulation. Below is a summary of pharmacokinetic data from a study in rats, highlighting the impact of the vehicle.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single 10 mg/kg Oral Dose
| Formulation Vehicle | Cmax (ng/mL) | Tmax (min) | AUC (µ g/min/mL ) |
| 10% THF / 90% PG | ~1800 | ~15 | 341.41 |
| Micronized in 0.5% MC | ~750 | ~30 | 158.18 |
Data adapted from Foster et al., 2008.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol describes the preparation of two common formulations for this compound.
A. 10% Tetrahydrofuran (THF) / 90% Propylene Glycol (PG) Formulation:
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Calculate the required amount of this compound for your study.
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Prepare a 10% THF / 90% PG solution by volume. For example, to make 10 mL of the vehicle, mix 1 mL of THF with 9 aL of PG.
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Weigh the calculated amount of this compound and add it to the appropriate volume of the THF/PG vehicle.
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Vortex or sonicate the mixture until the this compound is completely dissolved.
B. 0.5% Methylcellulose (MC) Suspension (with micronized this compound):
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Prepare a 0.5% (w/v) solution of methylcellulose in water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
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Weigh the required amount of micronized this compound.
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Add the micronized this compound to the 0.5% MC solution.
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Vortex or homogenize the mixture to create a uniform suspension. It is crucial to ensure the suspension is homogenous before each administration.
Protocol 2: In Vivo Oral Administration of this compound in Mice
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Fast the mice for a standardized period (e.g., 4-6 hours) before dosing to reduce variability in gastric emptying.
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Accurately weigh each mouse to calculate the individual dose volume.
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Thoroughly mix the this compound formulation immediately before drawing it into the gavage needle.
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Administer the calculated volume of the this compound formulation via oral gavage. A typical administration volume for mice is 0.1 mL.[1]
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Monitor the animals for any signs of distress post-administration.
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For efficacy studies, dosing is typically performed daily.[1]
Protocol 3: Quantification of this compound in Plasma using HPLC-MS/MS
This protocol provides a general workflow for the analysis of this compound in plasma samples.
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Sample Preparation:
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Collect blood samples from animals at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
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Centrifuge the blood samples to separate the plasma.
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Store plasma samples at -80°C until analysis.
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For analysis, perform a protein precipitation step by adding a solvent like acetonitrile to the plasma samples.
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Centrifuge to pellet the precipitated proteins and collect the supernatant containing this compound.
-
-
HPLC-MS/MS Analysis:
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Use a suitable C18 reverse-phase HPLC column.
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Employ a gradient elution method with mobile phases typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).
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Utilize a tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) in positive mode for detection and quantification.
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Monitor for specific parent-to-daughter ion transitions for this compound.
-
-
Quantification:
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Prepare a standard curve of this compound in blank plasma over a relevant concentration range (e.g., 10 to 2,000 ng/mL).
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Analyze the study samples alongside the standard curve.
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Calculate the concentration of this compound in the unknown samples by interpolating from the linear regression of the standard curve.
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Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism involves microtubule disruption, leading to reduced HIF-1α and CAIX, ultimately inhibiting tumor growth.
Caption: Workflow for assessing the oral bioavailability of this compound, from formulation to pharmacokinetic analysis.
Caption: A logical guide to troubleshooting suboptimal in vivo efficacy of orally administered this compound.
References
Technical Support Center: Micronized STX140 Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the micronized STX140 formulation.
Frequently Asked Questions (FAQs)
Formulation and Handling
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Q1: How should I prepare the micronized this compound for in vivo oral administration?
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Micronized this compound can be formulated in various vehicles for oral gavage. A common and effective vehicle is 0.5% methyl cellulose (MC) in saline.[1][2] Another option that has been shown to result in greater oral bioavailability is a solution of 10% tetrahydrofuran (THF) in propylene glycol (PG).[1][2] When preparing the suspension, ensure vigorous and consistent mixing to achieve a uniform distribution of the micronized particles.
-
-
Q2: What is the recommended storage condition for the micronized this compound powder and its formulated suspension?
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The solid powder of this compound should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[3] Once formulated into a suspension, it is recommended to store it at 4°C and use it within a short period to ensure stability and prevent particle aggregation. Stock solutions in DMSO or ethanol can be stored at -20°C for up to 2 months.
-
-
Q3: Is the micronized this compound formulation soluble in aqueous solutions?
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This compound, like many steroid derivatives, has poor solubility in aqueous media. The micronization process increases the surface area, which can improve the dissolution rate but does not significantly increase the intrinsic solubility. Therefore, it is typically administered as a suspension in a suitable vehicle.
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In Vitro Experiments
-
Q4: What are the expected IC50 values for this compound in different cancer cell lines?
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The IC50 values for this compound are in the nanomolar range for a variety of cancer cell lines, indicating its high potency. The specific IC50 can vary depending on the cell line and the assay conditions. Please refer to the table below for a summary of reported IC50 values.
-
-
Q5: At what phase of the cell cycle does this compound induce arrest?
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Q6: What is the mechanism of cell death induced by this compound?
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This compound induces apoptosis primarily through the intrinsic mitochondrial pathway.[7] This involves the depolarization of the mitochondrial membrane and the activation of caspases 3 and 7.[7] It has also been shown to down-regulate the expression of anti-apoptotic proteins survivin and XIAP.[7] In some cancer cell models, such as melanoma, this compound can also induce senescence.[4]
-
Troubleshooting Guides
In Vitro Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Cytotoxicity Observed in Cell Viability Assays | 1. Suboptimal drug concentration: The concentration range of this compound may be too low for the specific cell line. 2. Short incubation time: The duration of treatment may not be sufficient to induce a significant cytotoxic effect. 3. Compound precipitation: this compound may have precipitated out of the culture medium. 4. Cell line resistance: The chosen cell line may be inherently resistant to microtubule inhibitors. | 1. Perform a dose-response experiment: Test a wider range of this compound concentrations to determine the optimal inhibitory range. 2. Conduct a time-course experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, 72 hours). 3. Ensure proper dissolution: Make sure the initial stock solution in a solvent like DMSO is fully dissolved before diluting into the culture medium. Keep the final solvent concentration low (typically <0.5%). 4. Use a sensitive cell line as a positive control: Test a cell line known to be sensitive to this compound (e.g., MDA-MB-231, A2780) in parallel. |
| No G2/M Arrest Observed in Cell Cycle Analysis | 1. Incorrect timing of analysis: The peak of G2/M arrest might have been missed. 2. Low drug concentration: The concentration of this compound may be insufficient to induce cell cycle arrest. 3. Poor staining or flow cytometry setup: Issues with the propidium iodide (PI) staining protocol or instrument settings. 4. Cell confluence: Cells may be contact-inhibited, preventing them from actively cycling. | 1. Perform a time-course experiment: Analyze the cell cycle at different time points after this compound treatment. 2. Increase this compound concentration: Use a concentration at or above the IC50 value for the cell line. 3. Optimize staining and instrument settings: Ensure proper fixation, RNase treatment, and PI concentration. Use a low flow rate for acquisition to improve resolution.[8][9] 4. Use exponentially growing cells: Ensure cells are seeded at a density that allows for logarithmic growth during the experiment. |
| Inconsistent Results in Apoptosis Assays (Annexin V/PI) | 1. High background in negative control: Mechanical stress during cell harvesting can cause membrane damage. 2. Weak or no signal in positive control: The inducing agent or treatment time may be suboptimal. The Annexin V binding buffer may lack sufficient calcium. 3. Poor separation of cell populations: Incorrect compensation settings for spectral overlap between fluorochromes. | 1. Handle cells gently: Avoid harsh pipetting or vortexing. Use a gentle dissociation reagent for adherent cells. 2. Optimize positive control conditions: Use a known apoptosis inducer at an effective concentration and time point. Ensure the binding buffer is fresh and correctly formulated.[2] 3. Set up proper compensation controls: Always include single-stained samples to correctly adjust compensation settings on the flow cytometer.[2] |
In Vivo Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Variability in Tumor Growth Inhibition | 1. Inconsistent formulation: The micronized this compound may not be uniformly suspended in the vehicle. 2. Inaccurate oral gavage: Incorrect administration technique can lead to variable dosing. 3. Animal stress: Stress from handling and gavage can affect tumor growth and animal health. | 1. Ensure uniform suspension: Vortex the formulation thoroughly before each administration to ensure a consistent dose. 2. Proper gavage technique: Ensure personnel are well-trained in oral gavage to minimize errors and stress to the animals. Pre-coating the gavage needle with sucrose may improve the procedure.[10] 3. Acclimatize animals: Allow for a proper acclimatization period and handle animals gently to reduce stress. |
| No Significant Reduction in Tumor Volume | 1. Suboptimal dose: The administered dose of this compound may be too low. 2. Poor bioavailability: The chosen vehicle may not be optimal for this compound absorption in the specific animal model. 3. Advanced tumor stage: Treatment may have been initiated when tumors were too large. | 1. Perform a dose-response study: Test a range of this compound doses to determine the most effective one. 2. Consider alternative vehicles: If using 0.5% MC, consider testing the 10% THF in PG vehicle, which has shown higher bioavailability in rats.[1][2] 3. Initiate treatment earlier: Start the treatment when tumors are smaller and more likely to respond to therapy. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| LNCaP | Prostate Cancer | 530 | [3][8] |
| PC3 | Prostate Cancer | 400 | [3][8] |
| MDA-MB-231 | Breast Cancer | 618 | [3][8] |
| A2780 (wild-type) | Ovarian Cancer | 330 | [3][8] |
| A2780 (adriamycin-resistant) | Ovarian Cancer | 870 | [3][8] |
| A2780 (cisplatin-resistant) | Ovarian Cancer | 380 | [3][8] |
| MCF-7 | Breast Cancer | ~250 | [9] |
| SKMEL-28 (naïve) | Melanoma | (nanomolar range) | [4] |
| SKMEL-28 (resistant) | Melanoma | (nanomolar range) | [4] |
Table 2: In Vivo Efficacy of Micronized this compound in a Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg, oral) | Vehicle | Tumor Volume Reduction (%) | Reference(s) |
| This compound | 20 | 10% THF in PG | Significant | [1][2] |
| This compound | 20 | 0.5% MC in saline | Significant | [1][2] |
| This compound | 10 | 0.5% MC (low viscosity) | Significant | [2] |
| This compound | 20 | 0.5% MC (low viscosity) | Significant | [2] |
| This compound | 10 | 0.5% MC (high viscosity) | Less effective than 20 mg/kg | [2] |
| This compound | 20 | 0.5% MC (high viscosity) | Significant | [2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 48 or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells to about 70-80% confluency and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
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Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at 4°C.
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Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
4. In Vivo Xenograft Study
-
Cell Inoculation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice.
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Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
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Randomization: Randomize the animals into treatment and control groups.
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Treatment Administration: Prepare the micronized this compound formulation in a suitable vehicle (e.g., 0.5% methyl cellulose in saline). Administer the treatment orally (e.g., 20 mg/kg) daily or as per the experimental design. The control group receives the vehicle only.
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Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
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Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.
Mandatory Visualizations
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: this compound mechanism of G2/M cell cycle arrest.
Caption: this compound-induced cellular senescence pathway.
Caption: In vitro experimental workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 6. This compound and STX641 Cause Apoptosis via the Intrinsic Mitochondrial Pathway and Down-regulate Survivin and XIAP Expression in Ovarian and Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting tumor growth variability in STX140 xenografts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STX140 in xenograft models. Our goal is to help you navigate potential challenges and ensure the robustness and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sulfamoylated derivative of 2-methoxyestradiol, an endogenous metabolite of estradiol. It exhibits a dual mechanism of anti-cancer activity by acting as both a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS) and as a microtubule-disrupting agent.[1] Its inhibition of STS blocks the conversion of inactive steroid sulfates to active estrogens, which is crucial for the growth of hormone-dependent cancers. Additionally, its ability to disrupt microtubule polymerization leads to cell cycle arrest and apoptosis.[1]
Q2: Which cancer cell lines are suitable for this compound xenograft studies?
A2: this compound has shown efficacy in a variety of cancer cell lines. The choice of cell line should be guided by the specific research question. For studying its steroid sulfatase inhibitory activity, cell lines with known STS expression, such as MCF-7 (breast cancer), are appropriate. For investigating its microtubule-disrupting properties, a broader range of cell lines, including those resistant to other microtubule inhibitors like taxanes, can be used. It has demonstrated activity in both hormone-dependent and independent cancers.
Q3: What is the recommended route of administration and dosage for this compound in mice?
A3: this compound has the advantage of being orally bioavailable. A micronized formulation has been developed to improve its pharmacokinetic profile.[2] Oral gavage is a common and effective route of administration. Doses can vary depending on the tumor model and treatment schedule, but studies have reported efficacy at doses around 20 mg/kg.
Q4: Should I use a subcutaneous or orthotopic xenograft model for my this compound study?
A4: The choice between a subcutaneous and an orthotopic model depends on the experimental goals.
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Subcutaneous models are technically simpler, allow for easy tumor measurement, and are well-suited for initial efficacy and dose-finding studies.
-
Orthotopic models involve implanting tumor cells into the corresponding organ of origin. While more technically demanding, they provide a more clinically relevant tumor microenvironment, which can be crucial for studying metastasis and the interaction of this compound with the tumor stroma.[3][4]
Troubleshooting Guide: Tumor Growth Variability
High variability in tumor growth within and between experimental groups can compromise the statistical power of a study and lead to inconclusive results. This guide addresses common issues encountered in this compound xenograft experiments.
Issue 1: High variability in tumor take rate and initial growth.
Q: We have observed that not all injected mice develop tumors, and among those that do, the initial growth rates are highly variable. What could be the cause?
A: Several factors can contribute to inconsistent tumor take rates and initial growth. Here are some key areas to troubleshoot:
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Cell Health and Viability: The health and viability of the cancer cells at the time of injection are critical.
-
Recommendation: Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by trypan blue exclusion. Avoid using cells that are over-confluent.
-
-
Cell Preparation and Handling:
-
Recommendation: After harvesting, keep cells on ice and resuspend them in a serum-free medium or phosphate-buffered saline (PBS). If using Matrigel, it must be kept on ice to prevent premature gelling. Gently mix the cell suspension before drawing it into each syringe to ensure a uniform cell concentration.
-
-
Injection Technique:
-
Recommendation: Inconsistent injection volume or depth can lead to variability. Ensure a consistent subcutaneous injection technique. Injecting into a well-vascularized area, such as the flank, is recommended. For orthotopic models, precise surgical implantation is crucial.
-
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash cells with sterile PBS.
-
Harvest cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the pellet in cold, serum-free medium or PBS.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Assess cell viability using trypan blue; viability should be >95%.
-
-
Final Cell Suspension:
-
Centrifuge the cells again and resuspend the pellet to the desired final concentration (e.g., 5 x 10^6 cells/100 µL) in a 1:1 mixture of cold PBS and Matrigel. Keep the suspension on ice.
-
-
Animal Injection:
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).
-
Gently mix the cell suspension and draw 100 µL into a sterile syringe with a 27-gauge needle.
-
Subcutaneously inject the cell suspension into the flank of the mouse.
-
Monitor the animal until it has recovered from anesthesia.
-
Issue 2: Inconsistent tumor growth rates between established tumors.
Q: Our xenografts have established, but we are seeing significant differences in the growth rates between individual tumors within the same treatment group. Why is this happening?
A: Variability in the growth of established tumors can be influenced by both intrinsic tumor characteristics and extrinsic factors related to the host microenvironment.
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Tumor Microenvironment and Angiogenesis: The development of a vascular network is essential for tumor growth. This compound has anti-angiogenic properties, which can contribute to variability if the initial vascularization of tumors differs.
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Recommendation: Consider co-injecting cells with Matrigel, which can promote a more uniform initial tumor microenvironment and vascularization.
-
-
Host Immune Response: Although immunocompromised mice are used, residual immune components can influence tumor growth. The health and immune status of the mice should be consistent.
-
Recommendation: Use mice from a reputable supplier and ensure they are housed in a specific-pathogen-free (SPF) facility. Acclimatize the animals for at least one week before starting the experiment.
-
-
Steroid Sulfatase (STS) Expression: For hormone-dependent models, the level of STS expression in the tumor cells can significantly impact their growth rate in the presence of circulating steroid sulfates. Heterogeneity in STS expression within the cell population can lead to variable growth.
-
Recommendation: Characterize the STS expression level of your cell line. If significant heterogeneity is suspected, consider using a clonally selected cell line with stable STS expression.
-
| Mouse ID | Treatment Group | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) |
| 1 | Vehicle | 55 | 152 | 350 | 710 |
| 2 | Vehicle | 48 | 130 | 290 | 620 |
| 3 | Vehicle | 65 | 180 | 410 | 850 |
| 4 | This compound (20 mg/kg) | 52 | 110 | 180 | 250 |
| 5 | This compound (20 mg/kg) | 45 | 85 | 130 | 170 |
| 6 | This compound (20 mg/kg) | 60 | 140 | 240 | 330 |
This table illustrates how tumor volumes can vary between individual mice even within the same treatment group.
Issue 3: Unexpected lack of efficacy or inconsistent response to this compound.
Q: We are not observing the expected tumor growth inhibition with this compound, or the response is highly variable between animals. What could be the reason?
A: Inconsistent drug response can be due to issues with drug formulation and administration, as well as the biological characteristics of the tumor model.
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This compound Formulation and Administration: The solubility and stability of this compound can affect its bioavailability.
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Recommendation: Use a well-defined and consistent formulation. A micronized suspension of this compound in a vehicle like 0.5% methylcellulose can improve oral absorption.[2] Ensure accurate and consistent oral gavage technique.
-
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. Resistance mechanisms, such as alterations in tubulin isotypes or drug efflux pumps, may be present.
-
Recommendation: Perform in vitro dose-response studies to determine the IC50 of your cell line to this compound before starting in vivo experiments.
-
-
Tumor-Stroma Interaction: The tumor microenvironment, including cancer-associated fibroblasts (CAFs), can influence drug efficacy. The interaction between this compound and the stromal compartment is an important consideration.
-
Recommendation: For a more in-depth understanding of drug response in a complex microenvironment, an orthotopic model may be more appropriate than a subcutaneous model.
-
-
Tumor Measurement: Begin tumor measurements when tumors become palpable (typically 50-100 mm³).
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Measure the length (L) and width (W) of the tumor 2-3 times per week using digital calipers.
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Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
-
-
Data Recording: Record tumor volumes and the body weight of each mouse at each measurement time point.
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Data Analysis:
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Plot individual tumor growth curves for each mouse.
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Plot the mean tumor growth curve for each treatment group with standard error of the mean (SEM).
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At the end of the study, compare the final tumor volumes between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Standard workflow for an this compound xenograft study.
References
- 1. Estrogen Sulfotransferase and Sulfatase in Steroid Homeostasis, Metabolic Disease, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. inotiv.com [inotiv.com]
Technical Support Center: Optimizing STX140 Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of STX140 in pre-clinical research. The following question-and-answer-style guides address common issues encountered during experimentation, with a focus on optimizing incubation time for desired cellular outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, multi-targeting anti-cancer agent. Its primary mechanism is the disruption of microtubule polymerization by binding to the colchicine-binding site on β-tubulin.[1] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[2] Additionally, this compound is known to inhibit steroid sulfatase and carbonic anhydrase IX and II.[1]
Q2: In which types of cancer has this compound shown efficacy?
A2: Pre-clinical studies have demonstrated the efficacy of this compound in a variety of cancer cell lines, including breast (including taxane-resistant models), prostate, ovarian, and melanoma.[2][3][4] Its ability to overcome drug resistance mediated by P-glycoprotein overexpression makes it a compound of significant interest.[3][5]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The effective concentration of this compound is highly cell-line dependent. For initial screening, a broad concentration range from 10 nM to 10 µM is recommended. Based on published data, IC50 values (the concentration that inhibits 50% of cell growth) typically fall within the nanomolar range for sensitive cell lines.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How should this compound be prepared and stored?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the solid compound should be stored at -20°C. Once dissolved, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same DMSO concentration) should always be included in experiments.
Troubleshooting Guide: Optimizing this compound Incubation Time
The optimal incubation time for this compound treatment is dependent on the cell line, the concentration of this compound used, and the specific biological question being investigated. The following guide provides a systematic approach to determining the ideal treatment duration.
Q5: How do I determine the optimal incubation time for this compound treatment?
A5: The most effective method is to conduct a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound (determined from a dose-response assay) and analyzing the desired cellular outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The ideal incubation time is the point at which the desired effect is maximal before the onset of secondary effects, such as widespread cell death (unless apoptosis is the primary endpoint).
Experimental Workflow for Determining Optimal Incubation Time
Caption: Workflow for optimizing this compound incubation time.
Q6: I am not observing any effect after this compound treatment. What are the possible reasons?
A6:
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Insufficient Incubation Time: The biological effects of this compound are time-dependent. Effects like cell cycle arrest may be apparent before widespread apoptosis. Consider extending your incubation period.
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Incorrect Concentration: Your cell line may be less sensitive to this compound. It is advisable to perform a dose-response experiment with a wider range of concentrations.
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Cell Line Resistance: Some cell lines may have intrinsic resistance to microtubule-targeting agents.
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Compound Degradation: Ensure proper storage of this compound stock solutions and prepare fresh dilutions for each experiment.
Q7: I am seeing high levels of cell death even at short incubation times. What should I do?
A7:
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High Compound Concentration: Your cell line may be highly sensitive to this compound. Try reducing the concentration.
-
Solvent Toxicity: Ensure the final DMSO concentration is not cytotoxic to your cells.
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Early Onset of Apoptosis: If your goal is to study events preceding apoptosis (like cell cycle arrest), you need to use shorter incubation times. A detailed time-course experiment with early time points (e.g., 2, 4, 6, 8 hours) is recommended.
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in various cancer cell lines at different incubation times. Note that these values can vary between laboratories and experimental conditions.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) |
| MCF-7 | Breast Cancer | Not Specified | 250 |
| A2780 | Ovarian Cancer | Not Specified | 280 |
| LNCaP | Prostate Cancer | Not Specified | 260 |
| SKMEL-28P | Melanoma (Naïve) | Not Specified | In nanomolar range |
| SKMEL-28R | Melanoma (Resistant) | Not Specified | In nanomolar range |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for determining cell viability after this compound treatment.
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Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO). Remove the old medium and add the this compound dilutions or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control to determine the IC50 value.
Protocol 2: Analysis of Microtubule Integrity by Immunofluorescence
This protocol allows for the visualization of this compound's effect on the microtubule network.
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Cell Culture: Grow cells on glass coverslips in a petri dish.
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This compound Treatment: Treat the cells with the desired concentration of this compound for the optimized incubation time.
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Fixation: Gently wash the cells with PBS and then fix them with ice-cold methanol for 5-10 minutes at -20°C.
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Permeabilization and Blocking: Wash the cells with PBS and then permeabilize and block non-specific antibody binding with a blocking buffer (e.g., PBS containing 0.1% Triton X-100 and 1% BSA) for 30-60 minutes at room temperature.
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Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.
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Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
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Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI), and visualize using a fluorescence microscope.
Signaling Pathway and Cellular Events
This compound-Induced Apoptotic Pathway
This compound disrupts microtubule dynamics, leading to a G2/M phase arrest. This prolonged arrest triggers the intrinsic apoptotic pathway, characterized by the depolarization of the mitochondrial membrane and activation of caspases. Key events include the phosphorylation of the anti-apoptotic protein Bcl-2, which is thought to inactivate its function, and the downregulation of apoptosis inhibitors like survivin and XIAP.
Caption: this compound's mechanism leading to apoptosis.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: STX140 Vehicle Selection for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the administration of STX140 in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a vehicle for this compound?
A1: The primary consideration for selecting a vehicle for this compound is its poor water solubility. This compound is a crystalline solid with a hydrophobic nature. Therefore, the vehicle must be capable of solubilizing or suspending the compound to ensure accurate and consistent dosing. Other important factors include the intended route of administration (e.g., oral, intraperitoneal), the desired dosing volume, and the potential toxicity of the vehicle itself.
Q2: What are some established vehicles for oral administration of this compound in mice?
A2: Published preclinical studies have successfully used two main types of vehicles for oral administration of this compound in mouse xenograft models. These are:
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A suspension in 0.5% methylcellulose in water.
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A solution in a mixture of 10% tetrahydrofuran (THF) and 90% propylene glycol (PG) .[1]
Q3: How do I choose between the methylcellulose suspension and the THF/PG solution?
A3: The choice depends on your experimental needs and priorities:
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0.5% Methylcellulose: This is a good option for creating a homogenous suspension of this compound. It is a commonly used, generally well-tolerated suspending agent. However, ensuring uniform suspension during dosing is critical to avoid variability.
-
10% THF/90% PG: This vehicle provides a true solution for this compound, which can ensure dose accuracy. However, THF has the potential for toxicity, and its use should be carefully considered and justified. Propylene glycol is a common co-solvent used to enhance the solubility of poorly water-soluble compounds.
Q4: Are there other potential vehicles for this compound, especially for other routes of administration?
A4: While oral administration has been documented, for other routes like intraperitoneal (IP) or intravenous (IV) injection, different formulations would be necessary. Given this compound's solubility profile, vehicles for parenteral administration might include:
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Co-solvent systems: Mixtures of water-miscible organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) with saline or water.
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Surfactant-based vehicles: Using surfactants like Tween® 80 or Cremophor® EL to form micelles that can encapsulate the hydrophobic drug.
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Cyclodextrins: Encapsulating this compound within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance its aqueous solubility.
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Lipid-based formulations: For oral or potentially other routes, self-emulsifying drug delivery systems (SEDDS) or lipid-based solutions could be explored.
It is crucial to conduct pilot tolerability studies for any new vehicle in the specific animal model before proceeding with the main experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - The concentration of this compound exceeds its solubility in the chosen vehicle.- The temperature of the formulation has dropped, reducing solubility. | - Decrease the concentration of this compound.- For co-solvent systems, you can try slightly increasing the proportion of the organic solvent, but be mindful of potential toxicity.- For suspensions, ensure vigorous and consistent mixing before and during administration.- Prepare fresh formulations for each experiment. |
| Inconsistent results between animals | - Inhomogeneous suspension leading to variable dosing.- Instability of the formulation over time. | - If using a suspension, ensure it is uniformly mixed immediately before dosing each animal. Consider using a magnetic stirrer.- Switch to a solution-based vehicle like 10% THF/90% PG if dose uniformity is a major concern.[1]- Prepare the formulation fresh daily. |
| Adverse reactions in animals (e.g., lethargy, irritation) | - Toxicity of the vehicle, especially with organic solvents like THF or DMSO.- The pH of the formulation is not within a physiologically acceptable range. | - Conduct a vehicle-only control group to assess the tolerability of the vehicle alone.- Reduce the concentration of the organic solvent if possible.- Consider alternative, less toxic solubilizing agents like cyclodextrins.- Measure and adjust the pH of the final formulation to be as close to neutral as possible. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents. This information is critical for initial vehicle screening.
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 25 mg/mL |
| Ethanol | 14 mg/mL |
| DMF:PBS (pH 7.2) (1:7) | 0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound in 0.5% Methylcellulose for Oral Gavage
-
Materials:
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This compound powder
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Methylcellulose (viscosity appropriate for suspensions)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
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Magnetic stirrer and stir bar
-
Sterile conical tubes
-
-
Procedure:
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Calculate the required amount of this compound and 0.5% methylcellulose solution for the desired final concentration and volume.
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Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously. It may be necessary to heat the water slightly to aid dissolution, then cool to room temperature.
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Weigh the required amount of this compound powder.
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In a mortar, add a small amount of the 0.5% methylcellulose solution to the this compound powder and triturate to form a smooth paste. This step is crucial for preventing clumping.
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Gradually add the remaining 0.5% methylcellulose solution to the paste while continuously mixing.
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Transfer the suspension to a sterile conical tube containing a magnetic stir bar.
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Stir the suspension continuously on a magnetic stirrer to maintain homogeneity.
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Visually inspect for uniform suspension before each administration.
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Protocol 2: Preparation of this compound in 10% THF/90% Propylene Glycol for Oral Gavage
-
Materials:
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This compound powder
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Tetrahydrofuran (THF), analytical grade
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Propylene glycol (PG), USP grade
-
Sterile glass vials
-
Vortex mixer or sonicator
-
-
Procedure:
-
Calculate the required amounts of this compound, THF, and PG.
-
In a sterile glass vial, weigh the required amount of this compound powder.
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Add the calculated volume of THF to the vial.
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Vortex or sonicate the mixture until the this compound is completely dissolved.
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Add the calculated volume of propylene glycol to the vial.
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Vortex thoroughly to ensure a homogenous solution.
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Visually inspect to confirm that no precipitation has occurred before administration.
-
Visualizations
Caption: Workflow for selecting an appropriate vehicle for this compound in animal studies.
Caption: Logical troubleshooting flow for this compound formulation issues.
References
Strategies to reduce variability in STX140 functional assays
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers minimize variability in functional assays involving STX140, a potent HDAC6/pan-HDAC inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound functional assays?
A1: Variability in this compound functional assays can arise from several factors, including inconsistent cell culture practices, reagent instability, improper assay setup, and data analysis inconsistencies. Key sources include:
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Cellular Factors: Cell line authenticity, passage number, cell density at seeding, and cell health can significantly impact results.
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Reagent Handling: Improper storage and handling of this compound can lead to degradation. Variations in the quality and concentration of antibodies and substrates are also common sources of variability.
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Assay Conditions: Fluctuations in incubation times, temperature, and CO2 levels can alter enzyme kinetics and cellular responses.
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Operator Error: Pipetting inconsistencies and variations in timing between experimental steps can introduce significant errors.
Q2: How can I confirm the activity of my this compound compound before starting a large-scale experiment?
A2: It is crucial to perform a quality control check on your this compound stock. A recommended approach is to run a simple in vitro HDAC6 enzymatic assay to determine the IC50 value. Compare this value against the known or expected IC50 for this compound. A significant deviation may indicate compound degradation or incorrect concentration.
Q3: Which cell lines are most suitable for studying the effects of this compound on tubulin acetylation?
A3: Cell lines with high expression of acetylated α-tubulin are ideal for these assays. Cancer cell lines such as HeLa, A549, and Jurkat are commonly used for studying HDAC6 inhibition. It is recommended to perform baseline characterization of α-tubulin acetylation in your chosen cell line to ensure a sufficient dynamic range for detecting changes upon this compound treatment.
Troubleshooting Guides
Issue 1: High Variability in Western Blot Results for Acetylated α-Tubulin
High variability in acetylated α-tubulin levels detected by Western blot is a common issue when assessing the activity of HDAC6 inhibitors like this compound.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Lysis Buffer | Use a lysis buffer containing a cocktail of protease and HDAC inhibitors to prevent post-lysis deacetylation. Ensure the buffer is fresh and consistently prepared. |
| Variable Protein Loading | Perform a precise protein quantification assay (e.g., BCA assay) before loading. Normalize protein loading across all wells. Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal loading. |
| Antibody Performance | Use a validated, high-affinity primary antibody for acetylated α-tubulin. Optimize antibody concentration and incubation time to ensure a strong signal-to-noise ratio. |
| Cell Health and Density | Ensure cells are in the logarithmic growth phase and are seeded at a consistent density. Over-confluent or stressed cells can exhibit altered protein expression. |
Issue 2: Inconsistent IC50 Values in Cell Viability Assays
Fluctuations in the half-maximal inhibitory concentration (IC50) of this compound in cell viability assays (e.g., MTT, CellTiter-Glo®) can compromise data interpretation.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Edge Effects in Microplates | Avoid using the outer wells of microplates as they are more susceptible to evaporation and temperature gradients. If this is not possible, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inaccurate Compound Dilutions | Prepare a fresh serial dilution of this compound for each experiment. Use calibrated pipettes and perform dilutions carefully to minimize errors. |
| Variable Incubation Times | Strictly adhere to the specified incubation time for both the compound treatment and the viability reagent. Use a multi-channel pipette for simultaneous reagent addition. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in an exponential growth phase throughout the experiment. Both too few and too many cells can lead to unreliable results. |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol details the steps for detecting changes in α-tubulin acetylation following this compound treatment.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight, then treat with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against acetylated α-tubulin overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH or total α-tubulin.
Recommended Reagent Concentrations
| Reagent | Suggested Concentration/Dilution |
| Primary Antibody (Acetylated α-Tubulin) | 1:1000 - 1:2000 |
| Primary Antibody (GAPDH) | 1:5000 - 1:10000 |
| Secondary Antibody (HRP-conjugated) | 1:5000 - 1:10000 |
| This compound Treatment | 0.1 - 10 µM |
Visualizations
Caption: this compound inhibits HDAC6, increasing α-tubulin acetylation and microtubule stability.
Caption: Workflow for assessing protein acetylation via Western blot.
Technical Support Center: Ensuring Accurate STX140 Screening Results by Preventing and Identifying Cell Line Contamination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on a critical, yet often overlooked, aspect of in vitro screening of the anti-cancer compound STX140: cell line contamination. Misidentified or contaminated cell lines can lead to invalid and irreproducible experimental data, wasting valuable time and resources.[1][2][3][4] This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you ensure the integrity of your this compound screening experiments.
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and why is it a major concern for this compound screening?
A1: Cell line contamination refers to the unintentional introduction of foreign cells or microorganisms into a cell culture. There are two main types:
-
Cross-contamination: The most common issue, where one cell line is overgrown by another, more aggressive cell line.[5] A notorious example is the HeLa cell line, which has contaminated numerous other cell lines.[3][6][7][8]
-
Microbial contamination: Contamination by bacteria, fungi (yeast and mold), mycoplasma, or viruses.[9][10][11]
Q2: How prevalent is cell line contamination in cancer research?
A2: Cell line contamination is a widespread problem. Estimates suggest that between 15% and 36% of all cell lines used in research are either misidentified or contaminated with another cell line.[4][5][7][14] The International Cell Line Authentication Committee (ICLAC) maintains a database of misidentified cell lines, which currently lists hundreds of problematic lines.[3]
| Prevalence of Cell Line Misidentification and Contamination | Estimated Percentage | Source |
| Estimated percentage of misidentified/contaminated cell lines | 15% - 36% | [4][5][7][14] |
| Percentage of leukemia-lymphoma cell lines not representative | ~15% | [5][14] |
| Percentage of human cell lines in publications that appear misidentified | ~5% | [6] |
| Percentage of cell lines contaminated with Mycoplasma | 15% - 35% | [15] |
Q3: What are the common sources of cell line cross-contamination?
A3: The primary sources of cross-contamination in a laboratory setting include:
-
Shared reagents and media: Using the same bottle of media or reagents for different cell lines.[16]
-
Improper aseptic technique: Talking, sneezing, or having uncovered hair over open cell culture vessels.[17]
-
Mislabeled flasks or vials: Incorrectly labeling or misreading labels on culture vessels.[16]
-
Sharing equipment: Using the same pipette, serological pipettor, or other equipment for multiple cell lines without proper sterilization.
-
Working with multiple cell lines simultaneously in the same biosafety cabinet. [9][16]
-
Receiving contaminated cell lines from other laboratories without proper authentication. [10][16]
Q4: How can I detect if my cell lines are contaminated?
A4: Regular testing is the only definitive way to detect cell line contamination.
-
For cross-contamination: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[18][19][20] This technique generates a unique genetic fingerprint for each cell line that can be compared to a reference database.[20]
-
For mycoplasma contamination: Mycoplasma is a common and often undetected contaminant that can alter cell physiology and experimental results.[9][15] Detection is typically done using PCR-based assays or ELISA kits .[11][21]
-
For bacterial and fungal contamination: This is often visible under a microscope as turbidity, color change in the medium, or distinct microbial structures.[9][22]
Troubleshooting Guide: Unexpected Results in this compound Screening
If you are observing inconsistent or unexpected results in your this compound screening experiments, consider the possibility of cell line contamination.
| Observed Issue | Potential Link to Contamination | Recommended Action |
| Inconsistent dose-response curves for this compound between experiments. | A mixed population of cells with varying sensitivities to this compound due to cross-contamination. | 1. Immediately cease experiments with the questionable cell line. 2. Perform STR profiling to authenticate the cell line. 3. Test for mycoplasma contamination. 4. If contaminated, discard the culture and start a new one from a certified, authenticated stock. |
| Loss of this compound efficacy over time. | The original cell line has been slowly overgrown by a more resistant, contaminating cell line. | 1. Compare the morphology of your current cells to early passage images. 2. Conduct STR profiling on both your current working stock and a frozen, early-passage vial. 3. Implement a routine cell line authentication schedule. |
| Unexpected changes in cell morphology or growth rate. | A sign of either cross-contamination with a faster-growing cell line or a microbial contamination. | 1. Visually inspect the culture under a microscope for any signs of microbial contamination. 2. Perform STR profiling and mycoplasma testing. |
| Results from this compound treatment do not align with published data for that cell line. | The cell line you are using may be misidentified. This is a common issue that has led to the publication of erroneous data.[2][12] | 1. Verify the identity of your cell line with STR profiling. 2. Obtain a new, authenticated stock of the cell line from a reputable cell bank (e.g., ATCC, DSMZ). |
Experimental Protocols
Protocol 1: Short Tandem Repeat (STR) Profiling for Human Cell Line Authentication
STR profiling is a PCR-based method that amplifies highly polymorphic, short repetitive sequences of DNA. The resulting pattern of amplicons is a unique genetic fingerprint for a given human cell line.
Methodology:
-
Sample Collection: Collect a cell pellet of at least 1-3 million cells from your actively growing culture.
-
DNA Extraction: Isolate genomic DNA from the cell pellet using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
DNA Quantification: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using a capillary electrophoresis instrument.
-
Data Analysis: Analyze the resulting electropherogram using specialized software to determine the allele sizes for each STR locus.
-
Database Comparison: Compare the generated STR profile to the reference STR profile of the expected cell line in a public database (e.g., ATCC, DSMZ).[20] A match of ≥80% between the query and reference profile is generally considered an authenticated match.
Protocol 2: Mycoplasma Detection by PCR
This protocol outlines a general procedure for detecting mycoplasma contamination using a PCR-based assay.
Methodology:
-
Sample Collection: Collect 1 ml of the supernatant from a 2-3 day old cell culture that is 70-90% confluent.
-
Sample Preparation: Boil the supernatant for 10 minutes to lyse any mycoplasma and release their DNA. Centrifuge to pellet any debris.
-
PCR Reaction: Set up a PCR reaction using a commercial mycoplasma PCR detection kit, which includes primers that target conserved regions of the mycoplasma genome (e.g., 16S rRNA gene). Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
PCR Amplification: Run the PCR reaction according to the kit's recommended cycling conditions.
-
Gel Electrophoresis: Analyze the PCR products by running them on an agarose gel.
-
Result Interpretation: The presence of a band of the expected size in your sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.
Visualizations
Signaling Pathways Modulated by this compound
This compound is known to exert its anti-cancer effects through multiple mechanisms, primarily by disrupting microtubule dynamics. This leads to cell cycle arrest and induction of apoptosis via the intrinsic mitochondrial pathway.[13][24] In some cancer models, this compound has also been shown to induce senescence.[25]
Caption: this compound's mechanism of action involves microtubule disruption, leading to apoptosis and senescence.
Experimental Workflow for this compound Screening and Contamination Check
A robust experimental workflow should include routine checks for cell line identity and contamination to ensure the validity of screening results.
Caption: A workflow incorporating cell line authentication and mycoplasma testing for reliable this compound screening.
Logical Flow for Troubleshooting Inconsistent this compound Results
This diagram illustrates a logical approach to troubleshooting when faced with unreliable data from this compound experiments.
Caption: A decision-making flowchart for troubleshooting inconsistent this compound screening data.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. science.thewire.in [science.thewire.in]
- 4. idexxbioresearch.com [idexxbioresearch.com]
- 5. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 6. Misidentified cell lines: failures of peer review, varying journal responses to misidentification inquiries, and strategies for safeguarding biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 8. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 9. corning.com [corning.com]
- 10. biocompare.com [biocompare.com]
- 11. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 12. bmj.com [bmj.com]
- 13. This compound is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. List of contaminated cell lines [bionity.com]
- 15. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. mscience.com.au [mscience.com.au]
- 18. news-medical.net [news-medical.net]
- 19. Cell Line Authentication [promega.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. biofortuna.com [biofortuna.com]
- 22. goldbio.com [goldbio.com]
- 23. STR analysis in human sample authentication | Thermo Fisher Scientific - US [thermofisher.com]
- 24. This compound and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Validation & Comparative
Validating STX140 Binding to Tubulin: A Comparative Guide
For researchers and drug development professionals investigating novel anti-cancer agents, validating the interaction between a compound and its target is a critical step. This guide provides a comparative framework for validating the binding of STX140, a promising anti-cancer agent, to its target, tubulin. We will compare this compound's presumed mechanism of action with other well-established tubulin-binding agents, provide supporting data, and detail the experimental protocols necessary to validate these interactions.
This compound (2-methoxyestradiol-3,17-O,O-bis-sulfamate) is a sulfamoylated derivative of 2-methoxyestradiol (2-ME), an endogenous metabolite of estradiol.[1][2] Its parent compound, 2-ME, is known to disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis.[1][3] this compound was developed to improve the poor oral bioavailability of 2-ME and has demonstrated potent anti-proliferative and anti-angiogenic properties.[1] It is established that this compound acts by disrupting microtubule polymerization, and its analogues have been shown to interfere with colchicine binding, strongly indicating that this compound is a colchicine-site inhibitor.[2][4]
Comparison of Tubulin-Binding Agents
Tubulin inhibitors are broadly classified into two main groups: microtubule-destabilizing agents and microtubule-stabilizing agents. These agents bind to distinct sites on the αβ-tubulin heterodimer. This compound falls into the category of microtubule-destabilizing agents, alongside well-known compounds like Vincristine and Colchicine. This contrasts with microtubule-stabilizing agents such as Paclitaxel (Taxol®).
| Compound | Class | Binding Site on Tubulin | Mechanism of Action | Effect on Tubulin Polymerization |
| This compound | Destabilizing Agent | Colchicine Site (inferred) | Binds to soluble tubulin dimers, preventing their incorporation into microtubules. | Inhibition |
| Paclitaxel (Taxol®) | Stabilizing Agent | Taxane Site | Binds to β-tubulin within the microtubule, promoting polymerization and preventing depolymerization. | Promotion/Stabilization |
| Vincristine | Destabilizing Agent | Vinca Site | Binds to tubulin dimers, inducing their self-association into non-functional spiral aggregates. | Inhibition |
| Colchicine | Destabilizing Agent | Colchicine Site | Binds to the interface between α- and β-tubulin, inhibiting polymerization. | Inhibition |
Experimental Validation of Tubulin Binding
Validating that a compound like this compound binds to tubulin and identifying its mechanism involves a series of in vitro and cell-based assays.
Experimental Workflow
Below is a diagram illustrating a typical workflow for validating a putative tubulin-binding agent.
Key Experimental Protocols
Here are detailed methodologies for the crucial experiments used to validate this compound's interaction with tubulin.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Objective: To determine if this compound inhibits or enhances tubulin polymerization and to calculate its IC50 (the concentration that inhibits 50% of polymerization).
Principle: A fluorescent reporter, which preferentially binds to polymerized microtubules, is used. An increase in fluorescence indicates polymerization, which can be monitored over time in a microplate reader.
Materials:
-
Purified tubulin (>99% pure, porcine brain)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
This compound and control compounds (Paclitaxel as a stabilizer, Colchicine/Nocodazole as a destabilizer)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a tubulin stock solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 96-well plate on ice, add the test compounds, tubulin, GTP (to a final concentration of 1 mM), and the fluorescent reporter.
-
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 420 nm) every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
The rate of polymerization (Vmax) or the final fluorescence value can be used to determine the percent inhibition at each compound concentration.
-
Calculate the IC50 value for this compound by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Competitive Radioligand Binding Assay
This assay is used to determine if this compound binds to a specific known ligand-binding site on tubulin, such as the colchicine site.
Objective: To confirm that this compound binds to the colchicine site on tubulin.
Principle: The assay measures the ability of this compound to displace a radiolabeled ligand (e.g., [³H]colchicine) that is known to bind to a specific site on tubulin. A reduction in the bound radioactivity indicates competition for the same binding site.
Materials:
-
Purified tubulin
-
[³H]colchicine (radiolabeled competitor)
-
Unlabeled colchicine (positive control)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
-
Filtration apparatus
Procedure:
-
Incubate a fixed concentration of tubulin and [³H]colchicine with increasing concentrations of this compound or unlabeled colchicine.
-
Allow the binding reaction to reach equilibrium (e.g., incubate at 37°C for a specified time).
-
Rapidly separate the protein-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The protein and bound ligand will be retained on the filter.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound [³H]colchicine against the concentration of this compound. A dose-dependent decrease in radioactivity indicates competitive binding.
Immunofluorescence Microscopy of Cellular Microtubules
This cell-based assay visualizes the effect of the compound on the microtubule network within intact cells.
Objective: To observe the morphological changes in the microtubule cytoskeleton of cells treated with this compound.
Principle: Cells are treated with the compound, then fixed and permeabilized. The microtubules are stained using a specific primary antibody (e.g., anti-α-tubulin or anti-β-tubulin) followed by a fluorescently labeled secondary antibody. The cell nucleus is counterstained (e.g., with DAPI), and the microtubule structure is visualized using fluorescence microscopy.
Materials:
-
Adherent cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound and control compounds
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, a negative control (vehicle), and positive controls (e.g., Paclitaxel, Nocodazole) for a specified time (e.g., 18-24 hours).
-
Wash the cells with PBS, then fix them with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA solution.
-
Incubate with the primary anti-tubulin antibody.
-
Wash, then incubate with the fluorescent secondary antibody and DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Capture images and analyze the microtubule morphology. Destabilizing agents like this compound are expected to cause depolymerization of the microtubule network, leading to diffuse cytoplasmic staining, whereas stabilizing agents like paclitaxel will cause the formation of thick microtubule bundles.
Signaling Pathway Perturbation
Tubulin-binding agents trigger cell cycle arrest, primarily at the G2/M phase, by disrupting the mitotic spindle. This arrest activates the spindle assembly checkpoint (SAC), which ultimately leads to apoptosis if the defect cannot be resolved.
By employing the assays and comparative framework detailed in this guide, researchers can effectively validate the binding of this compound to tubulin, confirm its mechanism as a colchicine-site microtubule destabilizer, and quantitatively compare its performance against other tubulin-targeting agents. This systematic approach is fundamental for the preclinical development of novel anti-cancer therapeutics.
References
- 1. 2-Methoxyestradiol-3,17-O,O-bis-sulfamate inhibits store-operated Ca2+ entry in T lymphocytes and prevents experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cornellpharmacology.org [cornellpharmacology.org]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
STX140 Demonstrates Superior Efficacy Over Paclitaxel in Drug-Resistant Breast Cancer Models
A comprehensive analysis of preclinical data reveals that STX140, a novel microtubule disruptor, overcomes key resistance mechanisms that render paclitaxel ineffective in drug-resistant breast cancer. Experimental evidence from in vitro and in vivo studies showcases this compound's potential as a promising therapeutic alternative for patients who have developed resistance to taxane-based chemotherapies.
This guide provides a detailed comparison of this compound and paclitaxel, focusing on their performance in paclitaxel-resistant breast cancer models. Quantitative data from key experiments are summarized, and detailed methodologies are provided for researchers. The distinct mechanisms of action and their implications for overcoming drug resistance are also explored through signaling pathway diagrams.
In Vitro Efficacy: this compound Circumvents P-glycoprotein-Mediated Resistance
This compound demonstrates potent cytotoxic activity against both drug-sensitive (MCF-7WT) and drug-resistant (MCF-7DOX) breast cancer cell lines. In contrast, paclitaxel's efficacy is significantly diminished in the resistant cell line, which overexpresses the P-glycoprotein (P-gp) drug efflux pump.
| Compound | Cell Line | IC50 (nmol/L) | Resistance Factor (RF) |
| This compound | MCF-7WT | 250[1] | 1 |
| MCF-7DOX | 250 | 1 | |
| Paclitaxel (Taxol) | MCF-7WT | 5 | >100 |
| MCF-7DOX | >500 | ||
| Doxorubicin | MCF-7WT | 20 | >25 |
| MCF-7DOX | >500 | ||
| Data sourced from Newman et al., 2008.[1] |
The resistance factor (RF) is calculated as the ratio of the IC50 value in the resistant cell line to that in the sensitive parental cell line. An RF of 1 for this compound indicates its efficacy is unaffected by the P-gp-mediated resistance mechanism present in MCF-7DOX cells.[1] Paclitaxel and doxorubicin, both known P-gp substrates, show a dramatic increase in their IC50 values in the resistant cells, highlighting their susceptibility to this resistance mechanism.[1]
Impact on Cell Cycle and Apoptosis
Both this compound and paclitaxel induce G2/M cell cycle arrest and subsequent apoptosis in the drug-sensitive MCF-7WT cells. However, in the resistant MCF-7DOX cells, only this compound effectively arrests the cell cycle and induces apoptosis. Paclitaxel's effects are significantly blunted in the resistant line.[1]
| Treatment (48h) | Cell Line | % of Cells in G2/M Phase |
| Control | MCF-7WT | 15% |
| This compound (500 nmol/L) | MCF-7WT | 45%[1] |
| Paclitaxel (500 nmol/L) | MCF-7WT | 72%[1] |
| Control | MCF-7DOX | 20% |
| This compound (500 nmol/L) | MCF-7DOX | 55% |
| Paclitaxel (500 nmol/L) | MCF-7DOX | 25% |
| Data represents the percentage of cells in the G2/M phase of the cell cycle after 48 hours of treatment.[1] |
| Treatment (72h) | Cell Line | Apoptosis (Fold change vs. Control) |
| This compound (500 nmol/L) | MCF-7WT | 2.0[1] |
| Paclitaxel (500 nmol/L) | MCF-7WT | 3.0[1] |
| This compound (500 nmol/L) | MCF-7DOX | 2.5 |
| Paclitaxel (500 nmol/L) | MCF-7DOX | No significant increase |
| Data represents the fold increase in apoptotic cells compared to untreated controls after 72 hours.[1] |
In Vivo Efficacy: this compound Induces Regression of Resistant Tumors
In xenograft models, this compound demonstrates significant antitumor activity against both MCF-7WT and MCF-7DOX tumors. While both this compound and paclitaxel inhibit the growth of sensitive tumors, only this compound is effective against the paclitaxel-resistant tumors, causing significant tumor regression.[1]
| Treatment | Tumor Model | Outcome |
| This compound (20 mg/kg, daily, oral) | MCF-7WT Xenograft | Significant growth inhibition (P < 0.001)[1] |
| Paclitaxel (15 mg/kg, weekly, i.v.) | MCF-7WT Xenograft | Significant growth inhibition (P < 0.001)[1] |
| This compound (20 mg/kg, daily, oral) | MCF-7DOX Xenograft | Significant tumor regression (P < 0.01)[1] |
| Paclitaxel (15 mg/kg, weekly, i.v.) | MCF-7DOX Xenograft | No significant growth inhibition[1] |
| Summary of in vivo efficacy in mouse xenograft models.[1] |
Furthermore, in xenografts derived from patients who had failed taxane therapy, this compound showed efficacy in two out of three models, including a metastatic triple-negative tumor.[1] This highlights the clinical potential of this compound in treating breast cancers that have developed resistance to conventional taxane-based chemotherapy.
Mechanisms of Action and Resistance
This compound and paclitaxel both target microtubules, but their distinct interactions lead to different outcomes in resistant cells.
Paclitaxel works by stabilizing microtubules, preventing their depolymerization. This leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[2] A primary mechanism of resistance to paclitaxel is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes the drug from the cancer cell, preventing it from reaching its microtubule target.[2]
This compound , a sulfamoylated derivative of 2-methoxyestradiol, acts by disrupting microtubule polymerization, which also leads to G2/M cell cycle arrest and apoptosis.[3] Crucially, this compound is not a substrate for the P-gp efflux pump, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[1]
Caption: this compound inhibits microtubule polymerization, while paclitaxel inhibits depolymerization. Paclitaxel resistance is often mediated by the P-gp efflux pump, which does not affect this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility.
Cell Proliferation (MTT) Assay
References
A Comparative Guide to the Efficacy of STX140 and 2-Methoxyestradiol (2-MeOE2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of STX140 and its parent compound, 2-methoxyestradiol (2-MeOE2). The information presented is supported by experimental data to aid in research and development decisions.
Overview and Key Differences
2-Methoxyestradiol (2-MeOE2), a natural metabolite of estradiol, has demonstrated anti-cancer properties by inducing apoptosis and inhibiting angiogenesis in various tumor models.[1][2] However, its clinical utility has been hampered by poor oral bioavailability and rapid in vivo metabolism.[3][4] this compound, a sulfamoylated derivative of 2-MeOE2, was developed to overcome these limitations.[3][5] A key advantage of this compound is its excellent oral bioavailability, reported to be over 85% in rats, compared to virtually 0% for 2-MeOE2 at the same oral dose.[5][6] This enhanced bioavailability contributes to its superior in vivo efficacy.
Comparative Efficacy Data
The following tables summarize the quantitative data on the anti-proliferative and in vivo anti-tumor effects of this compound and 2-MeOE2 across various cancer cell lines and xenograft models.
Table 1: In Vitro Anti-Proliferative Activity (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (nM) | 2-MeOE2 IC50 (µM) | Reference |
| SKMEL-28P (naïve) | Melanoma | 95.3 (24h), 114.9 (48h), 61.9 (72h) | 2.74 (72h) | [6] |
| SKMEL-28R (resistant) | Melanoma | 112.3 (24h), 101.0 (48h), 68.2 (72h) | Not Reported | [6] |
| MCF-7 (WT) | Breast Cancer | ~500 | >500 (less active than this compound) | [7][8] |
| MCF-7 (DOX-resistant) | Breast Cancer | ~500 | Ineffective | [7] |
Table 2: In Vivo Anti-Tumor Efficacy
| Xenograft Model | Cancer Type | Compound | Dose & Administration | Tumor Volume Reduction | Reference |
| MCF-7 | Breast Cancer | This compound | 20 mg/kg, oral, daily | 53 ± 13% | [9] |
| MCF-7 | Breast Cancer | 2-MeOE2 | 20 mg/kg, oral, daily | No effect | [9] |
| MDA-MB-435 | Breast Cancer | This compound | 20 mg/kg, oral, daily | 86% | [5] |
| MDA-MB-435 | Breast Cancer | 2-MeOE2 | 20 mg/kg, oral, daily | No significant effect | [5] |
| MDA-MB-231 | Breast Cancer | This compound | 20 mg/kg, oral, daily | Significant reduction | [5] |
| MCF-7 (DOX-resistant) | Breast Cancer | This compound | Not specified | Inhibited growth | [7] |
| MCF-7 (DOX-resistant) | Breast Cancer | 2-MeOE2 | Not specified | Ineffective | [7] |
Mechanism of Action and Signaling Pathways
Both this compound and 2-MeOE2 exert their anti-cancer effects primarily by disrupting microtubule dynamics.[3][10] They bind to the colchicine-binding site on β-tubulin, which inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[10][11] The apoptotic signaling cascade initiated by these compounds involves the intrinsic mitochondrial pathway.[12]
This compound has also been shown to induce senescence in melanoma cells by upregulating senescence-related genes and proteins.[3] Furthermore, both compounds exhibit anti-angiogenic properties by inhibiting the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][9]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (Trypan Blue Exclusion)
This protocol is used to determine the number of viable cells in a suspension.
-
Cell Preparation: Harvest cultured cells and centrifuge at 100 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in phosphate-buffered saline (PBS) or serum-free medium.[2][13]
-
Staining: Mix one part of 0.4% trypan blue solution with one part of the cell suspension.[13]
-
Incubation: Allow the mixture to incubate at room temperature for 3 minutes.[2]
-
Counting: Apply a drop of the mixture to a hemocytometer and count the number of unstained (viable) and blue-stained (non-viable) cells under a microscope.[2]
-
Calculation: Percentage of viable cells = (Number of viable cells / Total number of cells) x 100.[10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Induce apoptosis in the target cells with the desired treatment (e.g., this compound or 2-MeOE2). Harvest approximately 1 x 10^6 cells by centrifugation.[6][9]
-
Washing: Wash the cells with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.[9]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL propidium iodide (PI) working solution to each 100 µL of cell suspension.[9]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[9]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the samples by flow cytometry.[9] Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[1]
In Vivo Breast Cancer Xenograft Model
This protocol describes the establishment of a breast cancer xenograft model in mice to evaluate in vivo efficacy.
-
Animal Model: Use six- to eight-week-old female athymic (nu/nu) mice.[14]
-
Cell Preparation: Harvest breast cancer cells (e.g., MCF-7 or MDA-MB-231) during the exponential growth phase. Resuspend the cells in a suitable medium to the desired concentration.[4]
-
Implantation: Inject the cell suspension (e.g., 5 x 10^6 cells) into the mammary fat pad of the mice.[15]
-
Tumor Growth Monitoring: Once tumors are palpable and reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[14][15]
-
Treatment Administration: Administer this compound or 2-MeOE2 orally at the specified dosage and schedule. The control group receives the vehicle.[5][9]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[14]
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[14]
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This assay assesses the effect of compounds on the formation of new blood vessels in vivo.
-
Matrigel Preparation: Thaw Matrigel on ice. Mix the test compound (this compound or 2-MeOE2) and a pro-angiogenic factor (e.g., bFGF) with the liquid Matrigel.[9]
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of mice (e.g., C57BL/6J). The Matrigel will form a solid plug.[9]
-
Treatment: Administer the test compounds to the mice as required for the study design (e.g., daily oral gavage).[9]
-
Plug Recovery: After a set period (e.g., 7 days), excise the Matrigel plugs.[9]
-
Quantification: Quantify angiogenesis by measuring the hemoglobin content within the plug or by immunohistochemical staining for endothelial cell markers (e.g., CD31 or CD34) in sectioned plugs.[16]
Conclusion
This compound demonstrates superior efficacy compared to its parent compound, 2-MeOE2, particularly in in vivo settings. This is largely attributed to its significantly improved oral bioavailability, which allows for effective therapeutic concentrations to be achieved. While both compounds share a primary mechanism of action through microtubule disruption, this compound's enhanced pharmaceutical properties make it a more promising candidate for clinical development in oncology. Further research into the nuanced mechanisms of this compound, such as its effects on senescence, may reveal additional therapeutic advantages.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Matrigel Plug Angiogenesis Assay in vivo [bio-protocol.org]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. Trypan Blue Cell Viability Staining: Protocol & Applications | Revvity [revvity.com]
- 12. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
STX140 Cross-Resistance Profile: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the cross-resistance profile of an investigational compound is critical for predicting its clinical efficacy and identifying potential combination therapies. This guide provides a comprehensive comparison of the performance of STX140, a novel microtubule disruptor, with other established chemotherapeutics, supported by experimental data on its activity in resistant cancer models.
This compound has demonstrated significant anti-cancer activity in a variety of preclinical models, including those that have developed resistance to conventional chemotherapies. This guide will delve into the cross-resistance studies of this compound with taxanes (paclitaxel), anthracyclines (doxorubicin), and platinating agents (cisplatin), providing a detailed overview of its performance in cells with well-defined resistance mechanisms.
Comparative Efficacy in Chemoresistant Models
This compound has shown remarkable efficacy in tumor models resistant to taxanes, a cornerstone of cancer chemotherapy. In contrast, its activity can be compromised in certain models with acquired resistance involving the overexpression of specific drug efflux pumps.
Cross-Resistance with Paclitaxel (Taxanes)
Studies have consistently demonstrated that this compound is highly effective in paclitaxel-resistant breast cancer models. This includes cell lines that overexpress P-glycoprotein (P-gp/MDR1), a common mechanism of taxane resistance.[1][2][3] In vivo, this compound effectively inhibited the growth of tumors derived from a P-glycoprotein-overexpressing doxorubicin-resistant breast cancer cell line (MCF-7/DOX), whereas paclitaxel was ineffective.[1][2] Furthermore, this compound showed efficacy in patient-derived xenografts (PDXs) from patients who had failed docetaxel therapy, highlighting its clinical potential in taxane-refractory settings.[1]
Cross-Resistance with Doxorubicin (Anthracyclines)
The cross-resistance profile of this compound with doxorubicin is more complex and appears to be dependent on the specific resistance mechanism. In a study where an ovarian cancer cell line (A2780) was made resistant to this compound through dose escalation (A2780.140), the resistant cells exhibited cross-resistance to the Breast Cancer Resistance Protein (BCRP) substrates mitoxantrone and doxorubicin.[4] This resistance was directly linked to a dramatic increase in BCRP expression.[4] However, intriguingly, while BCRP overexpression was induced in vitro, this compound maintained its efficacy in BCRP-expressing xenografts in vivo, suggesting that this resistance mechanism may be overcome in a more complex biological environment.[4]
Cross-Resistance with Cisplatin
Direct experimental data on the cross-resistance between this compound and cisplatin is limited in the currently available literature. However, based on their distinct mechanisms of action—this compound as a microtubule disruptor and cisplatin as a DNA-damaging agent—it is hypothesized that cross-resistance would be minimal unless a multi-drug resistance mechanism that affects both compounds is activated. For instance, alterations in general apoptosis signaling pathways could potentially confer resistance to both agents. Further research is warranted to experimentally validate the cross-resistance profile of this compound with cisplatin.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other chemotherapeutics in sensitive and resistant cancer models.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Resistance Mechanism | This compound (nM) | Paclitaxel (nM) | Doxorubicin (nM) | Reference |
| MCF-7 (WT) | - | ~250 | Active | Sensitive | [2] |
| MCF-7 (DOX) | P-glycoprotein overexpression | Active | Inactive | Resistant | [1][2] |
| A2780 (WT) | - | Sensitive | Sensitive | Sensitive | [4] |
| A2780.140 | BCRP overexpression | ~8-fold less sensitive | Sensitive | Cross-resistant | [4] |
| SKMEL-28P (Melanoma) | BRAFi-naïve | 95.3 (24h), 114.9 (48h), 61.9 (72h) | Not Reported | Not Reported | [5] |
| SKMEL-28R (Melanoma) | BRAFi-resistant | 112.3 (24h), 101.0 (48h), 68.2 (72h) | Not Reported | Not Reported | [5] |
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | Resistance Mechanism | This compound Treatment | Paclitaxel Treatment | Doxorubicin Treatment | Reference |
| MCF-7 (WT) | - | Significant Inhibition | Significant Inhibition | Not Reported | [1] |
| MCF-7 (DOX) | P-glycoprotein overexpression | Significant Inhibition | Ineffective | Not Reported | [1] |
| BCRP-expressing xenografts | BCRP overexpression | Highly Efficacious | Not Reported | Not Reported | [4] |
| Docetaxel-resistant PDX | Clinically resistant | Responsive in 2 out of 3 models | Ineffective | Not Reported | [1] |
Experimental Protocols
Cell Proliferation Assay (MTT/WST-1 Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, A2780) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, paclitaxel, or doxorubicin for 72 hours.
-
MTT/WST-1 Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent is added to each well.
-
Incubation: Plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Cell Implantation: Female BALB/c nude mice are subcutaneously injected with cancer cells (e.g., 5 x 10^6 MCF-7 cells) in Matrigel.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups and treated with vehicle control, this compound (e.g., 20 mg/kg, oral gavage, daily), or other chemotherapeutics (e.g., paclitaxel, 10 mg/kg, intraperitoneal injection, weekly).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
Signaling Pathways and Resistance Mechanisms
The efficacy and resistance to this compound and other chemotherapeutics are governed by complex signaling pathways. The diagrams below illustrate the key mechanisms involved.
Caption: P-glycoprotein (P-gp) actively transports chemotherapeutics out of the cancer cell, reducing intracellular drug concentration and leading to resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. The in vitro and in vivo activity of the microtubule disruptor this compound is mediated by Hif-1 alpha and CAIX expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCRP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmafocusasia.com [pharmafocusasia.com]
STX140 vs. 2-MeOE2: A Comparative Analysis of Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the oral bioavailability of STX140 and its parent compound, 2-methoxyestradiol (2-MeOE2). The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the pharmacokinetic profiles of these two related anti-cancer agents.
Executive Summary
2-Methoxyestradiol (2-MeOE2), an endogenous metabolite of estradiol, has demonstrated promising anti-tumor and anti-angiogenic properties in preclinical studies. However, its clinical development has been significantly hampered by its extremely low oral bioavailability, which is primarily attributed to extensive first-pass metabolism. To address this limitation, 2-methoxyestradiol-3,17-O,O-bis-sulfamate (this compound), a sulfamoylated derivative of 2-MeOE2, was synthesized. Experimental evidence robustly demonstrates that this compound exhibits vastly superior oral bioavailability compared to 2-MeOE2, making it a more viable candidate for oral administration in a clinical setting.
Data Presentation: Oral Bioavailability
The following table summarizes the key pharmacokinetic parameters related to the oral bioavailability of this compound and 2-MeOE2 from preclinical studies.
| Parameter | This compound | 2-MeOE2 | Species | Key Findings |
| Oral Bioavailability (%) | ~85%[1] | 1-2% (human)[2], ~1.5% (mice)[2] | Rat, Human, Mouse | This compound demonstrates significantly higher oral bioavailability. |
| Key Barrier to Oral Bioavailability | Not applicable | Extensive first-pass metabolism (glucuronidation)[2] | Human, Rodents | Sulfamoylation in this compound protects against rapid metabolism. |
| Metabolism | Resistant to metabolism; no significant metabolites detected in plasma after oral dosing.[1][3] | Extensively metabolized, primarily via glucuronidation.[2] | Rat | This compound shows enhanced stability in vivo. |
| Plasma Concentration after Oral Dosing | Significant and sustained plasma concentrations detectable at 24 hours post-dose.[1] | Undetectable or very low plasma concentrations.[1][4] | Rat | This compound achieves therapeutically relevant plasma levels orally. |
Experimental Protocols
The data presented above is derived from preclinical studies employing standard pharmacokinetic methodologies. Below are representative experimental protocols for determining oral bioavailability.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Adult female rats are typically used.
-
Drug Administration:
-
Intravenous (IV) Administration: A single dose of the compound (this compound or 2-MeOE2) is administered intravenously to establish the baseline for 100% bioavailability.
-
Oral (PO) Administration: A single oral dose of the compound is administered to a separate group of animals.
-
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, typically High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:
F(%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
Signaling Pathways and Mechanism of Action
Both this compound and 2-MeOE2 exert their anti-cancer effects primarily through the disruption of microtubule polymerization. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death). Additionally, 2-MeOE2 has been shown to inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor involved in tumor angiogenesis.[5]
Experimental Workflow for Oral Bioavailability Assessment
The following diagram illustrates a typical workflow for a preclinical study designed to assess the oral bioavailability of a test compound.
Conclusion
The sulfamoylation of 2-MeOE2 to create this compound successfully overcomes the primary limitation of the parent compound's poor oral bioavailability. The significantly enhanced oral bioavailability of this compound, coupled with its resistance to first-pass metabolism, results in sustained and therapeutically relevant plasma concentrations following oral administration. These favorable pharmacokinetic properties position this compound as a promising orally active agent for further clinical investigation in oncology.
References
- 1. Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. selleckchem.com [selleckchem.com]
A Head-to-Head Battle in Xenografts: STX140 Demonstrates Efficacy in Docetaxel-Resistant Breast Cancer Models
For Immediate Release
A preclinical side-by-side study reveals that the investigational drug STX140 effectively inhibits tumor growth in docetaxel-resistant breast cancer xenografts, offering a potential new therapeutic avenue for patients who have developed resistance to conventional taxane-based chemotherapies. The research, which utilized both cell line-derived and patient-derived xenograft models, highlights the distinct mechanisms of action of this compound compared to the widely used chemotherapy agent, docetaxel.
In a key study, this compound demonstrated significant tumor growth inhibition in xenografts derived from doxorubicin-resistant MCF-7 breast cancer cells (MCF-7/DOX), a model known to exhibit cross-resistance to taxanes like docetaxel. In stark contrast, paclitaxel, a closely related taxane, was ineffective in this resistant model.[1] Furthermore, in patient-derived xenografts (PDXs) established from patients who had failed docetaxel therapy, this compound showed notable anti-tumor activity where docetaxel did not.
Superior Efficacy of this compound in Taxane-Resistant Xenografts
The comparative efficacy of this compound and docetaxel was evaluated in several xenograft models. In the MCF-7 wild-type (WT) xenograft model, both this compound and paclitaxel effectively suppressed tumor growth. However, in the MCF-7/DOX model, only this compound treatment led to significant tumor growth inhibition and even regression.[1]
A pivotal part of the research involved the use of three patient-derived xenograft models (HBCx-3, HBCx-12, and HBCx-14) from patients with docetaxel-resistant breast cancer. In two of these three models, HBCx-3 and HBCx-14, this compound treatment resulted in a significant response, including complete tumor regression in some of the treated mice. Docetaxel, as expected, showed no significant antitumor activity in these resistant models.
Comparative Efficacy of this compound and Docetaxel in Xenograft Models
| Xenograft Model | Drug | Dosage and Administration | Outcome |
| MCF-7 WT | This compound | 20 mg/kg, daily, oral | Significant tumor growth inhibition[1] |
| Paclitaxel | 15 mg/kg, weekly, intravenous | Significant tumor growth inhibition[1] | |
| MCF-7/DOX | This compound | 20 mg/kg, daily, oral | Significant tumor growth inhibition and regression[1] |
| Paclitaxel | 15 mg/kg, weekly, intravenous | Ineffective[1] | |
| HBCx-3 (PDX) | This compound | Not specified | Significant response, including complete tumor regression in some mice |
| Docetaxel | Not specified | No significant antitumor activity | |
| HBCx-12 (PDX) | This compound | Not specified | Modest, non-significant growth delay |
| Docetaxel | Not specified | No significant antitumor activity | |
| HBCx-14 (PDX) | This compound | Not specified | Significant response, including complete tumor regression in some mice |
| Docetaxel | Not specified | No significant antitumor activity |
Distinct Mechanisms of Action Underpin Differential Efficacy
Docetaxel, a member of the taxane family, functions by stabilizing microtubules, the cellular structures essential for cell division. This stabilization disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent cell death, often through apoptosis.[2][3]
Docetaxel's Mechanism of Action.
This compound, on the other hand, is a microtubule disruptor.[4] It acts by inhibiting tubulin polymerization, which also leads to cell cycle arrest and apoptosis.[4] Its efficacy in taxane-resistant models suggests that it may bypass the resistance mechanisms that affect docetaxel, such as alterations in tubulin isoforms or the overexpression of drug efflux pumps.
This compound's Mechanism of Action.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model
-
Animal Model: Female MF-1 nude mice were used for the study.[1]
-
Cell Lines and Implantation: 5 x 10⁶ MCF-7 WT or MCF-7/DOX cells were suspended in ice-cold Matrigel and injected subcutaneously into the flanks of the mice.[1]
-
Treatment:
-
This compound: Administered daily by oral gavage at a dose of 20 mg/kg in a vehicle of 10% tetrahydrofuran and 90% propylene glycol.[1]
-
Paclitaxel (Taxol): Administered once weekly via intravenous injection at a dose of 15 mg/kg.[1]
-
Treatment was initiated when tumors reached a volume of 50-150 mm³.[1]
-
-
Tumor Measurement: Tumor volume was monitored regularly to assess treatment efficacy.[1]
Patient-Derived Xenograft (PDX) Model
-
Animal Model: Immunocompromised mice were used to host tumor fragments from patients with docetaxel-resistant breast cancer.
-
Tumor Implantation: Fresh tumor tissue from patients was surgically implanted into the mice.
-
Treatment: The specific dosages and administration schedules for this compound and docetaxel in the PDX models were not detailed in the available literature.
-
Tumor Measurement: Tumor growth was monitored to evaluate the response to treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, but Not Paclitaxel, Inhibits Mammary Tumour Initiation and Progression in C3(1)/SV40 T/t-Antigen Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratumoral delivery of docetaxel enhances antitumor activity of Ad-p53 in murine head and neck cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Investigating the Synergistic Potential of STX140 in Combination Cancer Therapy
For Immediate Release
A comprehensive review of preclinical data suggests that the novel anticancer agent STX140, a microtubule-targeting agent, holds significant promise for enhancing the efficacy of existing cancer therapies through synergistic combinations. This guide provides an in-depth comparison of this compound's performance when used alongside other anticancer drugs, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound: A Promising Candidate for Combination Regimens
This compound has demonstrated potent anticancer activity as a single agent, particularly in models of taxane-resistant breast cancer. Its mechanism of action, involving the disruption of microtubule polymerization, leads to cell cycle arrest and apoptosis in cancer cells. The potential for synergy arises from the possibility of combining this compound with drugs that target different cellular pathways, potentially leading to enhanced tumor cell killing, reduced drug resistance, and lower required doses of each agent, thereby minimizing toxicity.
While direct, quantitative data on the synergistic effects of this compound with other specific anticancer drugs remains limited in publicly available literature, this guide synthesizes the existing preclinical evidence for this compound and outlines the established methodologies for evaluating such combinations.
Comparative Efficacy of this compound as a Single Agent
Preclinical studies have benchmarked this compound against established chemotherapeutic agents, demonstrating its potential.
| Drug | Cancer Model | Efficacy | Citation |
| This compound | Taxane-resistant breast cancer xenografts | Significant tumor growth inhibition | [1] |
| Paclitaxel | Taxane-resistant breast cancer xenografts | Limited to no tumor growth inhibition | [1] |
Framework for Evaluating Synergistic Combinations of this compound
To systematically investigate the synergistic potential of this compound, a series of well-established in vitro and in vivo experimental protocols are recommended.
In Vitro Synergy Assessment
Objective: To quantify the interaction between this compound and other anticancer drugs in cancer cell lines.
Experimental Protocol:
-
Cell Culture: Select a panel of cancer cell lines relevant to the intended therapeutic area.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug(s).
-
Dose-Response Matrix: Treat cells with a range of concentrations of this compound alone, the combination drug alone, and the two drugs in combination at various fixed ratios.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.[2][3][4][5][6] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The Dose Reduction Index (DRI) can also be calculated to quantify the extent to which the dose of each drug can be reduced in a synergistic combination to achieve the same effect as the single agent.[6]
Workflow for In Vitro Synergy Analysis
Caption: Workflow for in vitro synergy assessment of this compound combinations.
In Vivo Synergy Assessment
Objective: To evaluate the synergistic antitumor efficacy of this compound in combination with other anticancer drugs in animal models.
Experimental Protocol:
-
Animal Model: Utilize immunodeficient mice bearing xenografts of human cancer cell lines or patient-derived xenografts (PDXs).[2][7][8][9][10]
-
Treatment Groups: Establish four treatment arms:
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + Combination drug
-
-
Dosing and Administration: Administer drugs at predetermined doses and schedules based on single-agent tolerability studies.
-
Tumor Measurement: Monitor tumor volume regularly throughout the study.
-
Data Analysis: Compare tumor growth inhibition between the combination therapy group and the single-agent and control groups. Statistical analysis can be performed to determine if the combination effect is significantly greater than the additive effects of the individual drugs.[2][7][8][9][10]
Workflow for In Vivo Synergy Analysis
Caption: Workflow for in vivo synergy assessment of this compound combinations.
Potential Signaling Pathways for Synergistic Targeting with this compound
The mechanism of action of this compound as a microtubule inhibitor suggests several potential pathways for synergistic drug combinations.
Caption: Potential synergistic pathways with this compound.
Combining this compound with agents that induce DNA damage (e.g., PARP inhibitors), inhibit other phases of the cell cycle (e.g., CDK4/6 inhibitors), block pro-survival signaling pathways (e.g., PI3K/Akt/mTOR inhibitors), or inhibit angiogenesis could lead to enhanced antitumor effects.
Future Directions
The data presented in this guide underscore the potential of this compound as a valuable component of combination cancer therapy. Further preclinical studies are warranted to systematically evaluate the synergistic effects of this compound with a range of standard-of-care and novel anticancer agents across various tumor types. Such studies, employing the rigorous methodologies outlined here, will be crucial for identifying the most promising combinations for clinical development and ultimately improving patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Data from Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - Cancer Research Communications - Figshare [figshare.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crownbio.com [crownbio.com]
A Comparative Guide to the Validation of STX140-Induced Senescence in Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of STX140's performance in inducing senescence in melanoma cells against other established senescence-inducing agents. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stimuli, including DNA damage and oncogenic stress. In the context of cancer therapy, inducing senescence in tumor cells is a promising strategy to halt their proliferation. This compound, a sulfamoylated derivative of 2-methoxyestradiol, has emerged as a potent inducer of senescence in melanoma cells, including those resistant to BRAF inhibitors (BRAFi).[1][2][3] This guide details the validation of this compound-induced senescence and compares its efficacy with other known senescence inducers in melanoma, such as the BRAF inhibitor vemurafenib, the CDK4/6 inhibitor palbociclib, and the chemotherapeutic agent doxorubicin.
Comparative Efficacy of Senescence Inducers in Melanoma Cells
The following tables summarize the quantitative data on the efficacy of this compound and alternative agents in inducing senescence in various melanoma cell lines.
Table 1: IC50 Values of Senescence-Inducing Compounds in Melanoma Cell Lines
| Compound | Cell Line | BRAF Status | Treatment Duration | IC50 | Reference |
| This compound | SKMEL-28-P | V600E | 72h | 61.9 nM | [4] |
| This compound | SKMEL-28R (BRAFi-Resistant) | V600E | 72h | 68.2 nM | [4] |
| Palbociclib | 1205Lu | V600E | - | ~0.011-0.016 µM | [5] |
| Doxorubicin | SK-Mel-103 | - | 48h | 1.2 µM | [6] |
Table 2: Comparison of Senescence-Associated Markers Induced by Different Compounds
| Compound | Cell Line | Marker | Observation | Reference |
| This compound | SKMEL-28-P & SKMEL-28R | SA-β-gal Staining | Significant increase in senescent cells | [4] |
| This compound | SKMEL-28R | p21 Protein Expression | Significant elevation | [7] |
| This compound | SKMEL-28-P & SKMEL-28R | γH2AX Expression | Significant elevation | [7] |
| This compound | SKMEL-28R | CDKN1A & GADD45A mRNA | Significant increase | [7] |
| Vemurafenib | A375 | SA-β-gal Staining | Increased activity | [8] |
| Palbociclib | 1205Lu | SA-β-gal Staining | >80% positive cells after 8 days | [9] |
| Doxorubicin | MDA-MB-231 | SA-β-gal Staining | Increased activity with 50 nM | [10] |
Table 3: Effects on Cell Cycle Distribution in Melanoma Cells
| Compound | Cell Line | Effect on Cell Cycle | Reference |
| This compound | SKMEL-28-P & SKMEL-28R | G2/M phase and sub-G1 arrest | [4][7] |
| Vemurafenib | A375 | Increase in G0 phase | [11] |
| Palbociclib | 1205Lu | G0/G1 arrest | [1][12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced senescence and the general workflows for key validation experiments.
Caption: Proposed signaling pathway of this compound-induced senescence in melanoma cells.
Caption: Experimental workflows for validating cellular senescence.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Senescence-Associated β-galactosidase (SA-β-gal) Staining
This protocol is adapted from established methods for detecting SA-β-gal activity at pH 6.0, a hallmark of senescent cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
Procedure:
-
Seed melanoma cells in a 6-well plate and treat with the desired compound (e.g., 100 nM this compound) for the indicated time.
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to each well and incubate at 37°C without CO2 for 12-16 hours.
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantify the percentage of blue-stained cells from multiple fields of view.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Culture and treat melanoma cells with the respective compounds as required.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blotting for Senescence-Associated Proteins
This protocol describes the detection of key senescence-related proteins like p21 and γH2AX.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat melanoma cells with the compounds of interest.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to a loading control like β-actin.
Conclusion
The available data strongly support the validation of this compound as a potent inducer of senescence in both BRAF inhibitor-sensitive and -resistant melanoma cells. Its efficacy at nanomolar concentrations, coupled with its ability to induce key senescence markers and cell cycle arrest, positions it as a promising candidate for melanoma therapy.[4][7] A direct comparison with other agents like vemurafenib and palbociclib highlights the distinct mechanisms through which senescence can be achieved. While BRAF inhibitors primarily induce senescence in BRAF-mutant cells[8], and CDK4/6 inhibitors cause a G0/G1 arrest[1][12], this compound's disruption of microtubule polymerization leads to a G2/M arrest and subsequent senescence.[4][7] This guide provides a foundational comparison to inform further research and development of this compound and other senescence-inducing strategies in the treatment of melanoma.
References
- 1. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Fibroblasts Protect Melanoma Cells from the Cytotoxic Effects of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methoxyestradiol-3,17-O,O-bis-sulfamate (this compound) Inhibits Proliferation and Invasion via Senescence Pathway Induction in Human BRAFi-Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vemurafenib induces senescence features in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of therapeutic senescence in vemurafenib-resistant melanoma by extended Inhibition of CDK4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vemurafenib Induces Senescent Phenotype with Increased Adhesion in BRAF Mutant A375 but not in Wild Type BRAF SK-MEL-2 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxicity Profiles of STX140 and Paclitaxel
For Immediate Release
This guide provides a detailed comparison of the neurotoxic profiles of the novel anti-cancer agent STX140 and the widely used chemotherapeutic drug, paclitaxel. The findings, supported by preclinical experimental data, indicate a significantly lower potential for neurotoxicity with this compound, addressing a major dose-limiting side effect associated with paclitaxel treatment. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Paclitaxel, a cornerstone of treatment for various solid tumors, frequently causes debilitating peripheral neuropathy in a significant percentage of patients, which can necessitate dose reduction or cessation of therapy.[1][2] The search for equally effective but less toxic alternatives is a critical goal in oncology. This compound, a microtubule-targeting agent, has demonstrated potent anti-cancer efficacy in preclinical models.[1][2] Crucially, comparative studies reveal that this compound does not induce the significant peripheral neuropathy observed with paclitaxel, suggesting a more favorable safety profile.[1][3]
Quantitative Comparison of Neurotoxic Effects
The primary endpoint for assessing chemotherapy-induced peripheral neuropathy in preclinical models is thermal hyperalgesia, measured as a change in the paw withdrawal latency in response to a thermal stimulus. A decrease in latency indicates an increased sensitivity to pain (hyperalgesia), a hallmark of neuropathy.
| Compound | Dosing Regimen | Mean Paw Withdrawal Latency (seconds) | Observation |
| Vehicle Control | 0.5% methylcellulose (p.o., daily) | 11 - 13 s (baseline, no significant change) | No evidence of neuropathy.[3] |
| Paclitaxel | 15 mg/kg (i.v., twice weekly) | 9.4 ± 1.8 s (at Day 14) | Significant decrease in latency, indicative of peripheral neuropathy.[3] |
| This compound | 20 mg/kg (p.o., daily) | No significant change from baseline | No evidence of inducing thermal hyperalgesia.[3] |
| Table 1: Comparison of thermal hyperalgesia induced by this compound and paclitaxel in a preclinical mouse model. Data is presented as mean ± standard error of the mean (s.e.m.).[3] |
Furthermore, anatomopathological analysis of nerve tissues from animals treated with toxic doses of this compound revealed no drug-induced lesions in the sciatic nerves, brain, or spinal cord. In contrast, paclitaxel treatment is known to cause axonal degeneration.[1]
Experimental Protocols
The following methodology was employed in the key comparative study to assess drug-induced peripheral neuropathy.
Thermal Hyperalgesia Assessment (Hargreaves' Method)
Objective: To measure the latency of paw withdrawal in response to a radiant heat stimulus as an indicator of thermal hyperalgesia.
Apparatus: A plantar analgesia meter (Hargreaves' apparatus) consisting of a glass surface, a movable infrared heat source, and a timer.
Procedure:
-
Acclimation: Mice are placed in individual plexiglass compartments on the glass surface of the apparatus and allowed to acclimate for a period of 15-60 minutes before testing.[4]
-
Stimulus Application: The infrared heat source is positioned directly beneath the plantar surface of the mouse's hind paw.[5]
-
Measurement: The heat source and a timer are activated simultaneously. The time (in seconds) until the mouse withdraws its paw from the stimulus is automatically recorded. This is the paw withdrawal latency.[5]
-
Cut-off: A pre-determined cut-off time (e.g., 30 seconds) is established to prevent tissue damage.[4]
-
Blinding and Repetition: The experimenter is typically blinded to the treatment groups. Measurements are taken for both hind paws at baseline (before treatment) and at regular intervals throughout the dosing period (e.g., every 3-4 days).[4]
Dosing:
-
This compound Group: Received 20 mg/kg this compound orally (p.o.), daily.[3]
-
Paclitaxel Group: Received 15 mg/kg paclitaxel intravenously (i.v.), twice weekly.[3]
-
Control Group: Received vehicle (0.5% methylcellulose) orally, daily.[3]
Signaling Pathways and Mechanisms of Neurotoxicity
The differential neurotoxic effects of paclitaxel and this compound can be attributed to their distinct interactions with neuronal signaling pathways.
Paclitaxel-Induced Neurotoxicity Pathway
Paclitaxel's primary anti-cancer action is the stabilization of microtubules, which arrests cell division.[3] However, this same mechanism disrupts the normal function of microtubules in neurons, which are essential for axonal transport. This disruption triggers a cascade of downstream events leading to neuropathy.[3]
Caption: Paclitaxel's neurotoxicity cascade.
Experimental Workflow for Neurotoxicity Assessment
The logical flow for assessing and comparing the neurotoxicity of therapeutic compounds in a preclinical setting is outlined below.
Caption: Preclinical workflow for neurotoxicity comparison.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, but Not Paclitaxel, Inhibits Mammary Tumour Initiation and Progression in C3(1)/SV40 T/t-Antigen Transgenic Mice | PLOS One [journals.plos.org]
- 3. This compound, but Not Paclitaxel, Inhibits Mammary Tumour Initiation and Progression in C3(1)/SV40 T/t-Antigen Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. harvardapparatus.com [harvardapparatus.com]
STX140 Demonstrates Superior Efficacy in P-glycoprotein Overexpressing Cancer Cells Compared to Paclitaxel
A comprehensive analysis of preclinical data reveals the potent anti-cancer agent, STX140, overcomes P-glycoprotein-mediated multidrug resistance, a common mechanism of treatment failure for conventional chemotherapeutics like Paclitaxel.
Researchers and drug development professionals face a significant challenge in treating cancers that have developed multidrug resistance (MDR). One of the primary drivers of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes chemotherapeutic drugs from cancer cells, rendering them ineffective.[1][2][3] This guide provides a comparative analysis of the efficacy of this compound, a novel microtubule-targeting agent, against the widely used chemotherapy drug Paclitaxel (Taxol) in cancer cells that overexpress P-gp.
The data presented herein, primarily from a pivotal study by Newman et al. (2008) in Clinical Cancer Research, demonstrates that this compound retains its potent cytotoxic and anti-tumor activity in P-gp overexpressing breast cancer cells, both in vitro and in vivo. In stark contrast, Paclitaxel's efficacy is significantly diminished in these resistant cells.[1][4][5]
Comparative Efficacy of this compound and Paclitaxel
The differential response to this compound and Paclitaxel was evaluated in a paired breast cancer cell line model: the parental, drug-sensitive MCF-7 wild-type (MCF-7WT) cells and the P-gp overexpressing, multidrug-resistant MCF-7dox cells.[1][4]
In Vitro Cell Proliferation
This compound demonstrated potent inhibition of cell proliferation in both the drug-sensitive and drug-resistant cell lines. Conversely, Paclitaxel and another P-gp substrate, doxorubicin, were significantly less effective against the MCF-7dox cells that overexpress P-gp.[1] While the MCF-7WT cells were sensitive to all three compounds, the MCF-7dox cells continued to proliferate when exposed to Paclitaxel or doxorubicin at concentrations that were effective against the parental cells.[1]
Table 1: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | P-gp Expression | IC50 (nmol/L) |
| This compound | MCF-7WT | Low | ~250 |
| This compound | MCF-7dox | High | Not significantly different from MCF-7WT |
| Paclitaxel | MCF-7WT | Low | Sensitive |
| Paclitaxel | MCF-7dox | High | Resistant |
| Doxorubicin | MCF-7WT | Low | Sensitive |
| Doxorubicin | MCF-7dox | High | Resistant |
Data synthesized from Newman et al., 2008.[1]
In Vivo Tumor Growth Inhibition
The superior efficacy of this compound in overcoming P-gp-mediated resistance was further confirmed in a xenograft mouse model. Mice bearing both MCF-7WT and MCF-7dox tumors were treated with this compound, Paclitaxel, or a control.
-
In mice with MCF-7WT tumors, both this compound and Paclitaxel significantly inhibited tumor growth.[1][5]
-
In stark contrast, in mice with MCF-7dox tumors, only this compound caused significant tumor regression.[1][2][5] Paclitaxel failed to inhibit the growth of the P-gp overexpressing tumors.[1][2]
These findings were further substantiated in xenograft models derived from patients who had previously failed taxane therapy. This compound showed efficacy in two out of three of these taxane-resistant xenografts.[1][4]
Mechanism of Action: Overcoming Resistance
The primary reason for Paclitaxel's failure in MCF-7dox cells is the rapid efflux of the drug by the overexpressed P-gp pump, preventing it from reaching an effective intracellular concentration.[1][2] this compound, however, appears to evade this resistance mechanism, allowing it to accumulate within the cancer cells and induce cell death.[2]
This compound's mechanism of action involves:
-
Cell Cycle Arrest: It causes a halt in the cell cycle, a critical step in preventing cancer cell division.[1][4]
-
Induction of Apoptosis: this compound triggers programmed cell death, or apoptosis, in both drug-sensitive and drug-resistant cancer cells.[1][4][6] This is achieved through the intrinsic mitochondrial pathway, involving the depolarization of the mitochondrial membrane and the activation of caspases 3 and 7.[6]
-
Downregulation of Survival Proteins: The compound has been shown to reduce the expression of key anti-apoptotic proteins, survivin and XIAP, further promoting cell death.[6]
The signaling pathway for this compound-induced apoptosis is initiated by its interaction with microtubules, leading to mitochondrial dysfunction and the subsequent activation of the caspase cascade, culminating in cell death.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
Cell Lines and Culture
-
Parental Cell Line: MCF-7WT (wild-type) human breast adenocarcinoma cells.
-
Resistant Cell Line: MCF-7dox, a subline of MCF-7 selected for resistance to doxorubicin, which overexpresses P-glycoprotein.[1]
-
Culture Conditions: Cells are maintained in standard cell culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Cell Proliferation (MTT) Assay
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with increasing concentrations of the test compounds (this compound, Paclitaxel) or a vehicle control.
-
Plates are incubated for a period of 48-72 hours.[7]
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[7]
-
The medium is aspirated, and 150 µL of DMSO is added to dissolve the formazan crystals.[7]
-
The absorbance is measured at 570 nm using a microplate reader.[7]
-
The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.
Apoptosis Assay (Flow Cytometry)
-
Cells are treated with the test compounds for a specified period.
-
Both adherent and floating cells are collected, washed with PBS, and resuspended in a binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.
In Vivo Xenograft Study
-
Female athymic nude mice are inoculated subcutaneously with MCF-7WT cells on one flank and MCF-7dox cells on the other.
-
When tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, this compound (e.g., 20 mg/kg, orally, daily), and Paclitaxel (e.g., 15 mg/kg, i.v., weekly).[1]
-
Tumor volume and body weight are measured regularly throughout the study (e.g., for 28 days).[1][2]
-
At the end of the study, tumors are excised and weighed.
The experimental workflow provides a clear, comparative assessment of drug efficacy in both drug-sensitive and drug-resistant models simultaneously.
Caption: Comparative experimental workflow.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. New anti-cancer agent can overcome resistance to drugs, says study | Imperial News | Imperial College London [imperial.ac.uk]
- 3. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unveiling the Molecular Blueprint: A Comparative Gene Expression Analysis of STX140 and Other Microtubule-Targeting Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression profiles induced by the novel anti-cancer agent STX140 and other established microtubule inhibitors. By examining the molecular mechanisms of action through experimental data, this guide aims to validate the therapeutic potential of this compound.
This compound, a sulfamoylated derivative of 2-methoxyestradiol (2-ME), is a promising anti-cancer compound that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2] Its efficacy in taxane-resistant cancer models underscores its potential to overcome common drug resistance mechanisms. This guide delves into the gene expression changes elicited by this compound and compares them with those of other microtubule-targeting agents, namely paclitaxel and vincristine, to provide a deeper understanding of its unique and shared mechanisms of action.
Comparative Analysis of Gene Expression Profiles
While comprehensive, publicly available microarray or RNA-sequencing data for this compound is limited, studies on its parent compound, 2-methoxyestradiol (2-ME), provide valuable insights into its molecular effects. The following tables summarize the key gene expression changes induced by 2-ME, paclitaxel, and vincristine in various cancer cell lines.
Table 1: Gene Expression Changes Induced by 2-Methoxyestradiol (2-ME), Paclitaxel, and Vincristine
| Drug | Cancer Cell Line | Upregulated Genes | Downregulated Genes | Key Pathways Affected | Reference |
| 2-Methoxyestradiol (2-ME) | Human Vascular Smooth Muscle Cells | Cyclooxygenase-2 (COX-2), Matrix metallopeptidase 1 (MMP1) | Genes involved in mitotic spindle assembly and function, cell-cycle progression (Cyclin-D1, Cyclin-B1, cdk6, cdk4), tubulin polymerization, and cholesterol synthesis. | Cell Cycle, Cholesterol Metabolism, Inflammation | [1] |
| Multiple Myeloma (MM) Cells | Genes known to trigger cell death | Growth/survival-related genes | Apoptosis, Cell Growth and Survival | [3] | |
| Paclitaxel | Paclitaxel-Resistant Endometrial Cancer Cells | A total of 691 differentially expressed genes were identified. A comprehensive list can be found in the supplementary data of the referenced study. | Cell Cycle, Apoptosis, Drug Resistance Pathways | [4] | |
| Vincristine | Human T-Acute Lymphoblastic Leukemia (T-ALL) Cell Line (Jurkat) | 16 genes including those involved in apoptosis and cell stress. | 50 genes including those related to cell cycle progression and DNA repair. | Apoptosis, Cell Cycle, Heat Shock Response, Topoisomerase Signaling | [5] |
| Vincristine-Resistant Breast Cancer Cells | 94 genes | 169 genes | Drug Resistance, Cell Growth and Proliferation | [6] |
Experimental Methodologies
The following sections detail the typical experimental protocols used for generating the gene expression data cited in this guide.
Microarray Analysis
Microarray analysis provides a high-throughput method for profiling gene expression changes in response to a drug treatment.
1. Cell Culture and Treatment:
-
Cancer cell lines are cultured in appropriate media and conditions.
-
Cells are treated with the desired concentration of the microtubule-targeting agent (e.g., 2-ME, paclitaxel) or a vehicle control for a specified duration.
2. RNA Isolation and Purification:
-
Total RNA is extracted from the treated and control cells using methods such as Trizol reagent or commercially available kits.
-
The quality and quantity of the isolated RNA are assessed using spectrophotometry and gel electrophoresis.
3. cDNA Synthesis and Labeling:
-
The purified mRNA is reverse transcribed into complementary DNA (cDNA).
-
During this process, the cDNA is labeled with fluorescent dyes (e.g., Cy3 and Cy5) to allow for detection on the microarray.
4. Hybridization:
-
The labeled cDNA from the treated and control samples are mixed and hybridized to a microarray chip. The chip contains thousands of spots, each with a known DNA sequence corresponding to a specific gene.
5. Scanning and Data Analysis:
-
The microarray is scanned to detect the fluorescence intensity at each spot, which corresponds to the level of gene expression.
-
The raw data is then normalized and analyzed to identify genes that are significantly upregulated or downregulated in the drug-treated cells compared to the control.[7][8]
RNA Sequencing (RNA-Seq)
RNA-Seq offers a more comprehensive and quantitative approach to transcriptome analysis.
1. RNA Isolation and Quality Control:
-
Similar to microarray, high-quality total RNA is isolated from treated and control cells.
2. Library Preparation:
-
The RNA is fragmented, and adapters are ligated to the ends of the fragments.
-
The RNA fragments are then reverse transcribed to cDNA.
3. Sequencing:
-
The prepared cDNA library is sequenced using a high-throughput sequencing platform.
4. Data Analysis:
-
The sequencing reads are aligned to a reference genome.
-
The number of reads mapping to each gene is counted to determine its expression level.
-
Differential gene expression analysis is performed to identify genes with significant changes in expression between the treated and control groups.[9][10][11][12]
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Figure 2: General experimental workflow for gene expression analysis.
Figure 3: Logical comparison of the mechanisms of action.
References
- 1. Candidate Genes and Mechanisms for 2-Methoxyestradiol-Mediated Vasoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Identification of genes regulated by 2-methoxyestradiol (2ME2) in multiple myeloma cells using oligonucleotide arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA Sequencing of Carboplatin- and Paclitaxel-Resistant Endometrial Cancer Cells Reveals New Stratification Markers and Molecular Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. More Related Gene Pathways to Vincristine-Induced Death Events in a Human T-Acute Lymphoblastic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. microbenotes.com [microbenotes.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. Item - RNA-seq analysis flow chart. - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of STX140: A Procedural Guide
For Immediate Implementation by Laboratory Professionals
This document provides essential procedural guidance for the proper disposal of STX140, a potent cytotoxic agent. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following step-by-step instructions are designed for researchers, scientists, and drug development professionals who handle this compound.
This compound, also known as 2-Methoxyestradiol-bis-sulphamate, is classified as a cytotoxic substance, necessitating specialized disposal methods to mitigate risks of exposure and environmental contamination.[1][2][3] Standard laboratory waste procedures are insufficient and unsafe for this compound. All waste contaminated with this compound must be treated as hazardous.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
| Protective Gear | Specification | Rationale |
| Gloves | Chemically resistant, disposable (e.g., nitrile) | To prevent skin contact. |
| Lab Coat | Disposable, fluid-resistant | To protect clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | To shield eyes from splashes or aerosols. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling powders or creating aerosols. |
This compound Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe segregation and disposal of this compound waste. This process is designed to be clear, concise, and directly applicable in a laboratory setting.
Step 1: Segregation of Waste
Proper segregation at the point of generation is the most critical step in the waste management process. Immediately upon use, all materials that have come into contact with this compound must be classified as cytotoxic waste.
-
Solid Waste: This category includes, but is not limited to, contaminated gloves, pipette tips, vials, and absorbent paper.
-
Liquid Waste: This includes any unused this compound solutions, solvents used for cleaning contaminated surfaces, and cell culture media containing the compound.
-
Sharps Waste: Needles, syringes, and any other sharp implements that are contaminated with this compound require a specific disposal pathway.
Step 2: Containerization
The correct containerization of cytotoxic waste is crucial for safe storage and transport.
-
Solid and Liquid Waste: Utilize a designated, leak-proof, and clearly labeled cytotoxic waste container. These containers are typically purple-lidded to distinguish them from other waste streams.[1]
-
Sharps Waste: All this compound-contaminated sharps must be placed in a puncture-resistant, purple sharps container.
Step 3: Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The universal biohazard symbol.
-
The words "Cytotoxic Waste".
-
The date of waste accumulation.
-
The laboratory of origin.
Step 4: Temporary Storage
Designate a secure, low-traffic area within the laboratory for the temporary storage of cytotoxic waste containers. This area should be clearly marked with appropriate hazard signage.
Step 5: Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company. The standard and required method for the destruction of cytotoxic waste is high-temperature incineration.[1] This process ensures the complete breakdown of the hazardous compound. Never dispose of this compound waste via standard laboratory drains or as general waste.
Spill Management
In the event of an this compound spill, immediate and appropriate action is required to contain the contamination and protect personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: Use a cytotoxic spill kit to absorb the material. Work from the outside of the spill inwards to prevent spreading.
-
Clean the Area: Once the spill is absorbed, decontaminate the area with a suitable laboratory disinfectant.
-
Dispose of Clean-up Materials: All materials used for spill clean-up must be disposed of as cytotoxic waste in the purple-lidded container.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key decision points and actions.
Caption: This diagram illustrates the workflow for the proper disposal of this compound waste, from generation to final destruction.
By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining the highest standards of operational safety.
References
Essential Safety and Logistics for Handling STX140
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of cytotoxic compounds like STX140 is paramount. This guide provides immediate and essential procedural information to minimize risk and establish clear operational plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary due to its cytotoxic nature. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Hand Protection | Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn.[1][2] Change gloves regularly and immediately if contaminated. |
| Eye Protection | Chemical splash goggles or a full-face shield should be worn to protect against splashes.[2][3] |
| Body Protection | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs is required.[1][2][3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization of the compound.[2] A surgical mask is recommended for handling solutions to prevent contamination.[1][2] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedure:
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and has been inspected for integrity. Work should be conducted in a designated area, preferably within a certified biological safety cabinet (BSC) or a fume hood to minimize inhalation exposure.[1][2]
-
Weighing and Reconstitution: When weighing the powdered form of this compound, do so in a ventilated enclosure. To avoid dust generation, reconstitute the compound carefully by slowly adding the solvent to the vial.
-
Administration: During in vitro or in vivo administration, use Luer-Lok syringes and needless systems where possible to prevent accidental spills and aerosol generation.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A recommended practice is to use a 2-step process of cleaning with a detergent solution followed by disinfection with an appropriate agent.[3]
Disposal Plan:
All waste generated from handling this compound is considered cytotoxic and must be disposed of according to institutional and local regulations for hazardous waste.
-
Segregation: All contaminated materials, including gloves, gowns, vials, and pipette tips, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[4]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated cytotoxic sharps container.[4]
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container and disposed of as hazardous chemical waste. Do not pour liquid waste down the drain.[5]
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of cytotoxic waste. Ensure all containers are properly sealed and labeled before removal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
